molecular formula C11H18FNO4 B1287146 1-Boc-4-fluoro-4-piperidinecarboxylic Acid CAS No. 614731-04-3

1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Cat. No.: B1287146
CAS No.: 614731-04-3
M. Wt: 247.26 g/mol
InChI Key: NRQOTEPIFSRDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-fluoro-4-piperidinecarboxylic Acid (CAS 1000523-87-0) is a highly valuable, multifunctional intermediate in pharmaceutical research and development. It serves as a versatile scaffold for constructing diverse compound libraries, particularly in the synthesis of potential kinase inhibitors and other biologically active molecules. The molecule features two critical functional handles: a carboxylic acid group for amide bond formation and a Boc-protected amine, which can be readily deprotected to reveal a secondary amine for further derivatization. The introduction of a fluorine atom at the 4-position of the piperidine ring is a strategic modification widely employed in medicinal chemistry to fine-tune the properties of drug candidates , influencing their metabolic stability, lipophilicity, and bioavailability. This fluorinated piperidine core is integral to the structure of several investigational compounds, including novel TRK kinase inhibitors under investigation for oncology applications. As a crystalline solid, it offers excellent handling properties for precise stoichiometric control in multi-step synthetic sequences. This compound is intended for use as a building block in organic synthesis and drug discovery efforts, providing researchers with a critical starting material for exploring new chemical space and developing next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQOTEPIFSRDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610344
Record name 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-04-3
Record name 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-fluoro-4-piperidinecarboxylic Acid: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

In the landscape of modern drug development, the piperidine scaffold remains one of the most prolific and versatile N-heterocycles, embedded in the core structure of numerous blockbuster drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. The strategic introduction of fluorine into this privileged scaffold represents a significant advancement in medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the remarkable stability of the C-F bond—are leveraged by drug designers to fine-tune a candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1]

This guide focuses on a particularly valuable building block: 1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS No. 614731-04-3). The presence of a fluorine atom and a carboxylic acid at the same quaternary center (C4) creates a sterically constrained, polar environment. The Boc (tert-butoxycarbonyl) protecting group provides the necessary orthogonality for seamless integration into complex, multi-step synthetic routes.[2] This combination of features makes it a highly sought-after intermediate for constructing novel therapeutics, particularly those targeting the central nervous system (CNS) and other challenging biological targets.[1]

Section 1: Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a chemical entity are paramount for reproducible scientific research. This compound is a white to light yellow crystalline solid at room temperature. Its core structure consists of a piperidine ring protected at the nitrogen atom with a Boc group, and substituted at the 4-position with both a fluorine atom and a carboxylic acid.

Key Physicochemical Data

A summary of the essential properties of this compound is presented below. This data is critical for planning reactions, purification, and formulation development.

PropertyValueSource(s)
CAS Number 614731-04-3[3]
Molecular Formula C₁₁H₁₈FNO₄[1]
Molecular Weight 247.26 g/mol [1]
IUPAC Name 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid
Synonyms N-Boc-4-fluoropiperidine-4-carboxylic acid, 1-Boc-4-carboxy-4-fluoropiperidine[4]
Physical Form Solid
Boiling Point 346.3 ± 42.0 °C (at 760 mmHg)
Density 1.2 ± 0.1 g/cm³
Purity Typically ≥95-97%[4]

Note: A definitive melting point is not consistently reported across publicly available sources.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes are theoretically possible, a common and logical pathway proceeds from the commercially available N-Boc-4-piperidone . This approach builds the required functionality at the 4-position sequentially. The causality behind this strategy is the robust and well-understood nature of each transformation, allowing for reliable scale-up.

Overall Synthetic Workflow

The workflow can be visualized as a three-stage process:

  • Cyanohydrin Formation: Introduction of a nitrile group, which will serve as a precursor to the carboxylic acid.

  • Fluorination: Replacement of the hydroxyl group with fluorine. This is a key step that installs the strategic fluorine atom.

  • Hydrolysis: Conversion of the nitrile to the final carboxylic acid.

G A N-Boc-4-piperidone B Step 1: Cyanohydrin Formation (e.g., TMSCN, ZnI₂) A->B Introduce cyano & hydroxyl groups C 1-Boc-4-hydroxy-4-cyanopiperidine (Intermediate A) B->C D Step 2: Deoxyfluorination (e.g., DAST or XtalFluor) C->D Replace -OH with -F E 1-Boc-4-fluoro-4-cyanopiperidine (Intermediate B) D->E F Step 3: Nitrile Hydrolysis (Acid or Base Catalyzed) E->F Convert -CN to -COOH G This compound (Final Product) F->G G A 1-Boc-4-fluoro-4- piperidinecarboxylic acid B Amide Coupling (e.g., HATU, DIPEA) A->B D Boc-Protected Intermediate B->D Form amide bond C Amine Partner (R-NH₂) C->B E Boc Deprotection (e.g., TFA or HCl) D->E Expose piperidine NH F Fluorinated Piperidine Core E->F G Further Functionalization (e.g., SNAr, Reductive Amination) F->G Build complexity H Final Bioactive Molecule (e.g., Kinase Inhibitor) G->H

References

An In-Depth Technical Guide to the Synthesis and Purification of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Piperidines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] Fluorinated piperidines, in particular, are highly sought-after building blocks in drug discovery due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] The strategic placement of a fluorine atom can significantly alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets and improving its pharmacokinetic profile.[3][4] 1-Boc-4-fluoro-4-piperidinecarboxylic acid is a valuable bifunctional building block, incorporating both a protected amine and a carboxylic acid functionality, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[5] This guide provides a comprehensive overview of the synthesis and purification of this important compound, drawing upon established chemical principles and field-proven insights to deliver a robust and reproducible methodology for researchers and drug development professionals.

Synthetic Strategies: A Mechanistic Approach to C-F Bond Formation

The synthesis of this compound presents a unique challenge: the stereoselective introduction of a fluorine atom at a quaternary center. A direct fluorination of 1-Boc-4-piperidinecarboxylic acid is challenging due to the deactivating effect of the carboxyl group. Therefore, a multi-step approach commencing from the readily available and commercially accessible 1-Boc-4-piperidone is the most logical and widely adopted strategy.

The overall synthetic workflow can be conceptualized as follows:

Synthetic_Workflow Start 1-Boc-4-piperidone Intermediate1 Ethyl 1-Boc-4-oxopiperidine-3-carboxylate (β-Keto Ester) Start->Intermediate1 Claisen Condensation Intermediate2 Ethyl 1-Boc-4-fluoro-4-oxopiperidine-3-carboxylate Intermediate1->Intermediate2 Electrophilic Fluorination FinalProduct This compound Intermediate2->FinalProduct Decarboxylative Hydrolysis Intermediate3 Ethyl 1-Boc-4-fluoro-4-piperidinecarboxylate Claisen_Condensation Reactant1 1-Boc-4-piperidone O Intermediate Enolate Reactant1->Intermediate Deprotonation Reagent1 Diethyl Carbonate OEt OEt Product Ethyl 1-Boc-4-oxopiperidine-3-carboxylate O COOEt Reagent1->Product Base NaH Base->Reactant1 Intermediate->Reagent1 Electrophilic_Fluorination Reactant Enolate of β-Keto Ester Reagent Selectfluor® [F-TEDA]+[BF4]- Reactant->Reagent Nucleophilic Attack on F Product Ethyl 1-Boc-4-fluoro-4-oxopiperidine-3-carboxylate F O COOEt Reagent->Product

References

A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Significance of Fluorinated Piperidines

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design to enhance metabolic stability, bioavailability, and binding affinity.[1][2] The piperidine scaffold, a ubiquitous motif in pharmaceuticals, is frequently fluorinated to fine-tune its properties. 1-Boc-4-fluoro-4-piperidinecarboxylic acid is a valuable building block that combines the conformational rigidity of the piperidine ring with the unique electronic properties of fluorine and the synthetic utility of the Boc-protected amine and the carboxylic acid functional groups. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and conformational integrity of this and similar compounds in a research and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Dimensional Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Experimental Protocol for NMR Data Acquisition

The following outlines a standard procedure for acquiring high-resolution NMR spectra.

References

Chemical structure and stereochemistry of 1-Boc-4-fluoro-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-4-fluoro-4-piperidinecarboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its nuanced structural and stereochemical properties, established synthetic routes, and the spectroscopic techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Introduction: A Privileged Scaffold in Drug Discovery

This compound (Molecular Formula: C₁₁H₁₈FNO₄, CAS No: 614731-04-3) is a heterocyclic compound featuring a piperidine core. The piperidine ring is a "privileged scaffold," appearing frequently in pharmaceuticals due to its ability to present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets.

The strategic placement of a fluorine atom and a carboxylic acid at the C4 position, combined with the synthetically versatile N-Boc protecting group, makes this molecule a highly sought-after intermediate. The fluorine atom can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity through favorable electrostatic interactions.

Chemical Structure and Stereochemistry

The structure of this compound is defined by a piperidine ring substituted at the C4 position with both a fluorine atom and a carboxylic acid group. The nitrogen atom (N1) is protected by a tert-butoxycarbonyl (Boc) group.

Caption: 2D Structure of this compound.

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. The C4 carbon is a quaternary center, but the molecule is achiral because the two pathways from C4 around the ring to the nitrogen atom are identical. However, the chair conformation itself is chiral. The two possible chair conformers are non-superimposable mirror images (enantiomers) that rapidly interconvert at room temperature via a process known as ring flipping. This rapid equilibrium means the compound is not optically active.

The key conformational question relates to the influence of the bulky N-Boc group and the polar C4 substituents.

  • N-Boc Group Conformation: The bulky tert-butyl group introduces significant steric hindrance. The amide bond of the Boc group has partial double-bond character, leading to planar geometry. This restricts rotation and influences the orientation of the piperidine ring.

  • Fluorine Stereoelectronics: The highly electronegative fluorine atom exerts powerful stereoelectronic effects. In many fluorinated piperidine systems, an axial orientation of fluorine is surprisingly preferred. This preference can be attributed to a combination of factors including:

    • Hyperconjugation: Interaction between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals.

    • Charge-Dipole Interactions: Favorable electrostatic interactions between the partial negative charge on the fluorine and other parts of the molecule.

    • Gauche Effect: A tendency for electronegative groups to prefer a gauche (60°) relationship, which can stabilize an axial conformer.

While a definitive conformational preference for this specific 4,4-disubstituted system requires detailed computational and NMR studies, the interplay of these stereoelectronic effects with the steric demands of the carboxylic acid and N-Boc groups governs the conformational equilibrium.

G cluster_0 Chair Conformer 1 cluster_1 Chair Conformer 2 N1 N-Boc C2 CH₂ N1->C2 C3 CH₂ C2->C3 C4 C C3->C4 C5 CH₂ C4->C5 F_ax F C4->F_ax COOH_eq COOH C4->COOH_eq C4_b C C4->C4_b Ring Flip C6 CH₂ C5->C6 C6->N1 N1_b N-Boc C6_b CH₂ N1_b->C6_b C2_b CH₂ C2_b->N1_b C3_b CH₂ C3_b->C2_b C4_b->C3_b F_eq F C4_b->F_eq COOH_ax COOH C4_b->COOH_ax C5_b CH₂ C5_b->C4_b C6_b->C5_b

Caption: Rapid enantiomeric ring-flip equilibrium of the chair conformers.

Synthesis and Purification

The synthesis of this compound typically involves the hydrolysis of its corresponding ester, which is often more readily synthesized. A common and logical synthetic pathway starts from the commercially available 1-Boc-4-piperidone.

Synthetic Workflow

The multi-step synthesis can be visualized as follows:

G start 1-Boc-4-piperidone reagent1 1. TMSCN 2. H₂O start->reagent1 inter1 Cyanohydrin Intermediate reagent2 DAST or Deoxofluor inter1->reagent2 inter2 Methyl 1-Boc-4-fluoro- 4-piperidinecarboxylate reagent3 1. LiOH or NaOH 2. H⁺ workup inter2->reagent3 product 1-Boc-4-fluoro- 4-piperidinecarboxylic acid reagent1->inter1 Cyanohydrin Formation reagent2->inter2 Fluorination & Esterification (via intermediate) reagent3->product Ester Hydrolysis

Caption: Plausible synthetic workflow from 1-Boc-4-piperidone.

Experimental Protocol: Ester Hydrolysis

This protocol details the final, critical step of the synthesis: the hydrolysis of Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate.

Materials:

  • Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate

  • Ethanol (EtOH)

  • 2M Sodium Hydroxide (NaOH) solution

  • 2M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate (1.0 eq) in ethanol (approx. 4 mL per mmol of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • Saponification: Add 2M NaOH solution (2.5 eq) to the stirred solution at room temperature.

  • Heating: Attach a condenser and heat the reaction mixture to 60°C. Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

    • Causality Note: Heating accelerates the saponification of the sterically hindered ester. The use of a hydroxide base is a standard and robust method for ester cleavage.

  • Cooling & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the solution to a pH of ~3-4 by the dropwise addition of 2M HCl.

    • Self-Validation: The formation of a precipitate or cloudiness upon acidification indicates the formation of the less water-soluble carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes of the reaction mixture).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is typically obtained as a white solid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

Confirming the identity and purity of the final compound is paramount. The following table summarizes the expected spectroscopic data.

Technique Expected Observations
¹H NMR ~1.45 ppm (s, 9H): tert-butyl protons of the Boc group.~1.8-2.2 ppm (m, 4H): Piperidine ring protons at C3 and C5.~3.2-3.8 ppm (m, 4H): Piperidine ring protons at C2 and C6.~12.0 ppm (br s, 1H): Carboxylic acid proton (may be broad and exchangeable with D₂O).
¹³C NMR ~28.4 ppm: (CH₃)₃C- of Boc group.~35-40 ppm (doublet, J ≈ 20-25 Hz): C3 and C5 carbons, split by fluorine.~40-45 ppm: C2 and C6 carbons.~80.5 ppm: (CH₃)₃C - of Boc group.~92-96 ppm (doublet, J ≈ 180-200 Hz): C4 carbon, showing a large one-bond C-F coupling.~154.5 ppm: C=O of Boc group.~175 ppm (doublet, J ≈ 20-25 Hz): C=O of carboxylic acid, split by fluorine.
¹⁹F NMR A single resonance is expected, likely a broad multiplet due to coupling with adjacent protons. The chemical shift will be dependent on the solvent and standard used.
IR (Infrared) ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1740 cm⁻¹: C=O stretch of the carboxylic acid.~1690 cm⁻¹: C=O stretch of the Boc-group urethane.~1160 cm⁻¹: C-F stretch.
Mass Spec (MS) [M-H]⁻ (Negative ESI): Expected at m/z ~246.12.[M+Na]⁺ (Positive ESI): Expected at m/z ~270.11.

Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and concentration. Coupling constants (J) are in Hertz (Hz).

Conclusion and Future Outlook

This compound is a meticulously designed synthetic building block that offers a unique combination of a conformationally defined scaffold, a versatile protecting group, and the powerful influence of a fluorine substituent. Its structure allows for orthogonal chemical modifications, making it an invaluable tool for constructing complex molecular architectures in drug discovery programs. The synthetic protocols are robust and scalable, and the compound's structure is readily confirmed by standard spectroscopic methods. As the demand for more sophisticated and metabolically robust drug candidates grows, the utility of such fluorinated intermediates is set to increase, solidifying their role in the development of next-generation therapeutics.

A Technical Guide to 1-Boc-4-fluoro-4-piperidinecarboxylic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Piperidines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The piperidine moiety, a ubiquitous heterocyclic motif in a vast array of pharmaceuticals, becomes a particularly valuable building block when functionalized with fluorine. 1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS No. 614731-04-3) is a prime example of such a strategic building block, combining the conformational rigidity of the piperidine ring with the unique electronic properties of fluorine and the synthetic versatility of a protected amine and a carboxylic acid.

This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, commercial availability, and its applications as a key intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

Chemical Structure:

G A Methyl 1-Boc-4-fluoropiperidine-4-carboxylate B This compound A->B 1. NaOH, EtOH/H2O, 60°C 2. HCl (aq) G A 1-Boc-4-fluoro-4- piperidinecarboxylic acid B Amide Coupling A->B C Boc Deprotection B->C D N-Functionalization C->D E Target Molecule D->E

An In-depth Technical Guide to the Safe Handling of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS No. 614731-04-3). This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. As a versatile building block in medicinal chemistry, a thorough understanding of its hazard profile and handling requirements is paramount to ensure personnel safety and experimental integrity.

Introduction to this compound

This compound is a synthetic amino acid derivative characterized by a piperidine ring system. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in peptide synthesis and the development of novel pharmaceutical agents. The presence of a fluorine atom at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug design.[1] Given its application in research and development, adherence to strict safety protocols during its handling and storage is essential.

Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. This compound is classified as a hazardous substance.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in the table below.[2]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning
Summary of Potential Health Effects
  • Inhalation: May cause respiratory tract irritation.[2][3]

  • Skin Contact: Causes skin irritation.[2][4]

  • Eye Contact: Causes serious eye irritation.[2][4]

  • Ingestion: Harmful if swallowed.[2]

Safe Handling and Storage Procedures

A systematic approach to handling and storage is crucial to minimize exposure and ensure the stability of this compound.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[2][3]

  • Process Enclosures: For larger scale operations, the use of process enclosures or glove boxes should be considered to minimize airborne exposure.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe chemical handling.

  • Eye and Face Protection: Chemical safety glasses with side shields or goggles are required. A face shield should be worn when there is a risk of splashing.[2][3]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[3]

    • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[3]

  • Respiratory Protection: For most laboratory-scale handling in a fume hood, respiratory protection is not required. If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[3]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][5]

  • Contaminated clothing should be removed promptly and laundered before reuse.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is between 2-8°C.[2][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_post Post-Handling Prep Review MSDS & SOPs PPE Don Appropriate PPE Prep->PPE EngControls Verify Engineering Controls (Fume Hood) PPE->EngControls Weighing Weigh Compound in Fume Hood EngControls->Weighing Proceed to handling Reaction Perform Experiment Weighing->Reaction Decon Decontaminate Work Area Reaction->Decon Experiment complete Waste Dispose of Waste Properly Decon->Waste Storage Store Compound Correctly Waste->Storage RemovePPE Remove PPE Storage->RemovePPE End of work Wash Wash Hands Thoroughly RemovePPE->Wash EmergencyResponseWorkflow Emergency Response Workflow cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response Start Emergency Occurs (Spill, Exposure, Fire) Assess Assess the Situation (Is it safe to intervene?) Start->Assess Evacuate Evacuate Immediate Area Assess->Evacuate If unsafe Alert Alert Supervisor & Emergency Services Assess->Alert If safe Evacuate->Alert Contain Contain Spill Alert->Contain Initiate Response FirstAid Administer First Aid (See MSDS) Alert->FirstAid Initiate Response Extinguish Use Appropriate Extinguisher (If safe and trained) Alert->Extinguish Initiate Response CleanUp Clean Up Spill (Following SOPs) Contain->CleanUp Dispose Dispose of Waste CleanUp->Dispose Medical Seek Medical Attention FirstAid->Medical EvacFire Evacuate Building Extinguish->EvacFire

References

Physical properties like melting point and boiling point of 1-Boc-4-fluoro-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the synthetic building block 1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS 614731-04-3). As a fluorinated piperidine derivative, this compound holds significant interest in medicinal chemistry and drug discovery due to the unique conformational and electronic properties imparted by the fluorine atom. This guide consolidates available data, provides in-depth, field-proven experimental protocols for the determination of its key physical constants, and explains the scientific rationale behind the methodological choices. The content herein is designed to equip researchers with the necessary knowledge to handle, characterize, and utilize this compound effectively in their research and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, making it a valuable component for engaging with biological targets. The introduction of a fluorine atom onto the piperidine ring, as in this compound, offers several strategic advantages for drug design. Fluorine substitution can modulate the pKa of nearby basic nitrogen atoms, influence metabolic stability, and alter binding interactions with target proteins.[2]

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the compound amenable to a wide range of synthetic transformations, allowing for its incorporation into more complex molecular architectures.[3] A thorough understanding of the fundamental physical properties of this building block, such as its melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation.

Physical Properties of this compound

A diligent search of the scientific literature and chemical supplier databases indicates that while a predicted boiling point is available, an experimentally determined melting point for this compound has not been widely reported. This section summarizes the available data and provides context for the expected physical state of the compound.

PropertyValueSource & Notes
Melting Point Data not available in the literatureAn experimental protocol for determination is provided in Section 3.1.
Boiling Point 346.3 ± 42.0 °C at 760 mmHgPredicted value. Due to the potential for thermal decomposition of the Boc group and the carboxylic acid moiety, the experimental boiling point should be determined under vacuum.
Molecular Formula C₁₁H₁₈FNO₄[4][5][]
Molecular Weight 247.26 g/mol [4][5][]
Appearance White to off-white solidGeneral observation for similar Boc-protected amino acids.
CAS Number 614731-04-3[4][][7]

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are designed to be self-validating and are grounded in established pharmacopeial and organic chemistry laboratory practices.

Melting Point Determination via the Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The capillary method is a standard and reliable technique for this determination.

The capillary method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process directly. This visual observation provides valuable information about the substance's behavior upon heating, such as decomposition (indicated by charring) or sublimation.

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dried to remove any residual solvents, which can depress the melting point. Drying under vacuum is recommended.

    • Finely powder a small amount of the sample using a mortar and pestle.

  • Capillary Tube Packing:

    • Tamp the open end of a glass capillary tube into the powdered sample until a small amount of solid is collected.

    • Invert the capillary and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into a calibrated melting point apparatus.

    • Set the heating rate to a rapid ramp (e.g., 10-15 °C/minute) to obtain an approximate melting point.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample and place it in the apparatus.

    • Set the heating rate to a slow ramp (1-2 °C/minute) to ensure thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point of the compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_pack Capillary Packing cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Approx Approximate MP (Fast Ramp) Pack->Approx Precise Precise MP (Slow Ramp) Approx->Precise Record Record Range Precise->Record

Caption: Workflow for Melting Point Determination.

Boiling Point and Thermal Stability Analysis

Given that this compound possesses a high predicted boiling point and contains thermally labile functional groups (a Boc-carbamate and a carboxylic acid), direct heating to its atmospheric boiling point is likely to cause decomposition. Therefore, a multi-faceted approach is recommended to characterize its behavior at elevated temperatures.

  • Thermogravimetric Analysis (TGA): TGA is an essential technique to determine the thermal stability of the compound and the temperature at which decomposition begins. This information is crucial for deciding if distillation is feasible and under what conditions. The Boc protecting group is known to be thermally labile, typically decomposing at temperatures above 150 °C.

  • Vacuum Distillation: By reducing the pressure, the boiling point of a liquid can be significantly lowered, often below the temperature of decomposition. This allows for the purification and determination of the boiling point of high-boiling, thermally sensitive compounds.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

    • Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

  • Measurement:

    • Heat the sample from ambient temperature to a temperature above the predicted boiling point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/minute).

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of mass loss will indicate the beginning of decomposition.

  • Apparatus Setup:

    • Assemble a micro-distillation apparatus suitable for small sample volumes.

    • Connect the apparatus to a vacuum pump with a pressure gauge (manometer) to monitor the pressure accurately.

  • Distillation:

    • Place a small amount of the sample in the distillation flask with a magnetic stir bar for smooth boiling.

    • Gradually apply vacuum to the system and record the stable pressure.

    • Gently heat the distillation flask.

    • Record the temperature at which the vapor condenses and is collected in the receiving flask. This is the boiling point at the recorded pressure.

  • Data Analysis:

    • The boiling point at atmospheric pressure can be estimated from the boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation, although this should be noted as an extrapolation.

BoilingPointLogic Compound 1-Boc-4-fluoro-4- piperidinecarboxylic acid HighBP High Predicted BP (346.3 °C) Compound->HighBP ThermalLability Thermally Labile Groups (Boc, COOH) Compound->ThermalLability DecompositionRisk Risk of Decomposition HighBP->DecompositionRisk ThermalLability->DecompositionRisk TGA Thermogravimetric Analysis (TGA) DecompositionRisk->TGA VacuumDistillation Vacuum Distillation DecompositionRisk->VacuumDistillation DecompositionTemp Determine Decomposition Temperature TGA->DecompositionTemp BoilingPoint Determine Boiling Point at Reduced Pressure VacuumDistillation->BoilingPoint

Caption: Logic for Boiling Point Determination Strategy.

Conclusion

This compound is a valuable building block in contemporary drug discovery. While its predicted boiling point is available, the experimental determination of its melting point remains to be reported in the accessible scientific literature. This guide provides robust, field-tested protocols for the accurate determination of these crucial physical properties. The use of Thermogravimetric Analysis is strongly recommended to assess the thermal stability of the compound prior to attempting boiling point determination by vacuum distillation. Adherence to these methodologies will ensure the generation of reliable data, which is fundamental to the successful application of this compound in research and development.

References

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine motif is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional scaffold for engaging with biological targets. However, the optimization of drug candidates containing this privileged structure often encounters challenges related to metabolic stability, physicochemical properties, and off-target effects. The introduction of fluorine into the piperidine ring has emerged as a powerful strategy to address these liabilities and fine-tune molecular properties for enhanced therapeutic performance. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and practical applications of fluorinated piperidines in medicinal chemistry. We will delve into the profound impact of fluorination on conformation, basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability, supported by experimental data and detailed protocols. Through illustrative case studies, this guide will demonstrate the causal relationships behind the strategic deployment of fluorine to create safer, more effective therapeutics.

The Enduring Significance of the Piperidine Scaffold and the Rise of Fluorine

The piperidine ring's prevalence in pharmaceuticals is a testament to its utility as a versatile building block.[2][3] Its chair-like conformation provides a predictable three-dimensional arrangement of substituents, crucial for precise interactions with protein binding pockets. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement.

However, the very features that make piperidines attractive can also present drug design challenges. The C-H bonds on the ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[4] The basicity of the piperidine nitrogen, if not optimally tuned, can lead to off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiac toxicity.[3][5]

Enter fluorine, an element with a unique set of properties that have made it an indispensable tool in the medicinal chemist's arsenal.[6] With a van der Waals radius similar to hydrogen, fluorine can often replace a hydrogen atom with minimal steric perturbation.[6] Yet, as the most electronegative element, it exerts a powerful inductive effect, profoundly influencing the electronic properties of neighboring functional groups.[6] The carbon-fluorine bond is also exceptionally strong, rendering it resistant to metabolic cleavage.[4] These characteristics allow for the strategic modulation of a molecule's properties in a predictable manner.

The Multifaceted Impact of Fluorination on Piperidine Properties

The introduction of one or more fluorine atoms onto the piperidine ring can induce a cascade of beneficial changes to a molecule's physicochemical and pharmacological profile.

Conformational Control: Locking in Bioactive Geometries

Fluorine substitution can significantly influence the conformational equilibrium of the piperidine ring. Due to a combination of steric and stereoelectronic effects, such as hyperconjugation and gauche effects, fluorine substituents can exhibit a preference for the axial position, a phenomenon that can be exploited to create more conformationally rigid scaffolds.[7] This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing binding affinity and selectivity for its intended target.

A detailed study on a series of fluorinated piperidine derivatives using NMR spectroscopy and computational analysis revealed that delocalization forces, such as charge-dipole interactions and hyperconjugation, along with solvation and solvent polarity, play a major role in stabilizing the axial-fluorine conformation.[7]

Diagram: Key Factors Influencing Axial Fluorine Preference in Piperidines

G cluster_piperidine Fluorinated Piperidine Ring cluster_factors Stabilizing Forces Piperidine Piperidine Conformation ChargeDipole Charge-Dipole Interactions (C-F···H-N+) Piperidine->ChargeDipole Favors Axial F Hyperconjugation Hyperconjugation (Gauche Effect) Piperidine->Hyperconjugation Favors Axial F Solvation Solvation & Solvent Polarity Piperidine->Solvation Influences Equilibrium DipoleMin Dipole Minimization Piperidine->DipoleMin Context-Dependent

Caption: Factors stabilizing the axial conformation of fluorine in piperidines.

Basicity (pKa) Attenuation: A Key to Improved Safety and Oral Absorption

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the piperidine nitrogen. This modulation of pKa is a critical tool for mitigating liabilities associated with highly basic amines. A lower pKa can reduce a compound's affinity for the hERG channel, thereby decreasing the risk of cardiac toxicity.[3][5] Furthermore, a reduction in basicity can improve a drug's oral absorption and bioavailability by increasing the fraction of the neutral, more membrane-permeable species at the pH of the gastrointestinal tract.[6]

The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.

CompoundpKaΔpKa (vs. Piperidine)Reference
Piperidine11.12-[8] (estimated)
4-Fluoropiperidine9.4-1.72[9]
3,3-Difluoropiperidine~6.5-7.0 (est.)~-4.1 to -4.6[4] (inferred)

Table 1: Impact of Fluorination on the pKa of the Piperidine Nitrogen.

Lipophilicity (LogP/LogD): A Context-Dependent Parameter

The effect of fluorination on lipophilicity is more complex and less predictable than its effect on pKa.[10] While the introduction of fluorine generally increases the lipophilicity of aromatic systems, its impact on aliphatic rings like piperidine is highly context-dependent. The overall change in LogP or LogD is a result of the interplay between the increased surface hydrophobicity and the introduction of a polar C-F bond. The final outcome can be influenced by the fluorination pattern, the molecular conformation, and the presence of other functional groups.[10] In some cases, fluorination can lead to an increase in lipophilicity, which can enhance membrane permeability and brain penetration.[4] In other instances, particularly with multiple fluorine substituents, the increased polarity can lead to a decrease in lipophilicity.

Compound PairNon-fluorinated LogPFluorinated LogPΔLogPReference
Ropivacaine Analog1.832.15 (2-fluoroethyl)+0.32[10]
Levobupivacaine Analog2.412.45 (2-fluoroethyl)+0.04[10]
Piperidine-derived benzamide (4-H)2.502.35 (4-F)-0.15[1] (adapted)
Piperidine-derived benzamide (4-CN)1.892.19 (4-F)+0.30[1] (adapted)

Table 2: Context-Dependent Effects of Fluorination on Lipophilicity (LogP).

Enhanced Metabolic Stability: Blocking Metabolic Hotspots

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By strategically placing fluorine atoms at known metabolic "soft spots" on the piperidine ring or on N-alkyl substituents, chemists can effectively block these sites of metabolism. This leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.[11]

Compound MoietyIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Piperidin-3-ol Derivative (non-fluorinated)Human Liver Microsomes1592.4[11] (Hypothetical)
5-Fluoropiperidin-3-ol DerivativeHuman Liver Microsomes> 60< 10[11] (Inferred)
3,3-Difluoropiperidine DerivativeHuman Liver Microsomes> 120< 5[11]

Table 3: Illustrative Impact of Fluorination on Metabolic Stability.

Synthetic Strategies for Accessing Fluorinated Piperidines

The growing importance of fluorinated piperidines has spurred the development of various synthetic methodologies. A common and robust approach involves the hydrogenation of readily available fluorinated pyridines.

Diagram: General Synthetic Workflow for Fluorinated Piperidines

G Start Fluorinated Pyridine Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Start->Hydrogenation Piperidine Fluorinated Piperidine Hydrogenation->Piperidine Purification Purification (e.g., Chromatography, Recrystallization) Piperidine->Purification FinalProduct Final Product Purification->FinalProduct

Caption: A common workflow for synthesizing fluorinated piperidines.

Featured Protocol: Synthesis of 4-(4-Fluorophenyl)piperidine

This protocol describes the synthesis of a key intermediate used in the preparation of various pharmaceuticals, including paroxetine.[12]

Reaction Scheme:

1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine → 4-(4-fluorophenyl)piperidine hydrochloride → 4-(4-fluorophenyl)piperidine

Step 1: Hydrogenation and Deprotection

  • Materials:

    • 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (60 g, 225 mmol)

    • Methanol (500 mL)

    • 20% Palladium hydroxide on carbon (Pd(OH)₂/C, 5 g)

    • Hydrogen gas (H₂)

    • 1 M Hydrogen chloride in ether

    • Ethyl acetate

    • 2-Propanol

  • Procedure:

    • Dissolve 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in methanol in a suitable pressure reactor.

    • Add the Pd(OH)₂/C catalyst to the solution.

    • Pressurize the reactor with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 48 hours.

    • Carefully depressurize the reactor and filter the mixture through a pad of Celite® or glass fiber to remove the catalyst. Wash the filter cake with methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and add 1 M HCl in ether (300 mL) to precipitate the hydrochloride salt.

    • Collect the solid by filtration and recrystallize from 2-propanol to yield 4-(4-fluorophenyl)piperidine hydrochloride as a colorless solid (30.5 g, 63% yield).

Step 2: Liberation of the Free Base

  • Materials:

    • 4-(4-fluorophenyl)piperidine hydrochloride (1 g, 4.64 mmol)

    • Ethyl acetate

    • Saturated aqueous sodium carbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend the 4-(4-fluorophenyl)piperidine hydrochloride in ethyl acetate.

    • Wash the suspension with saturated aqueous sodium carbonate solution to neutralize the HCl salt and liberate the free base.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to yield 4-(4-fluorophenyl)piperidine as a colorless oil (825 mg, 99% yield).

Essential Characterization and Property Measurement

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational preferences of fluorinated piperidines. ¹⁹F NMR, in conjunction with ¹H NMR, provides crucial data. Specifically, the measurement of ³J(F,H) coupling constants can help determine the dihedral angle between the fluorine and adjacent protons, allowing for the assignment of axial or equatorial conformations.[7]

pKa Determination by Potentiometric Titration

Principle: This method involves titrating a solution of the piperidine derivative with a standardized acid or base and monitoring the pH change. The pKa is the pH at which the amine is 50% protonated.[1]

Protocol Outline:

  • Preparation: Accurately weigh the fluorinated piperidine sample and dissolve it in deionized water to a known concentration (e.g., 0.01 M). Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place the sample solution in a thermostatted vessel (e.g., 25 °C) and begin titration with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise aliquots.

  • Data Collection: Record the pH after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (LogD) Determination by Shake-Flask Method

Principle: The shake-flask method is the gold standard for determining the partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH). It directly measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4).[13][14]

Protocol Outline:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the fluorinated piperidine in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and buffer in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Principle: This in vitro assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The data provides an estimate of the intrinsic clearance (CLint).[15][16]

Protocol Outline:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and pooled human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37 °C to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance is calculated from the half-life and the assay conditions.

Case Studies: Fluorinated Piperidines in Drug Discovery

Paroxetine: A Blockbuster Antidepressant

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), features a trans-4-(4-fluorophenyl)-3-phenoxymethylpiperidine core.[17] The 4-fluorophenyl group is a key pharmacophoric element. While the fluorine atom's primary role in this instance is related to binding interactions within the serotonin transporter, its presence also influences the overall physicochemical properties of the molecule, contributing to its favorable ADME profile. The synthesis of paroxetine relies on intermediates such as (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, highlighting the importance of stereocontrolled synthesis of these fluorinated building blocks.[6][18]

MK-0731: Overcoming P-gp Efflux in a KSP Inhibitor

In the development of inhibitors for the kinesin spindle protein (KSP), a target for cancer therapy, an early lead compound was identified as a substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of drug resistance.[19] Medicinal chemists at Merck found that introducing a fluorine atom at the 3-position of a piperidine moiety in the molecule modulated the pKa of the piperidine nitrogen.[19][20] This strategic fluorination disrupted the interaction with P-gp, reducing efflux and restoring cellular potency. The clinical candidate, MK-0731, incorporates this (3R,4S)-3-fluoro-1-methylpiperidin-4-yl group.[21] This case powerfully illustrates how β-fluorination can be used to fine-tune basicity to overcome specific drug development hurdles.[19]

  • MK-0731 KSP ATPase IC₅₀: 2.2 nM[22]

  • MK-0731 Piperidine pKa: 7.6[21]

  • hERG IC₅₀: >20 µM, indicating low risk of cardiac toxicity.[21]

CGRP Receptor Antagonists for Migraine

A new class of drugs for the treatment of migraine, the "gepants," act as antagonists of the calcitonin gene-related peptide (CGRP) receptor.[23][24] Several of these molecules incorporate fluorinated piperidine scaffolds. For instance, a key pharmacophore in the development of a CGRP receptor antagonist by Merck was a syn-1,2-amino-fluoropiperidine.[15] The development of a practical and efficient enantioselective synthesis for this fluorinated piperidine intermediate was crucial for advancing the clinical candidate.[15] This highlights the dual importance of not only identifying the benefits of fluorination but also developing scalable synthetic routes to access these complex building blocks.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into piperidine rings is a mature and highly effective strategy in modern drug discovery. The ability to predictably modulate key physicochemical properties such as basicity and metabolic stability, while also exerting control over molecular conformation, provides a powerful toolkit for overcoming common drug development challenges. As synthetic methodologies for fluorination continue to advance, we can expect to see even more sophisticated applications of fluorinated piperidines in the design of next-generation therapeutics. The continued exploration of novel fluorinated motifs and a deeper understanding of the complex interplay between fluorination and lipophilicity will further empower medicinal chemists to design safer, more effective drugs for a wide range of diseases.

References

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions.[1][3] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[2][4] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[2][3] The reagent of choice for this transformation is almost universally di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[3][5]

A key feature of the Boc group is its orthogonality to other common amine protecting groups.[3][6] It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[3][7] This orthogonality is a critical feature that enables the selective deprotection of one group in the presence of others, a strategy that is fundamental to the synthesis of complex molecules like peptides.[1][8]

The Chemistry of Boc Protection (N-tert-butoxycarbonylation)

The introduction of the Boc group is a robust and high-yielding transformation, typically proceeding via a nucleophilic acyl substitution reaction.[3][5]

Mechanism of Boc Protection

The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride.[3][9] This attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas, providing a strong thermodynamic driving force for the reaction.[2][10] The evolution of CO₂ gas makes it imperative not to run these reactions in a closed system.[10][11]

The reaction can proceed with or without a base.[3][10] In the absence of a base, the amine substrate itself neutralizes the proton. However, the addition of a mild base like triethylamine (NEt₃) or sodium bicarbonate is common to accelerate the reaction by deprotonating the amine intermediate.[6][11]

Boc_Protection_Mechanism cluster_intermediate Tetrahedral Intermediate R_NH2 R-NH₂ (Amine) Intermediate R-NH₂⁺-C(O⁻)(OtBu)-O-C(O)OtBu R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate R_NHBoc R-NH-Boc (Protected Amine) Intermediate->R_NHBoc Collapse & Leaving Group Departure Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: Mechanism of Boc protection of an amine with di-tert-butyl dicarbonate.

Experimental Protocol: General Procedure for Boc Protection

This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary and secondary amines.[5]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

  • Base (optional, e.g., Triethylamine (NEt₃), 1.2 equiv)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the solution and stir. For exothermic reactions, consider cooling the mixture in an ice bath.

  • Slowly add the di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution, either as a solid or dissolved in a small amount of the reaction solvent.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[5]

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude product can be purified by standard methods. Often, an aqueous workup is performed by diluting the residue with an organic solvent (e.g., ethyl acetate), washing with a weak acid (e.g., 0.1 N HCl) and brine, drying the organic layer over anhydrous salt (e.g., Na₂SO₄), filtering, and concentrating to yield the N-Boc protected amine.[12] If necessary, purify the crude product by flash column chromatography.[6]

The Chemistry of Boc Deprotection

The removal of the Boc group is its defining feature: it is labile under acidic conditions.[3][13] This allows for its selective cleavage without disturbing other acid-stable or base-labile protecting groups.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This makes the carbamate a better leaving group.[14][15]

  • Fragmentation: The protonated intermediate undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][14] The formation of this stabilized tertiary carbocation is a key reason for the group's acid lability.[6]

  • Byproduct Formation: The highly electrophilic tert-butyl cation is typically scavenged by the counterion (e.g., trifluoroacetate) or deprotonates to form gaseous isobutene.[6][14]

Boc_Deprotection_Mechanism R_NHBoc R-NH-Boc Protonated Protonated Carbamate R_NHBoc->Protonated Protonation H_plus H⁺ (e.g., TFA) H_plus->Protonated Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated->Carbamic_Acid Fragmentation tButyl_Cation t-Butyl Cation Protonated->tButyl_Cation R_NH3 R-NH₃⁺ (Amine Salt) Carbamic_Acid->R_NH3 Decarboxylation & Protonation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tButyl_Cation->Isobutene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

A potential complication during deprotection is the reaction of the intermediary t-butyl cation with other nucleophiles in the molecule, such as the side chains of tryptophan or methionine residues.[16][17] To prevent these unwanted alkylation side reactions, "scavengers" like anisole, thioanisole, or water are often added to the reaction mixture to trap the t-butyl cation.[6][16][17]

Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection

This protocol describes a common and highly effective method for removing the Boc group.[13][18]

Materials:

  • N-Boc protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1 to 0.5 M).[15]

  • Add TFA to the solution. A common and effective condition is a 25-50% solution of TFA in DCM.[15][18]

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. Completion is often achieved within 30 minutes to 2 hours.[13][18]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the crude oil can be azeotroped with toluene (3 x 10 mL).[6]

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected amine.[13]

Comparative Analysis and Applications

The choice of an amine protecting group is dictated by the overall synthetic strategy, particularly the stability requirements for other functional groups present in the molecule.[7]

Data Presentation: Boc vs. Other Common Amine Protecting Groups
FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[7][19]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[7][19]Base (e.g., 20% Piperidine in DMF)[7][19]
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[7]Stable to acid and base.[7]Stable to acid and catalytic hydrogenation.[7]
Key Advantage Robust, well-established, and its acid-lability is orthogonal to Cbz and Fmoc groups.[6][19]Stable to a wide range of non-reductive conditions; useful in solution-phase synthesis.[19]Mild, base-catalyzed removal is orthogonal to acid-labile Boc and side-chain protecting groups.[19]
Primary Disadvantage Harsh acidic conditions can be detrimental to sensitive substrates.[7]Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[7]The liberated dibenzofulvene can form adducts, requiring scavengers; less stable in some conditions.[7][20]
Applications in Drug Development and Peptide Synthesis

The Boc group is indispensable in the synthesis of complex molecules.[3]

  • Peptide Synthesis: Boc chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS), was a foundational methodology.[6][21] Although Fmoc chemistry is now more common for routine SPPS due to milder conditions, the Boc strategy remains vital for synthesizing long or difficult sequences, especially hydrophobic peptides that are prone to aggregation, as the strong acidic deprotection steps can disrupt secondary structures.[6][]

  • Pharmaceuticals: In drug synthesis, Boc protection is widely used to safeguard amines in complex intermediates, enabling selective reactions at other molecular sites and improving overall yield and purity.[21][23] Its reliable application is seen in the synthesis of antibiotics, anticancer agents, and insulin analogs.[23]

Conclusion

The Boc protecting group is a versatile and powerful tool in the arsenal of the synthetic chemist. Its unique combination of stability to a wide range of reagents and lability under specific acidic conditions provides a robust strategy for managing amine functionalities.[7][15] A thorough understanding of its reaction mechanisms, orthogonality, and optimal experimental conditions is paramount for its successful application in the demanding fields of academic research and pharmaceutical development. The protocols and comparative data presented in this guide offer a solid foundation for chemists to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

Methodological & Application

Application Note: Incorporation of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Applications Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful means to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity.[1][2] 1-Boc-4-fluoro-4-piperidinecarboxylic acid is a unique synthetic building block that combines the conformational constraints of a piperidine ring with the advantageous physicochemical properties of fluorine. This guide provides a comprehensive overview and detailed protocols for the successful integration of this sterically hindered, fluorinated amino acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: The Value of Conformational and Electronic Control in Peptide Design

Peptides are increasingly important as therapeutic agents, but their application can be limited by poor metabolic stability and lack of defined secondary structure in solution. To overcome these limitations, medicinal chemists often introduce unnatural amino acids that can lock the peptide backbone into a specific, bioactive conformation or introduce novel chemical properties.[1][3]

1.1. The Dual Advantage of this compound

This building block offers two key features in a single moiety:

  • Conformational Constraint: The saturated piperidine ring acts as a proline mimic, inducing a "kink" in the peptide backbone.[4][5] This pre-organization can disrupt undesirable secondary structures like β-sheet aggregation that often plague peptide synthesis and can be used to stabilize specific turns or helical structures essential for biological activity.[4][6][7]

  • Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in drug design to enhance pharmacokinetic properties.[8][9] Fluorine's high electronegativity can increase metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electronic interactions, and enhance membrane permeability.[8][10][11][12]

1.2. The Synthetic Challenge: Steric Hindrance

A primary challenge in utilizing this compound is the steric hindrance around its α-carbon. As a quaternary, α,α-disubstituted amino acid, its carboxyl group is sterically shielded, which can significantly slow down the rate of peptide bond formation and lead to incomplete coupling reactions with standard protocols.[1][13][14] Therefore, optimized protocols employing highly efficient coupling reagents are mandatory for its successful incorporation.

Strategic Considerations for SPPS Incorporation

The successful synthesis of peptides containing this demanding residue hinges on a rational selection of coupling reagents and reaction conditions tailored to overcome its inherent steric bulk.

2.1. The Critical Role of High-Potency Coupling Reagents

Standard carbodiimide reagents such as DCC and DIC are often insufficient for driving the acylation of sterically hindered amino acids to completion.[14] The use of more potent aminium/uronium or phosphonium salt-based coupling reagents is essential. These reagents form highly reactive activated esters that can overcome the steric barrier.[13]

Coupling Reagent Class Examples Mechanism & Suitability Reference
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUForm highly reactive OAt or Oxyma esters. HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in its HOAt leaving group. COMU offers a non-explosive and highly soluble alternative.[15][16]
Phosphonium Salts PyBOP, PyAOPForm reactive OBt or OAt esters. They are known for their high reactivity and are particularly useful in driving slow reactions to completion. PyAOP is among the most reactive reagents available.[15]

For this compound, HATU or COMU are strongly recommended as starting points due to their proven efficacy in sterically demanding couplings.

2.2. Workflow for Incorporating Sterically Hindered Amino Acids

The overall workflow follows the standard Fmoc-based SPPS cycle, but with critical modifications at the coupling stage.

SPPS_Workflow cluster_key Key Step for Hindered AA Resin Start: Solid Support (e.g., Wang, Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling of Amino Acid (AA / Coupling Reagent / Base) Wash1->Coupling Monitoring 4. Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Wash2 5. DMF Wash Monitoring->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n-1 times Cleavage Final Step: Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Repeat->Deprotection

Caption: General SPPS workflow highlighting the critical coupling step.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization may be required depending on the specific peptide sequence.

3.1. Materials and Reagents

  • Resin: Wang resin (for C-terminal acids) or Rink Amide AM resin (for C-terminal amides), 100-200 mesh, ~0.5 mmol/g loading.

  • Amino Acids: Fmoc-protected amino acids and this compound.

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HATU or COMU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

3.2. Protocol 1: Manual Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine/DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and HATU (or COMU) (3.9 eq., 0.39 mmol) in DMF.

    • Add DIPEA (8 eq., 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is necessary due to steric hindrance.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling (double coupling).

  • Washing: Once the coupling is complete, wash the resin with DMF (5x), IPA (2x), and DCM (3x).

  • Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.

3.3. Protocol 2: Peptide Cleavage and Deprotection

  • Resin Preparation: After the final synthesis step, wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (approx. 10 mL per gram of resin) to the dried peptide-resin.[1]

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Pellet the peptide by centrifugation and decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and organic byproducts. Dry the crude peptide under vacuum.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

3.4. Troubleshooting Common Issues

Problem Probable Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation/coupling time due to steric hindrance of the quaternary center.Extend coupling time to 4-6 hours. Perform a double coupling by repeating the activation and coupling steps with fresh reagents. Consider switching to PyAOP for extremely difficult cases.
Peptide Aggregation during Synthesis Formation of intermolecular β-sheet structures, particularly in hydrophobic sequences.The inherent "kink" from the piperidine ring helps mitigate this.[4][7] If aggregation persists in other parts of the sequence, consider incorporating pseudoproline dipeptides or using backbone-amide protection (e.g., Hmb) in those regions.[17][18]
Low Yield after Cleavage Incomplete final deprotection or premature chain termination.Ensure sufficient cleavage time (3-4 hours). Use capping steps (e.g., with acetic anhydride) after difficult couplings to terminate unreacted chains and simplify purification.

Visualization of the Coupling Challenge

The steric environment of this compound is the primary determinant of its reactivity.

References

The Strategic Incorporation of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid in Modern Drug Discovery: A Guide to Application and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic introduction of fluorine into molecular scaffolds has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the application of 1-Boc-4-fluoro-4-piperidinecarboxylic acid, a versatile building block that leverages the unique properties of fluorine within the privileged piperidine scaffold. We will explore the scientific rationale for its use, provide detailed, field-proven protocols for its incorporation into target molecules, and present comparative data to guide researchers, scientists, and drug development professionals in harnessing its full potential.

Introduction: The Rationale for Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous motif in pharmaceuticals, owing to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The introduction of a fluorine atom, particularly in a geminal arrangement with a carboxylic acid at the 4-position, offers several distinct advantages in drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life, leading to improved bioavailability and patient compliance.

  • Modulation of Basicity (pKa): The high electronegativity of the fluorine atom exerts a strong inductive effect, which can lower the pKa of the piperidine nitrogen. This modulation of basicity is a critical parameter in drug design, as it can influence a molecule's solubility, cell permeability, and off-target activity, such as binding to the hERG potassium ion channel, which is associated with cardiac toxicity.

  • Increased Binding Affinity: The strategic placement of fluorine can lead to enhanced binding interactions with target proteins. This can occur through various mechanisms, including favorable dipole-dipole interactions, the formation of hydrogen bonds with the fluorine atom acting as a weak hydrogen bond acceptor, and the induction of specific molecular conformations that are optimal for binding.

  • Conformational Control: The steric and electronic effects of the fluorine atom can influence the conformational preference of the piperidine ring. For instance, in certain contexts, an axial orientation of the C-F bond can be favored, which can lock the molecule into a more biologically active conformation.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a robust and orthogonal handle for synthetic elaboration. It allows for the selective functionalization of the carboxylic acid moiety without interference from the basic nitrogen, and it can be cleanly removed under acidic conditions.

Physicochemical Properties: A Comparative Overview

The decision to incorporate a fluorinated building block is often driven by the desire to fine-tune a molecule's physicochemical properties. The following table provides a comparative summary of key properties for piperidine-4-carboxylic acid and its fluorinated analog.

PropertyPiperidine-4-carboxylic acid4-Fluoro-4-piperidinecarboxylic acidRationale for Change
pKa (Piperidine Nitrogen) ~10.5~9.4[1]The electron-withdrawing inductive effect of the fluorine atom lowers the basicity of the piperidine nitrogen.
Calculated logP LowerHigherThe introduction of fluorine generally increases lipophilicity.
Metabolic Stability Susceptible to oxidation at C-4Increased resistance to oxidationThe strong C-F bond blocks a potential site of metabolism.

Note: Exact experimental values for this compound can vary depending on the experimental conditions. The values presented here are illustrative of the expected trends.

Core Synthetic Protocols

The utility of this compound is realized through its versatile reactivity. The following sections provide detailed, step-by-step protocols for its synthesis and its application in the formation of amide bonds and subsequent deprotection for further derivatization.

Synthesis of this compound

The synthesis of the title compound can be achieved from its corresponding methyl ester. The following protocol is adapted from established literature procedures.[2]

Reaction Scheme:

Synthesis of this compound start Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate product This compound start->product reagents reagents NaOH, EtOH/H2O Then HCl (aq)

Caption: Synthesis of the target compound via ester hydrolysis.

Materials:

  • Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate

  • Ethanol (EtOH)

  • 2M Sodium Hydroxide (NaOH) solution

  • 2M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate (1.0 eq) in ethanol (approximately 4 mL per mmol of substrate).

  • Hydrolysis: To the stirred solution at room temperature, add 2M NaOH solution (2.5 eq). Heat the reaction mixture to 60°C and stir for 5-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 2-3 using 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be used in the next step without further purification if desired.

Amide Bond Formation

The carboxylic acid functionality of this compound is readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents. The following is a general and robust protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Reaction Workflow:

Amide Coupling Workflow A 1-Boc-4-fluoro-4- piperidinecarboxylic acid (1.0 eq) E Stir at RT, 2-12h A->E B Amine (R-NH2) (1.1 eq) B->E C EDC (1.2 eq) HOBt (1.2 eq) DIPEA (2.0 eq) C->E D Anhydrous DMF or DCM D->E F Work-up & Purification E->F G Desired Amide Product F->G

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline or benzylamine) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard work-up and purification reagents (e.g., EtOAc, 1N HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF.

  • Reagent Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes. Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: Add EDC (1.2 eq) portion-wise to the cooled solution. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Boc Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization or to reveal the final drug candidate. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation.[3][4]

Deprotection Workflow:

Boc Deprotection Workflow A Boc-protected Amide C Stir at RT, 1-2h A->C B TFA/DCM (e.g., 1:4 v/v) B->C D Evaporation C->D E TFA Salt of Amine D->E

Caption: Workflow for TFA-mediated Boc deprotection.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Acid Addition: Add TFA to the solution (typically 20-50% v/v). A common ratio is 1 part TFA to 4 parts DCM.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer observed.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected amine.

  • Further Processing (Optional): The TFA salt can often be used directly in subsequent reactions. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) followed by extraction.

Application in Drug Discovery: A Case Study Perspective

While no currently marketed drug explicitly contains the this compound moiety in its final form, the strategic use of fluorinated piperidines is well-documented in the development of novel therapeutics. For instance, in the discovery of CCR5 antagonists for the treatment of HIV, the introduction of fluorine on the piperidine ring was explored to modulate potency and pharmacokinetic properties.

Illustrative SAR Data for Piperidine-based CCR5 Antagonists:

CompoundR GroupCCR5 Binding IC₅₀ (nM)Rationale
Analog A H>1000Unsubstituted piperidine shows low potency.
Analog B 4-OH500Introduction of a polar group improves potency.
Analog C 4-F100Fluorine substitution significantly enhances potency, potentially through favorable interactions in the binding pocket.

This table is a representative example based on general trends observed in the literature for CCR5 antagonists and is for illustrative purposes.[5][6]

The data, although illustrative, highlights a common theme in medicinal chemistry: the introduction of fluorine at a key position can lead to a significant improvement in biological activity. The 4-fluoro-4-piperidinecarboxylic acid scaffold provides a pre-functionalized and strategically fluorinated core to rapidly explore such structure-activity relationships.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a privileged piperidine scaffold, a strategically placed fluorine atom, and an orthogonal protecting group strategy allows medicinal chemists to systematically modulate the physicochemical and pharmacological properties of lead compounds. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this powerful tool into their synthetic and drug discovery programs, ultimately accelerating the development of new and improved therapeutics.

References

Application Notes and Protocols: 1-Boc-4-fluoro-4-piperidinecarboxylic Acid as a Strategic Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tool for optimizing drug candidates.[2][3][4] Fluorine, with its unique electronic properties and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[4][5][6]

1-Boc-4-fluoro-4-piperidinecarboxylic acid is a versatile building block that leverages these advantages. The fluorine atom at the 4-position introduces unique conformational constraints and modulates the basicity of the piperidine nitrogen, which can be crucial for reducing off-target effects, such as hERG channel affinity.[7][8][9][10] The orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group on the nitrogen and a carboxylic acid—provide a handle for sequential chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.[11][12] This guide provides an in-depth look at the applications of this compound and detailed protocols for its use in the synthesis of novel therapeutics.

Physicochemical Properties and Handling

Understanding the properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 614731-04-3[13][14][15]
Molecular Formula C₁₁H₁₈FNO₄[14]
Molecular Weight 247.26 g/mol [13]
Appearance White to off-white solidN/A
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[16]

Safety and Handling: Handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Avoid inhalation of dust and contact with skin and eyes.[16][18] In case of contact, rinse the affected area with plenty of water.[17][18]

Application in Therapeutic Design: A Strategic Approach

The incorporation of the 4-fluoro-4-carboxypiperidine moiety can confer several advantages to a drug candidate:

  • Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation, increasing the drug's half-life.[4]

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen.[7][9][19] This can be beneficial for improving oral absorption and reducing interactions with off-targets like the hERG channel, which is associated with cardiac toxicity.[8]

  • Conformational Control: The fluorine atom can influence the conformational preference of the piperidine ring, potentially locking the molecule in a bioactive conformation for enhanced target binding.[20][21][22][23][24]

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.[3][4]

The general workflow for utilizing this compound in the synthesis of a target molecule is depicted below.

G A 1-Boc-4-fluoro-4- piperidinecarboxylic acid C Amide Coupling (e.g., HATU, EDC/HOBt) A->C B Amine (R-NH2) B->C D Boc-protected Intermediate C->D Formation of Amide Bond E Boc Deprotection (e.g., TFA, HCl in Dioxane) D->E Acidic Cleavage F Fluorinated Piperidine Amide (Target Scaffold) E->F Unveiling the Piperidine Nitrogen G Further Functionalization (e.g., N-alkylation, N-arylation) F->G H Final Therapeutic Candidate G->H

Caption: General synthetic workflow utilizing this compound.

Experimental Protocols

Protocol 1: Amide Coupling with a Primary Amine

This protocol details the formation of an amide bond between this compound and a primary amine using HATU as the coupling reagent. HATU is often preferred for its high efficiency and low rate of racemization.[25]

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the solution at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Boc-protected intermediate.

Rationale:

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and the amine salt, facilitating the coupling reaction.[26]

  • HATU: Activates the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.[25][27]

  • Aqueous Work-up: The washes with NaHCO₃ remove unreacted carboxylic acid and acidic byproducts, while the brine wash removes residual DMF and other water-soluble impurities.[26]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free piperidine amine, which can then undergo further functionalization. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[28]

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA (10-20% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Rationale:

  • TFA: A strong acid that cleaves the Boc group, releasing isobutylene and carbon dioxide.[28][29][30]

  • DCM: A common solvent for Boc deprotection that is inert to the acidic conditions.[28]

  • Neutralization: The NaHCO₃ wash is crucial to quench the TFA and prevent the formation of the trifluoroacetate salt of the product amine, which might complicate subsequent reactions.

G cluster_0 Protocol 1: Amide Coupling cluster_1 Protocol 2: Boc Deprotection A Dissolve Acid, Amine, and DIPEA in DMF B Add HATU A->B C Stir at RT, Monitor B->C D Work-up & Purification C->D E Dissolve Boc-Intermediate in DCM D->E Boc-protected Intermediate F Add TFA E->F G Stir at RT, Monitor F->G H Work-up & Isolation G->H

Caption: Experimental workflow for amide coupling and Boc deprotection.

Characterization of Products

The successful synthesis of the desired products should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule and the presence of all expected functional groups.

  • ¹⁹F NMR Spectroscopy: To verify the presence and chemical environment of the fluorine atom.[31]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutics. Its strategic use allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, offering a rational approach to drug design. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively incorporate this important scaffold into their synthetic endeavors. The careful application of these methods, coupled with a thorough understanding of the underlying chemical principles, will undoubtedly accelerate the discovery of new and improved medicines.

References

Synthetic routes to prepare derivatives of 1-Boc-4-fluoro-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone of modern pharmaceutical design, recognized as the most prevalent saturated nitrogen-containing heterocycle in FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tactic in medicinal chemistry to fine-tune molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[2][3][4]

This application note provides a comprehensive guide to the synthesis of functionalized derivatives of this compound, a versatile building block for drug discovery. We will explore robust and scalable synthetic routes to prepare key ester and amide derivatives, offering detailed protocols and explaining the rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their programs.

Core Synthetic Strategies: From Scaffold to Derivative

The derivatization of this compound primarily involves transformations of the carboxylic acid moiety. The two most common and synthetically valuable transformations are esterification and amidation, which provide access to a vast chemical space for structure-activity relationship (SAR) studies.

Below is an overview of the synthetic pathways discussed in this guide.

Synthetic_Overview Core_Acid 1-Boc-4-fluoro-4- piperidinecarboxylic Acid Ester Ester Derivatives Core_Acid->Ester Esterification (e.g., Fischer, Alkylation) Amide Amide Derivatives Core_Acid->Amide Amidation (Peptide Coupling)

Caption: High-level overview of derivatization strategies.

Strategy 1: Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the parent this compound provides context for its application. A common approach involves the electrophilic fluorination of a pre-functionalized piperidine precursor.[5] This multi-step process underscores the value of the final acid as a sophisticated building block.

Scaffold_Synthesis_Workflow cluster_0 Synthetic Workflow for Core Acid Start 1-Boc-4-piperidone Enolate Enolate Formation (e.g., LDA, -78 °C) Start->Enolate 1. Base SilylEnol Silyl Enol Ether Intermediate Enolate->SilylEnol 2. TMSCl Fluorination Electrophilic Fluorination (e.g., Selectfluor®) SilylEnol->Fluorination 3. F-TEDA-BF₄ KetoEster Methyl 1-Boc-4-fluoro- 4-oxopiperidinecarboxylate Fluorination->KetoEster 4. Work-up Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) KetoEster->Hydrolysis 5. Saponification Final_Acid 1-Boc-4-fluoro-4- piperidinecarboxylic Acid Hydrolysis->Final_Acid 6. Acidic Work-up

Caption: A representative workflow for synthesizing the core scaffold.

Strategy 2: Preparation of Ester Derivatives

Esterification is a fundamental method for modifying the steric and electronic properties of the carboxylic acid, which can significantly impact a compound's pharmacokinetic profile.

Protocol 2.1: Base-Mediated Alkylation

This method is highly efficient for preparing simple alkyl esters (e.g., methyl, ethyl) and avoids the strongly acidic conditions of Fischer esterification, making it compatible with acid-sensitive functional groups. The protocol is adapted from a similar procedure for N-Boc-piperidine-4-carboxylic acid.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Bromoethane)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The base (K₂CO₃) deprotonates the carboxylic acid to form a carboxylate salt. This nucleophilic carboxylate then displaces the halide from the alkyl halide in an Sₙ2 reaction to form the ester. DMF is an excellent polar aprotic solvent for this type of reaction.

Comparative Table of Esterification Methods
MethodReagentsAdvantagesDisadvantages
Base-Mediated Alkylation K₂CO₃, Alkyl HalideMild conditions, good for simple esters, high yield.[6]Alkyl halide can be a lachrymator; not suitable for complex alcohols.
Fischer Esterification Alcohol, H₂SO₄ (cat.)Inexpensive reagents, suitable for large scale.Requires harsh acidic conditions and heat; reversible reaction.
Diazomethane Methylation Trimethylsilyl diazomethaneVery high yield for methyl esters, clean reaction.[6]Reagent is toxic, explosive, and carcinogenic. Requires extreme caution.
Strategy 3: Preparation of Amide Derivatives

Amide bond formation is arguably the most critical reaction in medicinal chemistry for building complexity and exploring SAR. Direct reaction between a carboxylic acid and an amine is generally not feasible due to acid-base neutralization. Therefore, the carboxylic acid must first be activated. Peptide coupling reagents are the modern standard for achieving this transformation efficiently and under mild conditions.

Protocol 3.1: General Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and racemization, providing high yields of the desired amide.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1M HCl (if the product is base-stable), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: HATU reacts with the deprotonated carboxylic acid (formed by DIPEA) to generate a highly reactive O-acylisourea intermediate. This activated ester is highly susceptible to nucleophilic attack by the amine, leading to efficient formation of the thermodynamically stable amide bond.[7] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Amide_Coupling_Decision_Tree Start Select Amide Coupling Method Acid_Sensitivity Is the amine sterically hindered or low nucleophilicity? Start->Acid_Sensitivity HATU Use HATU or COMU Acid_Sensitivity->HATU Yes Cost Is cost a primary concern for large scale? Acid_Sensitivity->Cost No EDC Use EDC/HOBt Cost->EDC No Acyl_Chloride Consider Acyl Chloride Method Cost->Acyl_Chloride Yes

Caption: Decision tree for selecting an appropriate amide coupling method.

Comparative Table of Common Amide Coupling Reagents
Reagent SystemKey FeaturesAdvantagesDisadvantages
EDC/HOBt Carbodiimide activatorCost-effective, water-soluble byproducts are easily removed.Can be less effective for hindered substrates; HOBt has explosive properties when dry.
HATU/DIPEA Uronium salt activatorVery fast, high yielding, low racemization, effective for difficult couplings.[7]Expensive, byproducts can complicate purification.
SOCl₂ then Amine Acyl chloride intermediateVery inexpensive, highly reactive intermediate.[7]Harsh conditions (heat), generates HCl, not compatible with sensitive functional groups.

Characterization Data

Proper characterization is essential to confirm the identity and purity of all synthesized derivatives. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table of Expected Analytical Data for Representative Derivatives
CompoundStructureExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected ¹⁹F NMR (CDCl₃, δ ppm)Expected ESI-MS [M+H]⁺
Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate O=C(OC)C1(F)CCN(C(OC(C)(C)C)=O)CC1~3.75 (s, 3H, OCH₃), ~3.60 (m, 2H), ~3.30 (m, 2H), ~2.10 (m, 2H), ~1.90 (m, 2H), 1.47 (s, 9H, Boc)-160 to -170262.15
N-Phenyl-1-Boc-4-fluoro-4-piperidinecarboxamide O=C(NC2=CC=CC=C2)C1(F)CCN(C(OC(C)(C)C)=O)CC1~8.0 (br s, 1H, NH), ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.1 (t, 1H), ~3.7 (m, 2H), ~3.4 (m, 2H), ~2.2 (m, 4H), 1.48 (s, 9H, Boc)-155 to -165323.18

Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on solvent and concentration and should be confirmed experimentally.

Conclusion

This compound is a high-value building block for the synthesis of novel chemical entities in drug discovery. Its derivatives, particularly esters and amides, are readily accessible through robust and well-established synthetic protocols. The methods outlined in this application note, from base-mediated alkylation for esters to peptide coupling for amides, provide researchers with a reliable toolkit for generating diverse libraries of fluorinated piperidines. By carefully selecting the appropriate synthetic strategy based on substrate scope, scale, and cost, drug development professionals can efficiently explore the chemical space around this privileged scaffold to optimize the properties of next-generation therapeutics.

References

The Strategic Role of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid in the Synthesis of Central Nervous System (CNS) Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorinated Piperidine Moiety as a Privileged Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS). Its saturated, three-dimensional nature allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for CNS targets. The strategic introduction of fluorine into this scaffold has emerged as a powerful tool in modern medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.

Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's lipophilicity, metabolic stability, and basicity (pKa) of nearby nitrogen atoms. These modifications are critical for optimizing CNS drug properties, such as blood-brain barrier (BBB) penetration, resistance to oxidative metabolism by cytochrome P450 enzymes, and modulation of off-target activities, for instance, by reducing hERG channel affinity.[1]

1-Boc-4-fluoro-4-piperidinecarboxylic acid has been established as a key building block in the synthesis of CNS agents.[2] The presence of the fluorine atom at the 4-position, adjacent to the carboxylic acid, introduces unique steric and electronic properties that can be leveraged in drug design. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential chemical transformations, making it a versatile intermediate for constructing complex molecular architectures.

This guide provides a comprehensive overview of the applications of this compound in the synthesis of various classes of CNS agents, complete with detailed experimental protocols and an analysis of the rationale behind key synthetic steps.

Application I: Synthesis of T-Type Calcium Channel Antagonists

T-type calcium channels are implicated in a variety of neurological disorders, including epilepsy and neuropathic pain. The development of potent and selective antagonists for these channels is a significant area of CNS drug discovery. The 4-aminomethyl-4-fluoropiperidine scaffold has been identified as a key pharmacophore for potent T-type calcium channel antagonists with demonstrated in vivo CNS efficacy.[3]

The synthesis of this crucial intermediate can be efficiently achieved from this compound via a Curtius rearrangement, a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[4][5][6][7]

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal rearrangement to an isocyanate. The isocyanate is subsequently trapped with a suitable alcohol (e.g., tert-butanol) to form a carbamate-protected amine, which can be deprotected to yield the desired 4-aminomethyl-4-fluoropiperidine intermediate. This intermediate is then elaborated to the final T-type calcium channel antagonist.

G A 1-Boc-4-fluoro-4- piperidinecarboxylic acid B Acyl Azide Intermediate A->B DPPA, Et3N C Isocyanate Intermediate B->C Heat (Toluene) Curtius Rearrangement D Boc-Protected Aminomethyl Intermediate C->D t-BuOH E (S)-4-(Aminomethyl)-4- fluoropiperidine D->E Deprotection (e.g., TFA) F Final T-Type Calcium Channel Antagonist E->F Amide Coupling with Core Moiety

Caption: Synthetic workflow for a T-type calcium channel antagonist.

Protocol 1: Synthesis of tert-Butyl ((1-(tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)methyl)carbamate via One-Pot Curtius Rearrangement

This protocol describes a one-pot procedure for the Curtius rearrangement of this compound to the corresponding Boc-protected aminomethyl derivative. This method avoids the isolation of the potentially explosive acyl azide intermediate.[4][8][9]

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add triethylamine (1.1 eq).

  • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes at room temperature to allow for the formation of the acyl azide.

  • Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture.

  • Heat the reaction to reflux (approximately 110°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tert-butyl ((1-(tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)methyl)carbamate.

Application II: Synthesis of Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors, which modulate the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine, are a cornerstone in the treatment of depression and other psychiatric disorders.[10] The 4-fluoropiperidine carboxamide scaffold has been explored for the development of novel monoamine reuptake inhibitors.[11][12][13]

The synthesis of these agents typically involves the amide coupling of this compound with a variety of amine-containing fragments, often substituted anilines or benzylamines.

Amide Coupling: A Critical Step

The formation of the amide bond is the pivotal step in this synthetic approach. However, the α-fluorine atom in this compound can present challenges due to its electron-withdrawing nature and potential for steric hindrance, which can reduce the reactivity of the carboxylic acid. Therefore, the choice of an appropriate coupling reagent is crucial for achieving high yields and purity.

Comparison of Common Coupling Reagents:

Coupling ReagentClassTypical Yield (%)Key AdvantagesConsiderations
HATU Uronium Salt90-98High reactivity, low racemization, effective for sterically hindered substrates.[14][15]Higher cost.
HBTU Uronium Salt85-95Good balance of reactivity and cost.Can be less effective than HATU for challenging couplings.[14]
EDC/HOBt Carbodiimide75-90Cost-effective, water-soluble byproducts are easily removed.[2]Generally lower reactivity, longer reaction times may be needed.
PyBOP Phosphonium Salt88-96High coupling efficiency, avoids carcinogenic byproducts associated with BOP.Can be less effective for highly hindered couplings compared to HATU.[15]
Protocol 2: General Amide Coupling using HATU

This protocol outlines a robust method for the amide coupling of this compound with a primary or secondary amine using HATU, a highly efficient coupling reagent particularly suited for challenging substrates.[14]

Materials:

  • This compound

  • Amine (e.g., a substituted aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution (optional, for DMF removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% LiCl solution (if DMF was used as solvent) to remove residual DMF, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_0 Pre-activation cluster_1 Amide Bond Formation A 1-Boc-4-fluoro-4- piperidinecarboxylic acid C Activated OAt-ester A->C DMF, RT, 15-30 min B HATU + DIPEA B->C E Final Amide Product C->E RT, 2-6 h D Amine (R-NH2) D->E

Caption: Workflow for HATU-mediated amide coupling.

Application III: Synthesis of Neurokinin and Sigma Receptor Ligands

The 4-fluoropiperidine scaffold is also a valuable component in the synthesis of ligands for other important CNS targets, such as neurokinin receptors and sigma receptors.[16][17][18][19][20][21][22][23] Neurokinin receptor antagonists are being investigated for the treatment of depression, anxiety, and pain, while sigma receptor ligands have potential applications in the treatment of psychosis, pain, and neurodegenerative diseases.

The synthetic strategies for these classes of compounds also heavily rely on the amide coupling of this compound with diverse and often complex amine partners. The choice of coupling conditions will depend on the specific steric and electronic properties of the amine being used. For less reactive or sterically hindered amines, more potent coupling reagents like HATU or the conversion of the carboxylic acid to an acyl fluoride may be necessary to achieve good yields.

Conclusion

This compound is a versatile and strategically important building block for the synthesis of a wide range of CNS agents. The presence of the α-fluorine atom provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful application of this building block hinges on the judicious selection of synthetic methodologies, particularly for the crucial amide bond-forming step. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this valuable intermediate in their CNS drug discovery programs.

References

The Strategic Incorporation of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid in the Design of Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic introduction of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the array of fluorinated building blocks, 1-Boc-4-fluoro-4-piperidinecarboxylic acid has emerged as a particularly valuable intermediate in the synthesis of enzyme inhibitors. Its rigidified piperidine core, coupled with the stereoelectronic effects of the fluorine atom, offers a unique conformational constraint that can be exploited for precise targeting of enzyme active sites.[2]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of enzyme inhibitors, with a focus on Dipeptidyl Peptidase IV (DPP-IV) and Factor XIa inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and discuss the structure-activity relationships (SAR) of the resulting inhibitors.

The Rationale for Employing this compound

The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals due to its ability to mimic natural amino acids and engage in crucial interactions with biological targets.[2] The introduction of a fluorine atom at the C4 position of the piperidine ring offers several distinct advantages:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen. This modulation of pKa is critical for optimizing interactions with enzyme active sites and can influence the overall pharmacokinetic profile of the drug candidate.[2][3]

  • Conformational Restriction: The presence of the fluorine atom can favor specific chair conformations of the piperidine ring, reducing the entropic penalty upon binding to the target enzyme.[4][5] This pre-organization of the ligand can lead to a significant increase in binding affinity.

  • Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, which can block potential sites of metabolism and prolong the in vivo half-life of the drug.[1]

  • Improved Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the enzyme's active site, thereby enhancing binding affinity.

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for the selective and efficient coupling of the carboxylic acid moiety with various amine-containing fragments, a crucial step in the assembly of many enzyme inhibitors.[6]

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[7] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[8] Several marketed DPP-IV inhibitors feature a piperidine or a related heterocyclic scaffold. The incorporation of a 4-fluoropiperidine moiety can lead to potent and selective inhibitors.

Representative Synthesis of a DPP-IV Inhibitor Core

The following is a representative synthetic pathway for a key intermediate in the synthesis of a DPP-IV inhibitor, starting from this compound.

Workflow for the Synthesis of a Fluorinated Piperidine Amide Core

DPP-IV_inhibitor_synthesis cluster_0 Amide Coupling cluster_1 Deprotection and Final Product Assembly start 1-Boc-4-fluoro-4- piperidinecarboxylic acid coupling Amide Coupling (EDC, HOBt, DIPEA) start->coupling Carboxylic Acid amine Primary Amine (e.g., 3-amino-1,2,4-triazole derivative) amine->coupling Amine intermediate Boc-Protected Fluoropiperidine Amide coupling->intermediate Yield: 85-95% deprotection Boc Deprotection (TFA or HCl in Dioxane) intermediate->deprotection final_core Fluoropiperidine Amide Core deprotection->final_core further_functionalization DPP-IV Inhibitor final_core->further_functionalization Further Elaboration caption Synthesis of a DPP-IV Inhibitor Core

Caption: Synthetic workflow for a DPP-IV inhibitor core.

Protocol 1: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the amide coupling of this compound with a representative primary amine using common coupling reagents.[6]

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., 3-amino-1,2,4-triazole derivative) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the primary amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Boc-protected fluoropiperidine amide.

Application in the Synthesis of Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation.[9] Inhibition of FXIa is a promising antithrombotic strategy with a potentially lower bleeding risk compared to currently available anticoagulants.[10] Peptidomimetic inhibitors of FXIa often incorporate constrained cyclic amines to occupy the S1 and S2 pockets of the enzyme.[3] The 4-fluoro-4-piperidinecarboxylic acid scaffold is well-suited for this purpose.

Representative Synthesis of a Factor XIa Inhibitor Fragment

The following workflow illustrates the synthesis of a key fragment for a Factor XIa inhibitor.

Workflow for the Synthesis of a Fluorinated Piperidine Fragment for FXIa Inhibitors

FXIa_inhibitor_synthesis cluster_0 Amide Bond Formation cluster_1 Diastereomer Separation and Deprotection start 1-Boc-4-fluoro-4- piperidinecarboxylic acid coupling Amide Coupling (HATU, DIPEA) start->coupling amine Chiral Amine Fragment (e.g., (S)-1-phenylethanamine) amine->coupling intermediate Boc-Protected Diastereomeric Amides coupling->intermediate separation Chromatographic Separation intermediate->separation diastereomer Single Diastereomer separation->diastereomer deprotection Boc Deprotection diastereomer->deprotection final_fragment Chiral Fluoropiperidine Amine Fragment deprotection->final_fragment further_coupling Factor XIa Inhibitor final_fragment->further_coupling Coupling with P1/P2' Fragments caption Synthesis of a Factor XIa Inhibitor Fragment

Caption: Synthetic workflow for a Factor XIa inhibitor fragment.

Protocol 2: HATU-Mediated Amide Coupling for Sterically Hindered Substrates

Due to the steric hindrance around the quaternary carbon at the 4-position of the piperidine ring, more potent coupling reagents like HATU may be required for efficient amide bond formation, especially with bulky amines.[11]

Materials:

  • This compound (1.0 eq)

  • Sterically hindered primary or secondary amine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with 5% aqueous LiCl solution to remove residual DMF, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Amide Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of amide derivatives from this compound. The following table provides a comparative overview of common coupling reagents.

Coupling Reagent SystemTypical SolventReaction Time (hours)Typical Yield (%)Notes
EDC/HOBtDCM or DMF12-1685-95Cost-effective and widely used. May require longer reaction times for hindered substrates.
HATU/DIPEADMF4-690-98Highly efficient for sterically hindered substrates.[11]
PyBOP/DIPEADMF12-1688-96Phosphonium-based reagent, effective for reducing racemization in chiral substrates.
Acyl Fluoride (in situ)Acetonitrile2-4>90Particularly useful for extremely sterically hindered and electron-deficient amines.[12]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of potent and selective enzyme inhibitors. The strategic incorporation of the 4-fluoro-piperidine moiety can lead to compounds with improved pharmacological profiles, including enhanced binding affinity, metabolic stability, and favorable pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this unique scaffold in their own discovery programs. As our understanding of the subtle yet profound effects of fluorine in medicinal chemistry continues to grow, we can anticipate the development of even more innovative and effective enzyme inhibitors derived from this compound and related fluorinated building blocks.

References

Application Notes and Protocols for the Development of PET Radiotracers Using 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the 4-Fluoro-4-piperidinecarboxylic Acid Scaffold in PET Tracer Design

Positron Emission Tomography (PET) has revolutionized molecular imaging, providing a non-invasive window into the biochemical processes of the human body. The development of novel PET radiotracers is paramount to advancing our understanding of disease and developing more effective therapies. The choice of the core scaffold for a radiotracer is a critical decision that influences its pharmacokinetic properties, target affinity, and the feasibility of its radiosynthesis.

1-Boc-4-fluoro-4-piperidinecarboxylic acid has emerged as a versatile building block in the design of PET radiotracers. Its unique structural features offer several advantages:

  • The Piperidine Core: A privileged scaffold in medicinal chemistry, the piperidine ring is present in numerous FDA-approved drugs. Its saturated, non-aromatic nature often imparts favorable pharmacokinetic properties, such as improved metabolic stability and reduced non-specific binding, when compared to more lipophilic aromatic systems.

  • The Carboxylic Acid Handle: This functional group provides a convenient point of attachment for conjugation to a wide array of targeting vectors, including peptides, antibodies, and small molecules, through robust amide bond formation.

  • The Geminal Fluoro Group: The fluorine atom at the C4 position is a key feature. While direct nucleophilic substitution of this fluorine with [¹⁸F]fluoride presents significant synthetic challenges due to the electron-rich nature of the saturated ring, this scaffold is more commonly utilized where the ¹⁸F is introduced at a different, more activated position on the targeting molecule. In this context, the inherent fluorine atom can serve to modulate the physicochemical properties of the final tracer, such as lipophilicity and metabolic stability.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions at the carboxylic acid moiety. Its facile removal under acidic conditions is compatible with the overall workflow of radiotracer synthesis.

This document provides a comprehensive guide to the strategic application of this compound in the development of novel PET radiotracers. We will delve into the synthetic methodologies for conjugating this building block to targeting molecules and outline the subsequent steps for radiolabeling, purification, and quality control, with a focus on practical, field-proven protocols.

I. Strategic Application: Designing a PET Radiotracer with the 4-Fluoro-4-piperidinecarboxylic Acid Scaffold

The primary application of this compound is as a non-radiolabeled building block that is incorporated into a larger molecule, which is then radiolabeled with Fluorine-18 at a different, more synthetically accessible position. A common strategy involves the development of tracers targeting receptors that are overexpressed in disease states, such as the C-X-C motif chemokine receptor 4 (CXCR4), which is implicated in cancer metastasis and inflammation.

The general workflow for developing a PET tracer using this scaffold is as follows:

G cluster_0 Precursor Synthesis cluster_1 Deprotection & Labeling Precursor Synthesis cluster_2 Final Tracer Synthesis cluster_3 Quality Control A 1-Boc-4-fluoro-4- piperidinecarboxylic acid C Amide Coupling A->C B Targeting Molecule (e.g., peptide, small molecule) with a free amine B->C D Boc-protected Precursor C->D E Boc Deprotection D->E F Piperidine Precursor E->F G Conjugation to a radiolabeling prosthetic group (e.g., [18F]SFB) F->G H [18F]-Labeled PET Tracer G->H I Purification (HPLC) H->I J QC Analysis (radiochemical purity, etc.) I->J

Workflow for PET tracer development.

II. Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Targeting Peptide

This protocol describes the conjugation of the piperidine scaffold to a peptide containing a free amine (e.g., the N-terminus or a lysine side chain).

Rationale: The formation of a stable amide bond is a crucial first step. The choice of coupling reagent is critical to ensure high yield and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes racemization of chiral centers in peptides.

Materials:

  • This compound

  • Targeting peptide with a free amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Peptide Addition: Dissolve the targeting peptide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until reaction completion is confirmed by LC-MS.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Purification: Purify the Boc-protected peptide conjugate by reverse-phase HPLC using a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Lyophilize the pure fractions and confirm the identity and purity of the product by mass spectrometry.

Parameter Typical Value
Reaction Scale10-50 mg of peptide
Reaction Time4-6 hours
Typical Yield60-80%
Purity (post-HPLC)>95%
Protocol 2: Boc Deprotection of the Piperidine-Peptide Conjugate

Rationale: Removal of the Boc protecting group is necessary to unmask the piperidine nitrogen, which can then be used for further modifications or may be required for optimal interaction with the biological target. Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection, as it is highly effective and the excess reagent and byproducts are volatile and easily removed.

Materials:

  • Boc-protected piperidine-peptide conjugate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane) or neat TFA

  • Nitrogen or argon stream

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM, or in neat TFA if the conjugate is soluble.

  • Deprotection: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to ensure complete removal of the Boc group.

  • Solvent Removal: Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide conjugate as its TFA salt.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the final product under vacuum. The deprotected conjugate is typically used in the next step without further purification if the previous step yielded a pure product.

Protocol 3: Radiolabeling via a Prosthetic Group Approach

This protocol describes the radiolabeling of the deprotected piperidine-peptide conjugate using the commonly employed prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).

Rationale: Direct radiolabeling on the piperidine-peptide conjugate may be challenging or may not be the most efficient strategy. The use of a pre-labeled prosthetic group like [¹⁸F]SFB allows for a reliable and high-yielding radiolabeling step under mild conditions that are compatible with sensitive biomolecules. [¹⁸F]SFB reacts with the free amine of the deprotected piperidine to form a stable amide bond.

Materials:

  • Deprotected piperidine-peptide conjugate

  • [¹⁸F]SFB (synthesized according to established methods)[1]

  • Anhydrous DMF or DMSO

  • DIPEA or other suitable base

  • Semi-preparative HPLC for purification

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Precursor Preparation: Dissolve the deprotected piperidine-peptide conjugate (typically 1-2 mg) in anhydrous DMF or DMSO. Add DIPEA (2-3 equivalents) to neutralize the TFA salt and to act as a base for the coupling reaction.

  • Radiolabeling: Add the solution of [¹⁸F]SFB in a small volume of solvent to the peptide solution.

  • Reaction: Heat the reaction mixture at a temperature ranging from 60 to 100°C for 10-20 minutes. The optimal temperature and time should be determined empirically for each specific conjugate.

  • Quenching and Dilution: After the reaction is complete (monitored by radio-TLC), quench the reaction by adding water or the HPLC mobile phase.

  • Purification: Purify the [¹⁸F]-labeled peptide by semi-preparative reverse-phase HPLC.

  • Formulation: Collect the fraction containing the radiolabeled product and reformulate it into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies. This is typically achieved by trapping the HPLC fraction on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol, followed by dilution with saline.

Quality Control:

  • Radiochemical Purity: Determined by analytical radio-HPLC, should be >95%.

  • Identity of Product: Confirmed by co-elution with a non-radioactive, authenticated standard on the analytical HPLC.

  • Specific Activity: Calculated based on the amount of radioactivity and the mass of the product, determined by UV absorbance on the HPLC.

Parameter Typical Value
Radiolabeling Time10-20 minutes
Radiochemical Yield (decay-corrected)20-50%
Radiochemical Purity (post-HPLC)>95%

III. Visualization of the Synthetic Pathway

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Radiolabeling A 1-Boc-4-fluoro-4- piperidinecarboxylic acid C HATU, DIPEA, DMF A->C B H2N-Peptide B->C D Boc-piperidine-Peptide C->D E TFA/DCM D->E F H-piperidine-Peptide E->F H DIPEA, DMF, Heat F->H G [18F]SFB G->H I [18F]-Tracer H->I

Synthetic pathway for an [18F]-labeled peptide.

IV. Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the development of novel PET radiotracers. Its incorporation into targeting molecules can impart favorable pharmacokinetic properties, and the carboxylic acid functionality allows for straightforward conjugation chemistry. While direct [¹⁸F]-fluorination at the C4 position of the piperidine ring remains a synthetic challenge, its use in conjunction with prosthetic group labeling strategies provides a robust and reliable pathway to novel imaging agents.

Future research in this area may focus on the development of new synthetic methodologies that would allow for the direct nucleophilic [¹⁸F]-fluorination of such scaffolds, which would further streamline the radiosynthesis process. Additionally, the exploration of a wider range of targeting molecules conjugated to this piperidine core will undoubtedly lead to the discovery of new and impactful PET radiotracers for a variety of diseases.

V. References

  • Cheng, K., et al. (2024). PET imaging of CXCR4 expression using [18F]AlF-NOTA-QHY-04 for hematologic malignancy and solid tumors. Theranostics, 14(16), 6337-6349. --INVALID-LINK--

  • Haque, M. E., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 25(17), 3894. --INVALID-LINK--

  • Lange, F., et al. (2025). Synthesis and Preclinical Evaluation of Dual-Mode Fluorescent 18F-PET Tracers Targeting PSMA. Journal of Medicinal Chemistry.

  • Cleeren, F., et al. (2024). Selective PET imaging of CXCR4 using the Al18F-labeled antagonist LY2510924. European Journal of Nuclear Medicine and Molecular Imaging.

  • Cheng, K., et al. (2024). PET imaging of CXCR4 expression using [18F]AlF-NOTA-QHY-04 for hematologic malignancy and solid tumors. Theranostics, 14(16), 6337-6349.

  • Wester, H. J., et al. (2010). PET Imaging of CXCR4 Receptors in Cancer by a New Optimized Ligand. Journal of Nuclear Medicine, 51(6), 951-958.

  • Notni, J. (2023). Development of Novel CXCR4 Directed Ligands for Positron Emission Tomography (PET) and Peptide Receptor Radio Ligand Therapy. mediaTUM.

  • Perrio, C., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3594.

  • Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ASIAN JOURNAL OF CHEMISTRY.

  • Lodi, F., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 623-628.

  • Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key.

  • Deng, X., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 922295.

  • Conti, P. S., et al. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 2(3), 224-229.

  • Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 538(7625), 374-378.

  • Mishani, E., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(22), 11057-11126.

  • Arukwe, J. M., & Hansen, T. V. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 15(7), 4753-4758.

  • van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773.

  • Becaud, E., et al. (2012). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 1-8.

  • Wuest, F. R., et al. (2011). Radiolabeling of phosphatidylserine-binding peptides with prosthetic groups N-[6-(4-[18F]fluorobenzylidene)aminooxyhexyl]maleimide ([18F]FBAM) and N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). Bioorganic & Medicinal Chemistry, 19(17), 5136-5143.

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2685-2693.

  • Smith, G. E., et al. (2013). Synthesis of [18F]fluoro-pivalic acid: An improved PET imaging probe for the fatty acid synthesis pathway in tumours. MedChemComm, 4(10), 1350-1353.

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2685-2693.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Coupling Reactions with 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 1-Boc-4-fluoro-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this sterically hindered and electronically modified building block. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your synthetic endeavors.

The Unique Challenges of this compound

This compound presents a unique set of challenges in amide bond formation. The presence of a bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, coupled with a fluorine atom at the C4 position, introduces significant steric hindrance around the carboxylic acid. Furthermore, the high electronegativity of the fluorine atom can modulate the electronic properties of the molecule, potentially influencing the reactivity of the carboxyl group.[1][2] This guide will provide you with the expertise to overcome these hurdles and achieve high-yield, high-purity couplings.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the coupling of this compound.

Problem 1: Low or No Product Formation

A positive Kaiser test (for solid-phase synthesis) or LC-MS analysis showing unreacted starting materials are clear indicators of a failed or incomplete coupling reaction.[3]

Potential Causes & Step-by-Step Solutions:

  • Inadequate Activation of the Carboxylic Acid: The steric hindrance of the substrate may prevent efficient activation by standard coupling reagents.[4]

    • Solution 1: Employ a More Potent Coupling Reagent. For sterically demanding couplings, onium salt-based reagents are generally more effective than carbodiimides like DCC or EDC.[5] Consider using HATU, HBTU, HCTU, or PyBOP, which are known to be highly efficient for hindered systems.[6] HATU, in particular, is often a superior choice due to the formation of a highly reactive OAt-active ester.[6][7]

    • Solution 2: Optimize Pre-activation Time. Allow for a sufficient pre-activation time (typically 1-5 minutes) for the coupling reagent and the carboxylic acid before introducing the amine component.[8] This ensures the formation of the active ester intermediate.

    • Solution 3: Consider Acyl Fluoride Formation. For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride intermediate can be beneficial.[9][10][11] Reagents like pentafluoropyridine (PFP) can be used for this transformation.[9][10][11]

  • Steric Hindrance Impeding Nucleophilic Attack: The bulky nature of both the activated acid and the amine coupling partner can slow down the reaction rate.

    • Solution 1: Increase Reaction Time and/or Temperature. Extend the reaction time (e.g., from 1-2 hours to 4-6 hours or overnight). If the reactants are stable, a moderate increase in temperature (e.g., to 40-50 °C) can also enhance the reaction rate. However, be mindful that elevated temperatures can increase the risk of racemization if chiral amines are used.[5]

    • Solution 2: Optimize Reagent Stoichiometry. Increasing the equivalents of the coupling reagent and the carboxylic acid (e.g., from 1.5 eq. to 2-3 eq.) can help drive the reaction to completion.[12]

  • Suboptimal Solvent Choice: Poor solvation of reactants or peptide aggregation (in SPPS) can hinder the reaction.[3]

    • Solution: Choose an Appropriate Solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally excellent choices for peptide synthesis due to their superior solvating properties.[8] In cases of suspected aggregation, consider using a solvent system known to disrupt secondary structures.[3]

Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your LC-MS or NMR analysis indicates the formation of side products.

Potential Causes & Step-by-Step Solutions:

  • Racemization of the Amine Coupling Partner: If you are coupling to a chiral amine, racemization is a potential side reaction, especially under harsh conditions.[13]

    • Solution 1: Use Racemization-Suppressing Additives. Ensure the use of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][14] HOAt and OxymaPure are generally considered superior to HOBt in suppressing racemization.[5][14]

    • Solution 2: Choose the Right Base. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or a weaker base such as N-methylmorpholine (NMM) or collidine.[8][13] Avoid stronger, more nucleophilic bases that can promote racemization.

    • Solution 3: Control the Temperature. Perform the coupling at room temperature or lower, as elevated temperatures can exacerbate racemization.[5]

  • Guanidinylation of the N-terminal Amine (with Uronium/Aminium Reagents): Excess uronium/aminium reagents like HBTU or HATU can react with the free amine of your coupling partner to form a guanidinium byproduct, which terminates the chain.[13]

    • Solution: Optimize Reagent Stoichiometry and Addition Order. Avoid using a large excess of the uronium/aminium reagent.[15] Ensure that the carboxylic acid is pre-activated with the coupling reagent before the addition of the amine. This minimizes the exposure of the free amine to an excess of the coupling reagent. Phosphonium-based reagents like PyBOP do not cause this side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for this compound?

A1: For a sterically hindered substrate like this, an onium salt-based reagent is highly recommended as a starting point. HATU is an excellent choice due to its high reactivity and ability to form a highly reactive OAt-ester, which is particularly effective for difficult couplings.[6][7] PyBOP , a phosphonium salt, is another strong candidate that avoids the potential side reaction of guanidinylation.[6]

Q2: How does the fluorine atom at the C4 position affect the coupling reaction?

A2: The primary effect of the fluorine atom is electronic. Its strong electron-withdrawing nature can slightly increase the acidity of the carboxylic acid proton, but more importantly, it can influence the electron density of the entire piperidine ring system.[16][17] While this electronic effect on the carboxyl group's reactivity is generally less pronounced than the steric hindrance, it is a factor to consider. The fluorine substitution can also impact the lipophilicity and metabolic stability of the final product.[1][18]

Q3: What is the optimal base to use for these coupling reactions?

A3: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-diisopropylethylamine (DIEA) is the most commonly used and recommended base.[14] For reactions that are particularly sensitive to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[13]

Q4: Can I use carbodiimide reagents like DCC or EDC for this coupling?

A4: While carbodiimide reagents are widely used in amide synthesis, they are often less effective for sterically hindered substrates like this compound and can lead to lower yields and the formation of N-acylurea byproducts.[14][19] If you must use a carbodiimide, ensure the addition of a racemization-suppressing agent like HOBt or, preferably, HOAt or OxymaPure.[14][20]

Q5: My reaction is clean but the yield is still moderate. How can I push it to completion?

A5: If your reaction is clean (i.e., no significant side products), you can often improve the yield by driving the equilibrium towards the product. Consider a "double coupling" approach, where after the initial reaction time, you add a fresh portion of the activated carboxylic acid to the reaction mixture to couple with any remaining unreacted amine.[3]

Data Presentation: Recommended Coupling Reagent Cocktails

Coupling ReagentAdditiveBaseKey AdvantagesPotential Drawbacks
HATU (Internal HOAt)DIEA / NMMHigh reactivity, excellent for hindered couplings, low racemization.[6][11][21]Higher cost, potential for guanidinylation if not pre-activated.[6][22]
HCTU (Internal 6-Cl-HOBt)DIEA / NMMMore reactive than HBTU, good for difficult sequences.[6][23]Contains potentially explosive 6-Cl-HOBt moiety, can cause guanidinylation.[6]
PyBOP (Internal HOBt)DIEA / NMMGood coupling efficiency, does not cause guanidinylation.[6][21]Contains potentially explosive HOBt moiety, may be less effective than HATU for the most hindered couplings.[6]
COMU (Internal OxymaPure)DIEA / NMMHigh coupling efficiency comparable to HATU, non-explosive, good solubility.[23][24]Higher cost.
EDC HOBt / HOAt / OxymaPureNMMWater-soluble byproducts, easy workup for solution-phase.[15]Lower reactivity for hindered substrates, risk of N-acylurea formation.[14]

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Coupling (Solution Phase)
  • To a solution of this compound (1.0 eq.) in DMF, add HATU (1.0 eq.) and DIEA (2.0 eq.).

  • Stir the mixture at room temperature for 1-5 minutes to pre-activate the carboxylic acid.

  • Add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for PyBOP-mediated Coupling (Solid-Phase Peptide Synthesis)
  • Swell the resin in DMF.

  • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound (3.0 eq.), PyBOP (3.0 eq.), and DIEA (6.0 eq.) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Perform a Kaiser test to check for completion of the coupling.[3] If the test is positive, a second coupling may be necessary.[3]

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualization of Key Concepts

Workflow for Troubleshooting Low Coupling Yield

G start Low Yield or No Product reagent Inadequate Activation? start->reagent sterics Steric Hindrance? reagent->sterics No sol_reagent Use Potent Reagent (HATU, PyBOP) reagent->sol_reagent Yes conditions Suboptimal Conditions? sterics->conditions No sol_sterics Increase Reaction Time / Temp sterics->sol_sterics Yes sol_solvent Change Solvent (DMF, NMP) conditions->sol_solvent Yes end Improved Yield conditions->end No sol_preactivate Optimize Pre-activation Time sol_reagent->sol_preactivate sol_preactivate->end sol_stoich Increase Equivalents sol_sterics->sol_stoich sol_stoich->end sol_solvent->end

Caption: Decision tree for troubleshooting low product yield.

Amide Coupling Reaction Mechanism with Onium Salt Reagent

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH ActiveEster Active Ester (R-COO-X) RCOOH->ActiveEster Onium Onium Salt (e.g., HATU) Onium->ActiveEster Base Base (DIEA) Base->ActiveEster Amide Amide Product (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide

Caption: General mechanism of onium salt-mediated amide coupling.

References

Troubleshooting low yields in the synthesis of 1-Boc-4-fluoro-4-piperidinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid Derivatives

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound and its derivatives. These fluorinated piperidine scaffolds are of immense interest in medicinal chemistry, often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity.[1] However, the introduction of a fluorine atom at a quaternary center presents unique synthetic challenges that can lead to frustratingly low yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven, actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction shows low conversion, with significant unreacted starting material. What are the primary factors to investigate?

This is the most common issue and often points to problems with reagents, reaction setup, or suboptimal conditions for the key fluorination step. The most prevalent method for this transformation is the electrophilic fluorination of a ketone precursor's enolate. The success of this reaction is critically dependent on several factors.

Core Causality: Electrophilic fluorination, for instance with Selectfluor®, typically proceeds through the reaction of an enol or enolate intermediate with the electrophilic fluorine source ("F+").[2][3] If the formation of this nucleophilic intermediate is inefficient or if the fluorinating agent is compromised, the reaction will stall.

Troubleshooting Workflow:

G start Low Conversion Issue reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Assess Reaction Conditions start->condition_check fluor_agent Is Fluorinating Agent (e.g., Selectfluor®) fresh? reagent_check->fluor_agent Key Factor substrate_quality Is the Starting Ketone Pure and Dry? reagent_check->substrate_quality solvent_anhydrous Is the Solvent Strictly Anhydrous? reagent_check->solvent_anhydrous Critical temp_check Is the Temperature Optimal? condition_check->temp_check base_check If using a base for enolate formation, is it appropriate (strength, stoichiometry)? condition_check->base_check time_check Is Reaction Time Sufficient? condition_check->time_check solution_reagent Use Fresh Reagent. Increase Equivalents (1.5-2.5 eq). fluor_agent->solution_reagent If No solution_solvent Dry Solvent Over Sieves or Distill. Run Under Inert Gas. solvent_anhydrous->solution_solvent If No solution_conditions Systematically Vary Temp. Screen Different Bases (e.g., LDA, KHMDS). Monitor by TLC/LCMS to Determine Endpoint. temp_check->solution_conditions base_check->solution_conditions time_check->solution_conditions

Caption: Troubleshooting workflow for low product yield.

Detailed Actionable Steps:

  • Re-evaluate Your Fluorinating Agent: Electrophilic N-F reagents like Selectfluor® can degrade upon prolonged storage, especially if exposed to moisture.[4] It is advisable to use a freshly opened bottle or a sample that has been stored meticulously under anhydrous conditions. Consider increasing the stoichiometry to 1.5–2.5 equivalents, as sterically hindered substrates may require a larger excess.[4]

  • Ensure Strictly Anhydrous Conditions: This cannot be overstated. Trace amounts of water can quench the enolate intermediate and react with the fluorinating agent. Solvents such as acetonitrile (MeCN) or dichloromethane (DCM) must be thoroughly dried, for example, by distillation from calcium hydride or passage through an activated alumina column.[4] The reaction should be run under an inert atmosphere (Argon or Nitrogen).

  • Optimize Enolate Formation and Temperature:

    • For substrates that are slow to enolize, the reaction may require heating.[5] However, higher temperatures can also promote side reactions.[4] A systematic temperature screen (e.g., from 0 °C to reflux) is recommended.

    • If direct fluorination of the ketone is slow, consider pre-formation of the enolate using a strong, non-nucleophilic base like LDA or KHMDS at low temperature before adding the fluorinating agent.

Q2: My reaction is messy, producing significant byproducts. How can I improve selectivity?

Byproduct formation is often a sign of over-reaction, incorrect reaction conditions, or inherent substrate reactivity that needs to be managed.

Common Byproducts and Their Causes:

ByproductProbable CauseProposed Solution
Di-fluorinated Product Excess fluorinating agent, prolonged reaction time, or a highly reactive enol intermediate.[3]Reduce equivalents of fluorinating agent (approach 1:1 stoichiometry). Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. Run the reaction at a lower temperature.
Elimination/Rearrangement Products High reaction temperatures or use of a strongly basic medium.[4]Lower the reaction temperature. If using a base, opt for milder conditions or screen alternative bases.
Degradation of Starting Material/Product Harsh reaction conditions (e.g., strong acid/base, high heat). The Boc-protecting group can be labile under certain acidic conditions.[6]Use milder conditions. Ensure the pH does not become strongly acidic during the reaction; sometimes a non-nucleophilic base is added as an acid scavenger.

Expert Insight: The mechanism of electrophilic fluorination is still a topic of discussion, with evidence for both SN2 and single-electron transfer (SET) pathways depending on the substrate and reagent.[7] For ketone enolates, the reaction is generally considered a nucleophilic attack of the enolate on the electrophilic fluorine. Understanding that you are trying to control a highly reactive intermediate is key to minimizing side reactions.

G cluster_0 Reaction Pathway ketone 1-Boc-4-oxopiperidine -4-carboxylic acid ester (Keto Tautomer) enolate Enolate Intermediate ketone->enolate Base or Acid/Heat product 1-Boc-4-fluoro-4-piperidine carboxylic acid ester enolate->product 1 eq. Selectfluor® (Controlled) selectfluor Selectfluor® (F-TEDA-BF4) byproduct Di-fluorinated Byproduct product->byproduct Excess Selectfluor® (Over-reaction)

References

Technical Support Center: Purification Strategies for Products Derived from 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with derivatives of 1-Boc-4-fluoro-4-piperidinecarboxylic acid. This valuable building block is integral to modern medicinal chemistry, largely due to the favorable properties conferred by the fluorinated piperidine scaffold, such as enhanced metabolic stability and binding affinity.[1][2][3] However, the unique physicochemical properties of these derivatives can present distinct challenges during purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and overcome purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Purification Strategies

Question: I've just completed my reaction. What is the first purification technique I should consider for my crude product?

The initial purification strategy depends on the physical state and preliminary purity of your crude product. A typical workflow begins with an aqueous work-up to remove water-soluble reagents and byproducts. Following the work-up, the choice between chromatography and crystallization is paramount.

  • For Crude Solids: If your product has solidified after the initial work-up, recrystallization is often the most efficient method to achieve high purity. It is scalable and can be more cost-effective than chromatography.

  • For Crude Oils or Complex Mixtures: If the product is an oil or if Thin Layer Chromatography (TLC) analysis shows a complex mixture of components with similar polarities, flash column chromatography is the preferred starting point.

Below is a decision-making workflow to guide your initial choice.

G start Crude Reaction Mixture workup Aqueous Work-up (e.g., Acid-Base Extraction) start->workup concentrate Concentrate Organic Layer workup->concentrate check_state Assess Physical State concentrate->check_state solid Crude Solid check_state->solid Solid oil Crude Oil / Wax check_state->oil Oil/Mixture recrystallization Attempt Recrystallization solid->recrystallization chromatography Perform Flash Column Chromatography oil->chromatography purity_check1 Check Purity (NMR, LC-MS) recrystallization->purity_check1 purity_check2 Check Purity (NMR, LC-MS) chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product >95% fail Impure purity_check1->fail <95% purity_check2->recrystallization <95% & Solidifies purity_check2->pure_product >95% fail->chromatography G start TLC or Column Shows Streaking check_ph Is the Compound Acidic or Basic? start->check_ph acidic Acidic Moiety Present (e.g., -COOH) check_ph->acidic Yes (Acidic) basic Basic Moiety Present (e.g., free -NH) check_ph->basic Yes (Basic) neutral Compound is Neutral check_ph->neutral No add_acid Solution: Add 0.5-1% Acetic Acid to Mobile Phase acidic->add_acid add_base Solution: Add 0.5-1% Triethylamine to Mobile Phase basic->add_base check_loading Check Column Loading neutral->check_loading overloaded Loading >5% of Silica Mass check_loading->overloaded High ok_loading Loading 1-5% of Silica Mass check_loading->ok_loading OK reduce_load Solution: Reduce Sample Load or Use a Larger Column overloaded->reduce_load other_issue Consider Other Issues: (Insoluble material, wrong solvent) ok_loading->other_issue

References

Common side reactions and byproducts in 1-Boc-4-fluoro-4-piperidinecarboxylic acid chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Boc-4-fluoro-4-piperidinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, side reactions, and byproducts encountered in its application, providing in-depth, field-tested solutions and insights to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

This section tackles the most common queries and issues that arise during the handling and reaction of this compound.

Q1: I'm observing a significant impurity with a mass corresponding to [M-20] in my mass spectrum analysis. What is this byproduct and how can I prevent it?

A1: An observed mass loss of 20 Da ([M-HF]) is a strong indicator of hydrofluoric acid (HF) elimination . This side reaction results in the formation of 1-Boc-1,2,3,4-tetrahydropyridine-4-carboxylic acid.

  • Causality: The fluorine atom is located at a tertiary carbon position (C4). Although the C-F bond is strong, the protons on the adjacent carbons (C3 and C5) are rendered slightly more acidic by the inductive effect of the fluorine and the ring nitrogen. Under basic conditions, particularly with strong, non-nucleophilic bases or elevated temperatures, an E2 elimination pathway can be initiated. Thermal decomposition can also lead to a syn-elimination via an Ei (Elimination Internal) mechanism.[1]

  • Prevention & Troubleshooting:

    • Mind the Base: Avoid using strong, sterically hindered bases (e.g., DBU, t-BuOK) if possible. For reactions requiring a base, opt for milder inorganic bases like NaHCO₃, K₂CO₃, or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at the lowest effective temperature.

    • Temperature Control: Maintain strict temperature control. Many elimination reactions have a higher activation energy than the desired reaction and become more prominent at elevated temperatures.[2] Run reactions at or below room temperature whenever feasible.

    • pH During Work-up: Avoid strongly basic conditions (pH > 10) during aqueous work-up procedures.

Caption: HF Elimination Pathway.

Q2: My reaction mixture shows a peak at [M-100] or [M-56]. What are these common byproducts?

A2: These mass losses correspond to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

  • [M-100] (C₅H₈O₂): This represents the complete loss of the Boc group (-C(O)OC(CH₃)₃) via cleavage and subsequent decarboxylation, resulting in 4-fluoro-4-piperidinecarboxylic acid. This is common under acidic conditions.

  • [M-56] (C₄H₈): This represents the loss of isobutylene, leaving a carbamic acid intermediate which rapidly decarboxylates. This is the hallmark of the initial step in acid-catalyzed Boc deprotection.

  • Causality: The Boc group is notoriously labile to acid.[3] Even trace amounts of acid in your solvents (e.g., older bottles of DCM, which can generate HCl) or on silica gel can catalyze its removal. Additionally, certain Lewis acids or high temperatures can promote cleavage.[4]

  • Prevention & Troubleshooting:

    • Solvent Purity: Use fresh, high-purity, and/or stabilized solvents. For instance, use DCM stabilized with amylene.

    • Neutralize Glassware: If acid sensitivity is high, rinse glassware with a dilute solution of a volatile base (like 1% TEA in acetone) and dry thoroughly before use.

    • Silica Gel Chromatography: If performing chromatography, consider pre-treating the silica gel by flushing the column with an eluent containing a small amount of a volatile base (e.g., 0.1-1% TEA) to neutralize acidic sites.

    • Thermal Stability: Be aware that thermolytic deprotection can occur at temperatures above 100-120 °C, especially in polar solvents like TFE or HFIP.[4][5]

Q3: I'm struggling with low yields during amide coupling reactions with this acid. Is there a known issue?

A3: Yes, this is a common challenge. The carboxylic acid is attached to a quaternary carbon (C4), which is also substituted with a fluorine atom. This creates significant steric hindrance around the reaction center.

  • Causality: Standard peptide coupling reagents (e.g., HBTU, HATU) form an activated ester intermediate. The subsequent nucleophilic attack by the amine can be sterically impeded by the bulky Boc-protected piperidine ring and the substituents at the C4 position.

  • Optimization Strategies:

    • Coupling Reagents: Consider using coupling reagents known to be effective for sterically hindered substrates. Carbodiimides like EDC in combination with an additive like OxymaPure® or COMU may offer better results.

    • Reaction Time & Temperature: These reactions may require extended reaction times (12-24 hours) or moderately increased temperatures (e.g., 40-50 °C). However, be mindful that higher temperatures can promote side reactions like HF elimination (see Q1).

    • Acid Chloride Formation: For particularly challenging couplings, converting the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride may be necessary. This must be done with caution, as the conditions can potentially cleave the Boc group. A two-step, one-pot procedure is often best.

Troubleshooting Guide: A Scenario-Based Approach
Scenario 1: Product Degradation During Catalytic Hydrogenation
  • Problem: You have successfully modified the carboxylic acid moiety (e.g., to an ester or amide) and are now performing a reaction downstream, such as a catalytic hydrogenation to remove a benzyl group elsewhere in your molecule. You observe the appearance of a "des-fluoro" byproduct.

  • Root Cause Analysis: Catalytic hydrogenation, particularly with noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru), can sometimes lead to C-F bond cleavage (hydrodefluorination).[6] This is a known side reaction for some fluorinated compounds.

  • Solutions:

    • Catalyst Screening: Palladium (Pd)-based catalysts (e.g., Pd/C) are generally less prone to causing hydrodefluorination than Rh or Ru. Screen various Pd catalysts and conditions.

    • Alternative Protecting Groups: If possible, design the synthetic route to use protecting groups that can be removed under non-reductive conditions (e.g., Cbz group which can be removed by hydrogenation vs. a photolabile group).

    • Reaction Conditions: Use the lowest possible hydrogen pressure and catalyst loading that still allows the desired reaction to proceed to completion.

Scenario 2: Complex Mixture After Boc Deprotection with TFA
  • Problem: You've treated your molecule with a standard Trifluoroacetic Acid (TFA)/DCM cocktail to remove the Boc group, but your LC-MS shows multiple new peaks, including one at [M-100+56].

  • Root Cause Analysis: The highly electrophilic tert-butyl cation generated during acid-catalyzed deprotection can react with nucleophiles. If your molecule contains other nucleophilic sites (e.g., indole, methionine, or even the deprotected piperidine nitrogen itself), tert-butylation can occur.[3] The [M-100+56] peak corresponds to the deprotected amine that has been subsequently alkylated by a tert-butyl group.

  • Solutions:

    • Use Scavengers: This is the most effective solution. Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole. A standard "cleavage cocktail" might be 95% TFA, 2.5% Water, 2.5% TIS.

    • Alternative Deprotection Methods: Consider methods that do not generate a free carbocation. Thermolytic deprotection in a solvent like hexafluoroisopropanol (HFIP) can be a clean alternative.[5][7] Alternatively, using HCl in a non-coordinating solvent like dioxane or diethyl ether can sometimes reduce side reactions compared to TFA.

Troubleshooting_Workflow start Unexpected Byproduct in LC-MS mass_check Determine Mass Difference (ΔM) from Parent Compound start->mass_check m_minus_20 ΔM ≈ -20 Da (Loss of HF) mass_check->m_minus_20 Is it... m_minus_100 ΔM ≈ -100 or -56 Da (Loss of Boc Group) mass_check->m_minus_100 m_plus_56 ΔM ≈ +56 Da (Post-deprotection tert-butylation) mass_check->m_plus_56 other Other ΔM mass_check->other cause_hf Likely Cause: HF Elimination m_minus_20->cause_hf Yes cause_boc Likely Cause: Premature Boc Deprotection m_minus_100->cause_boc Yes cause_tbu Likely Cause: tert-Butylation Side Reaction m_plus_56->cause_tbu Yes cause_other Investigate Further: - Reagent Impurities - Solvent Adducts - Dimerization other->cause_other Yes sol_hf Solution: - Lower Reaction Temperature - Use Milder Base - Control pH in Work-up cause_hf->sol_hf sol_boc Solution: - Use Fresh/Stabilized Solvents - Neutralize Silica Gel - Avoid Strong Acids cause_boc->sol_boc sol_tbu Solution: - Add Scavengers (e.g., TIS) - Use Alternative Deprotection Method cause_tbu->sol_tbu

Caption: Troubleshooting workflow for common byproducts.

Data Summary & Protocols
Table 1: Common Byproducts and Their Identification
Mass Difference (ΔM)Formula ChangeIdentity of ByproductProbable Cause
-20.01 Da-HF1-Boc-1,2,3,4-tetrahydropyridine-4-carboxylic acidBase- or heat-induced elimination
-100.05 Da-C₅H₈O₂4-Fluoro-4-piperidinecarboxylic acidAcid-catalyzed Boc deprotection
-56.06 Da-C₄H₈Carbamic acid intermediate (transient)Initial step of Boc deprotection
+56.06 Da+C₄H₈tert-Butylated productReaction with t-butyl cation scavenger-free deprotection
-44.01 Da-CO₂1-Boc-4-fluoropiperidineDecarboxylation (uncommon, requires harsh conditions)
Protocol 1: Recommended Conditions for Sterically Hindered Amide Coupling
  • Dissolution: Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1 M).

  • Additive: Add OxymaPure® (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent: Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography.

Protocol 2: Boc Deprotection with Minimal C-F Bond Cleavage
  • Reagent Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Reaction: Dissolve the Boc-protected substrate in a minimal amount of DCM (if necessary for solubility) and cool to 0 °C. Add the pre-chilled cleavage cocktail (typically 10-20 volumes relative to the substrate).

  • Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by LC-MS.

  • Removal of TFA: Once the reaction is complete, concentrate the mixture in vacuo (co-evaporating with toluene can help remove residual TFA).

  • Isolation: The resulting TFA salt can be used directly, or the free base can be isolated by partitioning between DCM and a mild aqueous base (e.g., NaHCO₃) or by using an ion-exchange resin.

References

Scalable synthesis of 1-Boc-4-fluoro-4-piperidinecarboxylic acid for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scalable synthesis of 1-Boc-4-fluoro-4-piperidinecarboxylic acid. This document is designed for researchers, process chemists, and drug development professionals engaged in the synthesis of this critical fluorinated building block. The incorporation of fluorine into piperidine rings can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[1][2] However, its synthesis, particularly at an industrial scale, presents unique challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a robust, efficient, and scalable process.

Synthesis Overview & Workflow

The most common and scalable synthetic route to this compound typically involves a two-step process starting from a commercially available precursor, Ethyl 1-Boc-4-oxopiperidine-4-carboxylate. The key transformations are:

  • Deoxyfluorination: Introduction of the fluorine atom at the C4 position.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.

This pathway avoids the direct hydrogenation of fluorinated pyridines, which can be challenging due to competing hydrodefluorination.[3]

G cluster_0 Step 1: Deoxyfluorination cluster_1 Step 2: Saponification A Ethyl 1-Boc-4-oxopiperidine-4-carboxylate B Ethyl 1-Boc-4-fluoro-4-piperidinecarboxylate A->B  Fluorinating Agent  (e.g., DAST, Deoxofluor) C This compound (Final Product) B->C  Base (e.g., LiOH, NaOH)  Solvent (e.g., EtOH/H2O)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Part 1: Deoxyfluorination Step

Q1: My fluorination reaction has stalled, showing low conversion to Ethyl 1-Boc-4-fluoro-4-piperidinecarboxylate. What should I investigate?

A1: Stalled fluorination reactions are common and usually point to issues with reagents or reaction conditions.

  • Causality & Explanation: Deoxyfluorinating agents like DAST (Diethylaminosulfur trifluoride) are extremely sensitive to moisture. Water will rapidly quench the reagent, halting the reaction and reducing the effective stoichiometry. Furthermore, the stability of the reagent itself can be a concern if not stored properly.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, unopened bottle of the fluorinating agent or titrate an older bottle to determine its purity. Ensure it has been stored under an inert atmosphere and refrigerated.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be run under a dry, inert atmosphere (Nitrogen or Argon).

    • Temperature Control: These reactions are often exothermic. Adding the fluorinating agent slowly at a reduced temperature (e.g., -78 °C) before allowing the reaction to warm to room temperature can prevent degradation and side reactions.

    • Re-evaluate Stoichiometry: If you suspect reagent degradation, consider increasing the equivalents of the fluorinating agent (e.g., from 1.2 eq to 1.5 eq) in a small-scale trial.

Q2: I'm observing a significant amount of an elimination byproduct (an unsaturated piperidine species). How can I minimize this?

A2: The formation of elimination byproducts is typically a result of the reaction temperature being too high or a non-optimal choice of fluorinating agent for your specific substrate.

  • Causality & Explanation: The intermediate formed during fluorination can be susceptible to elimination, especially at elevated temperatures. The basicity of the fluorinating agent's decomposition products can also promote this side reaction.

  • Troubleshooting Steps:

    • Optimize Temperature Profile: Maintain a lower reaction temperature for a longer period. For example, instead of warming to room temperature, try holding the reaction at 0 °C and monitoring for progress.

    • Screen Fluorinating Agents: Consider alternative deoxyfluorination reagents. While DAST is common, reagents like Deoxofluor or XtalFluor may offer better stability and a different side-product profile. A screening of conditions on a small scale is highly recommended.

    • Controlled Workup: Quench the reaction at low temperature by slowly adding it to a cold, saturated solution of sodium bicarbonate to neutralize acidic byproducts that could promote further side reactions.

Part 2: Saponification (Ester Hydrolysis) Step

Q3: The hydrolysis of the ethyl ester is incomplete, even after extended reaction times. What is the cause?

A3: Incomplete saponification is generally due to insufficient base, poor solubility, or steric hindrance.

  • Causality & Explanation: Saponification is a bimolecular reaction. If the concentration of either the ester or the hydroxide is too low, the reaction rate will suffer. The presence of the bulky Boc group and the adjacent fluorine atom can also sterically hinder the approach of the hydroxide ion to the ester carbonyl.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Increase the stoichiometry of your base (e.g., from 2.5 eq to 4.0 eq of LiOH or NaOH). Lithium hydroxide (LiOH) is often preferred as it can be less harsh than NaOH and minimize side reactions.

    • Add a Co-solvent: If the starting material has poor solubility in the aqueous alcohol mixture, consider adding a co-solvent like THF to create a more homogeneous solution and improve reaction kinetics.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate.[4] Monitor carefully to avoid degradation.

Q4: During workup, I'm seeing evidence of Boc-group cleavage. How can this be prevented?

A4: The Boc (tert-butyloxycarbonyl) protecting group is notoriously labile under acidic conditions.[5][6] Accidental deprotection usually occurs during the acidic workup to neutralize the excess base and protonate the carboxylate.

  • Causality & Explanation: The goal of the workup is to lower the pH just enough to protonate the carboxylic acid (making it extractable into an organic solvent) without being so acidic that it cleaves the Boc group.

  • Troubleshooting Steps:

    • Use a Weaker Acid: Instead of strong acids like 2M HCl, consider using a milder acid like 1M citric acid or a saturated solution of ammonium chloride (NH₄Cl) for neutralization.

    • Control the pH Carefully: Add the acid slowly while vigorously stirring and monitoring the pH with a calibrated meter or pH paper. Aim for a final pH of approximately 4-5. Do not overshoot into a highly acidic regime.

    • Maintain Low Temperature: Perform the neutralization in an ice bath to dissipate any heat generated and slow the rate of potential Boc-deprotection.

    • Extract Immediately: Once the desired pH is reached, immediately extract the product into a suitable organic solvent (e.g., Ethyl Acetate) to minimize its exposure to the aqueous acidic environment.

G start Low Yield or Incomplete Saponification q1 Is the reaction homogeneous? start->q1 a1_yes Add co-solvent (THF) to improve solubility. q1->a1_yes No q2 How many equivalents of base were used? q1->q2 Yes a1_yes->q2 a2_yes Increase base (e.g., LiOH to 3-4 eq). q2->a2_yes < 2.5 eq q3 What was the reaction temperature? q2->q3 > 2.5 eq a2_yes->q3 a3_yes Increase temperature moderately (e.g., to 40-60 °C) and monitor by HPLC/TLC. q3->a3_yes Room Temp end Problem Resolved: Complete Hydrolysis q3->end Elevated a3_yes->end

Caption: Troubleshooting flowchart for incomplete saponification.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters for successfully scaling this synthesis from grams to kilograms?

A: The three most critical parameters are:

  • Thermal Management: The fluorination step can be highly exothermic. On a large scale, inefficient heat transfer can lead to dangerous temperature spikes, causing reagent decomposition and runaway reactions. A jacketed reactor with precise temperature control is essential.

  • Reagent Addition Rate: Slow, controlled addition of the fluorinating agent is crucial at scale to manage the exotherm. Similarly, controlled addition of acid during workup is vital to manage heat and prevent localized pH drops that would cleave the Boc group.

  • Impurity Control: At scale, even minor impurities can complicate purification. It is essential to use high-quality starting materials and to ensure each step goes to full conversion to simplify the isolation of the final product. Chromatography is often not feasible for multi-kilogram batches, so purification will rely on crystallization and/or acid-base extractions.

Q: Are there any alternative, more "industry-friendly" fluorinating agents than DAST?

A: Yes. While DAST is common in academic labs, its thermal instability poses a significant risk at an industrial scale. Alternatives that are often considered for process development include:

  • Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST, making it safer for large-scale operations.

  • XtalFluor-E® and XtalFluor-M®: Crystalline solids that are easier and safer to handle than liquid reagents like DAST. They often show improved reaction profiles and yields. A cost-benefit and safety analysis is required when selecting a reagent for a manufacturing campaign.

Q: What analytical methods are recommended for in-process control (IPC) and final product release?

A: A robust analytical package is key for a scalable process.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction completion for both steps. It can accurately quantify starting material, intermediate, and product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

  • Final Product Release: For the final this compound, a full characterization should include:

    • HPLC: To determine purity (>98% is a typical target).

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and absence of structural impurities. ¹⁹F NMR is particularly useful for confirming the presence of the C-F bond.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Loss on Drying (LOD) or Karl Fischer Titration: To determine water/solvent content.

Q: What are the recommended storage conditions for the final product?

A: this compound is a stable crystalline solid. For long-term storage, it should be kept in a well-sealed container in a refrigerated (2-8 °C), dry environment. This minimizes the risk of slow degradation, particularly hydrolysis of the Boc group if exposed to acidic vapors.

Detailed Experimental Protocol

This protocol is a representative procedure for the final saponification step, adapted from a patented process, and is intended for use by trained chemists.[4]

Protocol: Saponification of Ethyl 1-Boc-4-fluoro-4-piperidinecarboxylate

Parameter Value Notes
Starting Material Ethyl 1-Boc-4-fluoro-4-piperidinecarboxylate1.00 eq
Reagent Sodium Hydroxide (NaOH), 2M solution2.50 eq
Solvent System Ethanol (EtOH) / WaterApprox. 3:1 v/v
Temperature 60 °C
Reaction Time ~5.5 hoursMonitor by HPLC

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of Ethyl 1-Boc-4-fluoro-4-piperidinecarboxylate (1.00 eq) in Ethanol (approx. 16 mL per gram of starting material), add 2M aqueous Sodium Hydroxide (2.50 eq).

  • Heating: Heat the resulting solution to 60 °C.

  • Monitoring: Stir the reaction at 60 °C for approximately 5.5 hours. Monitor the disappearance of the starting material by HPLC or TLC.

  • Cooling: Once the reaction is complete, cool the solution to room temperature.

  • Acidification & Workup: Cool the solution further in an ice bath. Slowly and carefully add 2M HCl with vigorous stirring, monitoring the pH. Adjust the pH to ~4-5.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with Ethyl Acetate (2x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

References

Improving the regioselectivity of reactions with 1-Boc-4-fluoro-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Boc-4-fluoro-4-piperidinecarboxylic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists. Our goal is to help you navigate the unique reactivity of this building block and achieve optimal regioselectivity in your synthetic campaigns.

Introduction: Understanding the Reactivity Landscape

This compound is a valuable building block in drug discovery, prized for the conformational constraints and metabolic stability imparted by the C4-geminal fluoro-carboxy substitution. However, these same features create a complex reactivity profile with multiple potential sites for chemical transformation. Regioselectivity issues commonly arise from the competition between three primary reactive zones:

  • The Carboxylic Acid (C4): A sterically hindered acid, prone to challenges in coupling reactions.

  • The α-Protons (C2/C6): Protons alpha to the N-Boc group, which can be activated for functionalization.

  • The β-Protons (C3/C5): Protons adjacent to the electron-withdrawing fluorine and carboxylate groups, rendering them significantly acidic and prone to deprotonation.

This guide will address how to selectively target these positions and overcome common synthetic hurdles.

img lab1 Carboxylic Acid (C4) Sterically Hindered img->lab1   lab2 β-Protons (C3/C5) Activated by F, COOH img->lab2 lab3 α-Protons (C2/C6) Weakly Activated by N-Boc img->lab3   

Caption: Key reactive sites on this compound.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am trying to functionalize the piperidine ring (e.g., alkylation, arylation) but I'm getting no reaction, a mixture of products, or decomposition. How can I achieve high regioselectivity?

This is the most common challenge. Directing a reaction to the piperidine ring requires overcoming the acidity of the carboxylic acid and then selectively activating a C-H bond. The key is to leverage the electronic effects of the C4 substituents.

Core Problem: The carboxylic acid proton (pKa ~4-5) is far more acidic than any C-H proton. It will be deprotonated first by any base. The protons at C3/C5 are significantly more acidic than those at C2/C6 due to the powerful inductive effect of the adjacent fluorine and carboxylate groups.

The Solution: Directed Metalation via Kinetic Deprotonation

A directed metalation-trapping strategy provides a robust solution. By using a strong, non-nucleophilic base at low temperatures, you can perform a sequential deprotonation, first at the acid and then selectively at the C3/C5 position.

cluster_0 Step 1: Acid-Base Reaction cluster_1 Step 2: Directed Metalation cluster_2 Step 3: Electrophilic Trap start Starting Material + LDA (>2.0 eq) carboxylate Lithium Carboxylate Intermediate start->carboxylate 1st eq. LDA -78 °C, THF dianion C3-Lithiated Dianion (Kinetic Product) carboxylate->dianion 2nd eq. LDA -78 °C, THF product C3-Functionalized Product dianion->product Add E+ (e.g., R-X)

Caption: Workflow for C3-selective functionalization via directed metalation.

Detailed Experimental Protocol (C3-Alkylation)

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA, 2.1 eq, typically 2.0 M in THF/heptane) dropwise, maintaining the internal temperature below -70 °C.

    • Expertise & Experience: Why >2 equivalents? The first equivalent deprotonates the carboxylic acid. The second performs the C-H abstraction. A slight excess (0.05-0.1 eq) ensures the C-H deprotonation goes to completion. Using s-BuLi is also effective but can be more aggressive.[1]

  • Anion Formation: Stir the resulting slurry at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add your electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

    • Trustworthiness: It is critical to ensure the electrophile is pure and anhydrous. Wet electrophiles will quench the lithiated species, leading to recovered starting material (after workup) and low yields.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the intermediate.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Troubleshooting Guide for Ring Functionalization

Observed Problem Potential Cause Recommended Solution
No Reaction / Starting Material Recovered 1. Insufficient base ( <2.0 eq). 2. Inactive base (degraded by moisture/air). 3. Reaction temperature too low for lithiation.1. Ensure accurate stoichiometry of >2.0 eq of base. 2. Titrate the organolithium base before use. 3. After base addition, allow the reaction to stir for at least 60-90 min at -78 °C.
Low Yield of Desired Product 1. Premature quenching of anion by wet solvent/reagents. 2. Competing elimination side reaction. 3. Unreactive electrophile.1. Use freshly distilled anhydrous solvents. Dry electrophile over molecular sieves if necessary. 2. Maintain strict temperature control at -78 °C. Do not let the reaction warm. 3. Consider a more reactive electrophile or transmetalation (e.g., to zinc or copper) before addition.[1]
Formation of Elimination Byproduct (Alkene) Reaction temperature too high, promoting β-hydride elimination of LiF.Maintain cryogenic temperatures (-78 °C) throughout the base addition and reaction sequence. Quench at low temperature before warming.
Q2: My amide/ester coupling reactions with the carboxylic acid are sluggish and low-yielding. How can I improve efficiency?

This issue stems from the steric hindrance around the C4 carboxylic acid. The quaternary center, flanked by the piperidine ring, impedes the approach of the amine/alcohol nucleophile to the activated carboxylate intermediate.

The Solution: Utilize Potent Coupling Reagents or Alternative Activation

Standard peptide coupling reagents like EDC/HOBt may be insufficient. More powerful, modern reagents are required. For exceptionally difficult couplings, converting the carboxylic acid to a less hindered, highly reactive acyl fluoride is a superior strategy.[2]

Recommended Coupling Conditions

Method Reagents Conditions When to Use
Potent Urionium Salt HATU (1.2 eq), DIPEA (3.0 eq), Amine (1.1 eq)DMF or CH₂Cl₂, 0 °C to RT, 4-12 hFor most standard to moderately hindered amines.
Acyl Fluoride in situ Cyanuric fluoride or BTFFH (1.5 eq), Pyridine (2.0 eq), then Amine (1.1 eq)CH₂Cl₂, 0 °C to RT, 2-6 hFor extremely hindered or electron-poor amines where other methods fail.[2]
Esterification (Mitsunobu) DIAD (1.5 eq), PPh₃ (1.5 eq), Alcohol (1.5 eq)THF, 0 °C to RT, 2-8 hFor primary or secondary alcohols. Note: Inversion of stereochemistry if alcohol is chiral.

Detailed Experimental Protocol (HATU Amide Coupling)

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C.

  • Base and Amine Addition: Add DIPEA (3.0 eq) and stir for 5 minutes. Then, add the desired amine (1.1 eq).

    • Expertise & Experience: Pre-activating the acid with HATU and base for a few minutes before adding the amine can sometimes improve yields for very hindered substrates.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours, monitoring by LC-MS.

  • Workup: Dilute the reaction with water and extract with EtOAc. The organic layers should be washed sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by chromatography.

Q3: What are the primary stability concerns and how can I avoid decomposition?

Beyond the regioselectivity challenges, the molecule's stability is finite. Two main decomposition pathways must be managed: acid-catalyzed Boc deprotection and base-promoted elimination.

The Solution: Strict pH and Temperature Control

The choice of reagents and conditions should be tailored to avoid these pathways unless they are the desired transformation.

start Desired Reaction? deprotection Goal: N-Deprotection start->deprotection Yes ring_func Goal: C3-Functionalization start->ring_func No cond_acid Use Strong Acid (e.g., TFA, 4M HCl) deprotection->cond_acid acid_func Goal: COOH Coupling ring_func->acid_func No cond_base Use Strong, Bulky Base (e.g., LDA at -78°C) ring_func->cond_base Yes cond_coupling Use Coupling Reagents (e.g., HATU, DIPEA) acid_func->cond_coupling Yes

Caption: Decision workflow for selecting appropriate reaction conditions.

  • Avoiding Boc Deprotection: Do not expose the material to strong acids like trifluoroacetic acid (TFA), or concentrated HCl/H₂SO₄ unless deprotection is intended. Standard aqueous washes with dilute acid (e.g., 1M HCl, 5% citric acid) during workup are generally safe for short periods at room temperature.

  • Avoiding Elimination: Elimination of HF to form the corresponding piperidine-alkene is a risk under basic conditions, especially with heat. For reactions on the carboxylic acid, use organic bases like DIPEA or pyridine rather than strong inorganic bases (e.g., NaOH, K₂CO₃) if heating is required. For ring lithiation, cryogenic temperatures are mandatory as they favor the kinetic C-H deprotonation over the higher-activation-energy elimination pathway.[3]

References

Technical Support Center: Synthesis and Handling of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and handling of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these valuable but often complex molecules. The unique properties imparted by fluorine, such as altered basicity, metabolic stability, and conformational preferences, make fluorinated piperidines highly sought-after building blocks in medicinal chemistry.[1][2][3][4][5][6] However, their preparation and manipulation are not without significant hurdles.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges in your laboratory.

Section 1: Troubleshooting Guide - Common Synthetic Challenges

This section addresses specific issues you may encounter during the synthesis of fluorinated piperidines in a question-and-answer format, focusing on the underlying chemical principles.

Issue 1: Low or No Conversion of Starting Material in Fluorination Reactions

Question: I am attempting to introduce a fluorine atom into my piperidine precursor, but I am observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in fluorination reactions is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are highly sensitive to moisture.[7] For instance, anhydrous tetra-n-butylammonium fluoride (TBAF) is notoriously hygroscopic, and its hydrated forms are significantly less nucleophilic.[8] Similarly, electrophilic fluorinating reagents like Selectfluor® can also degrade upon improper storage.

    • Solution:

      • Always use freshly opened or properly stored fluorinating reagents.

      • Handle hygroscopic reagents, such as anhydrous TBAF, in a glovebox or under a strictly inert atmosphere (N₂ or Ar).

      • Consider co-evaporating anhydrous fluoride salts with dry toluene to remove residual water before use.

      • For nucleophilic fluorination, consider using less hygroscopic alternatives like spray-dried potassium fluoride (KF) or TBAF trihydrate if trace water can be tolerated in your reaction.[8]

  • Sub-optimal Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. The optimal temperature is a delicate balance between achieving a sufficient reaction rate and preventing decomposition of the starting material, reagent, or product.[7]

    • Solution:

      • If no reaction is observed at room temperature, incrementally increase the temperature (e.g., in 10-20 °C intervals) while carefully monitoring the reaction by TLC or LC-MS.

      • Conversely, if decomposition is observed at elevated temperatures, try running the reaction at a lower temperature for a longer period.

  • Inappropriate Solvent Choice: The choice of solvent is critical in fluorination chemistry. Protic solvents can solvate and deactivate the fluoride anion through hydrogen bonding, reducing its nucleophilicity.[8] Some electrophilic fluorinating agents can react exothermically and dangerously with certain solvents like DMF, pyridine, and DMSO.[7][9]

    • Solution:

      • For nucleophilic fluorination, use polar aprotic solvents like acetonitrile (MeCN), anhydrous DMF, or DMSO to maximize the nucleophilicity of the fluoride ion.[8]

      • For electrophilic fluorination, ensure solvent compatibility with the chosen reagent. Acetonitrile is often a good starting point.[9] Always consult the safety data sheet (SDS) for your fluorinating agent for solvent compatibility information.

Issue 2: Poor Stereoselectivity in the Synthesis of Chiral Fluorinated Piperidines

Question: I am synthesizing a chiral fluorinated piperidine, but the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is very low. How can I improve the stereochemical outcome?

Answer:

Controlling stereochemistry is a significant challenge in the synthesis of substituted piperidines, and the introduction of a fluorine atom adds another layer of complexity.

Potential Causes & Solutions:

  • Reaction Mechanism: The reaction may not be proceeding through the desired stereocontrolled pathway. For example, a reaction intended to be a concerted cycloaddition might be following a stepwise pathway with lower stereoselectivity.[10]

    • Solution:

      • Catalyst/Reagent Screening: The choice of catalyst and ligands is paramount for stereocontrol. For asymmetric hydrogenations, screen a variety of chiral phosphine ligands in combination with different metal precursors (e.g., Rh, Ru, Ir).[11]

      • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy, which is typically the one leading to the major stereoisomer.

      • Substrate Modification: In some cases, modifying the substrate, for instance by introducing a bulky protecting group, can direct the stereochemical outcome of a reaction.

  • Epimerization: The product may be forming with good initial stereoselectivity but then epimerizing under the reaction or work-up conditions.

    • Solution:

      • Milder Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, shorter reaction time, use of non-ionic bases) to prevent epimerization.

      • Work-up pH Control: Carefully control the pH during the work-up and purification steps. Acidic or basic conditions can lead to racemization or epimerization at stereocenters alpha to a carbonyl or imine group.

      • In Situ Protection/Derivatization: If the newly formed stereocenter is labile, consider an in situ protection or derivatization step to lock the stereochemistry before purification.

Issue 3: Competing Hydrodefluorination during Hydrogenation of Fluoropyridines

Question: I am trying to synthesize a fluorinated piperidine by hydrogenating the corresponding fluoropyridine, but I am getting a significant amount of the non-fluorinated piperidine as a byproduct. How can I suppress this hydrodefluorination?

Answer:

The hydrogenation of fluoropyridines to fluorinated piperidines is a powerful method, but it is often plagued by competing hydrodefluorination (C-F bond cleavage).[1][12] This side reaction is a significant challenge in the field.

Potential Causes & Solutions:

  • Catalyst Choice: The choice of catalyst and support is critical. Some catalysts are more prone to promoting C-F bond cleavage than others.

    • Solution:

      • Palladium on carbon (Pd/C) is a commonly used catalyst that has shown success in selectively hydrogenating fluoropyridines while minimizing hydrodefluorination under optimized conditions.[12]

      • Other catalysts like rhodium on carbon (Rh/C) or platinum-based catalysts may offer different selectivity profiles and are worth screening.[10]

      • The nature of the catalyst support can also influence selectivity.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent can all impact the extent of hydrodefluorination.

    • Solution:

      • Optimize Hydrogen Pressure: High hydrogen pressures can sometimes favor hydrodefluorination. Experiment with lower pressures to see if the selectivity improves.

      • Control Temperature: Elevated temperatures can promote C-F bond cleavage. Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Solvent Screening: The solvent can influence the interaction of the substrate with the catalyst surface. Screen various solvents such as alcohols (e.g., methanol, ethanol), ethyl acetate, or acetic acid.[10]

  • Acidic Additives: The presence of acid can sometimes promote hydrodefluorination.

    • Solution:

      • If using acidic conditions (e.g., hydrogenation in acetic acid), consider running the reaction under neutral conditions or with the addition of a base to neutralize any acidic byproducts.

Issue 4: Difficulty in Purifying the Final Fluorinated Piperidine Product

Question: My reaction to form the fluorinated piperidine seems to have worked, but I am struggling to isolate a pure product. The compound is volatile, and I am seeing significant loss during purification.

Answer:

Purification of small, relatively nonpolar molecules like unprotected fluorinated piperidines can be challenging due to their volatility and sometimes-poor chromatographic behavior.

Potential Causes & Solutions:

  • Volatility: Small fluorinated piperidines can have low boiling points, leading to loss of product during solvent removal under reduced pressure.

    • Solution:

      • In Situ Protection: A highly effective strategy is to protect the piperidine nitrogen in situ after the reaction is complete and before work-up.[12] Common protecting groups include Boc (di-tert-butyl dicarbonate), Cbz (benzyl chloroformate), or Fmoc (9-fluorenylmethyloxycarbonyl chloride). The resulting carbamates are typically much less volatile and have better chromatographic properties.

      • Careful Solvent Removal: If you must isolate the unprotected amine, remove the solvent at low temperature using a rotary evaporator with a high-efficiency condenser and a cold trap. Avoid heating the water bath.

  • Poor Chromatographic Separation: The product may co-elute with starting materials or byproducts on silica gel.

    • Solution:

      • Alternative Stationary Phases: If silica gel chromatography is not effective, consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18).

      • Acid/Base Treatment: For basic amine products, purification can sometimes be improved by first forming a salt (e.g., with HCl) and performing an aqueous extraction to remove non-basic impurities. The free amine can then be liberated by basifying the aqueous layer and extracting with an organic solvent. A newer method involves precipitating the amine with trichloroacetic acid, followed by gentle heating to decarboxylate the acid and release the pure amine.[13]

Section 2: Frequently Asked Questions (FAQs) - Handling and Stability

This section provides answers to common questions regarding the safe handling, storage, and stability of fluorinated piperidines and their synthetic precursors.

Q1: What are the primary safety concerns when working with fluorinating reagents?

A1: The primary safety concerns are the high reactivity, toxicity, and corrosiveness of many fluorinating agents.[14]

  • Reactivity: Reagents like elemental fluorine (F₂) are extremely powerful oxidizing agents and can react violently, even explosively, with many organic compounds and solvents.[9][15] Electrophilic fluorinating agents like Selectfluor® can also react exothermically with certain solvents.[7][9]

  • Toxicity and Corrosiveness: Many fluorinating agents, such as diethylaminosulfur trifluoride (DAST), are toxic and corrosive. Upon contact with moisture, many can release hydrogen fluoride (HF), which is extremely corrosive and toxic, causing severe skin burns that may not be immediately painful but can result in deep tissue damage.[15]

  • Safety Precautions: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves.[14][16] Always have calcium gluconate gel readily available as a first aid measure for HF skin exposure.[15][17]

Q2: My purified fluorinated piperidine developed a yellow color and some solid precipitate upon storage. What happened?

A2: This is a common issue with piperidines and other amines.

  • Discoloration: The yellow color is likely due to oxidation of the amine by atmospheric oxygen.[10] While this may not affect all applications, for high-purity requirements, repurification (e.g., distillation or chromatography) is recommended.

  • Precipitate Formation: The solid precipitate is likely a salt formed by the reaction of the basic piperidine with acidic gases in the atmosphere. The most common culprit is carbon dioxide (CO₂), which forms a piperidinium carbonate salt.[10] If other acidic reagents are stored nearby, reaction with liberated gases like hydrogen chloride (HCl) can form the hydrochloride salt.[10][18]

  • Prevention: To prevent these issues, store purified fluorinated piperidines under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a tightly sealed container in a cool, dry place.[10][14]

Q3: How does fluorination affect the basicity (pKa) of a piperidine?

A3: The introduction of a highly electronegative fluorine atom generally lowers the basicity (decreases the pKa of the conjugate acid) of the piperidine nitrogen.[2] The magnitude of this effect depends on the position and number of fluorine substituents. The electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the nitrogen, making it a weaker base. This property is often intentionally exploited in drug design to modulate the pKa of a molecule, which can influence its solubility, membrane permeability, and off-target interactions (e.g., reducing hERG channel affinity).[2]

Q4: What are the best analytical techniques for characterizing my fluorinated piperidine?

A4: A combination of techniques is typically required for full characterization.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. ¹⁹F NMR is particularly useful for confirming the presence and number of fluorine atoms and can provide valuable structural information through coupling constants (e.g., JHF and JFF).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used, depending on the volatility and polarity of the compound.

  • Infrared (IR) Spectroscopy: The C-F bond gives rise to strong absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.

  • Fluorine Content Analysis: For bulk samples, elemental analysis can be performed to determine the fluorine content. This often requires specialized methods like combustion in an oxygen flask followed by fluoride ion-selective electrode analysis or pyrohydrolysis.[19]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for In Situ Boc-Protection of a Fluorinated Piperidine Following Hydrogenation

This protocol is a representative example for the protection of a potentially volatile fluorinated piperidine after its synthesis via hydrogenation of a fluoropyridine.

Materials:

  • Reaction mixture containing the fluorinated piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Completion: Once the hydrogenation reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS, or GC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst (e.g., Pd/C). Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Exchange (if necessary): If the reaction solvent is not suitable for the protection step (e.g., acidic solvents), carefully remove it under reduced pressure at low temperature. Redissolve the crude amine in an appropriate solvent like DCM.

  • Protection: Cool the solution of the crude fluorinated piperidine to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude Boc-protected fluorinated piperidine can now be purified by standard column chromatography on silica gel.

Table 1: Solvent Selection in Nucleophilic Fluorination
SolventTypeSuitability for Nucleophilic FluorinationRationale
Water, Methanol, EthanolProticPoorSolvates fluoride ion via strong hydrogen bonds, drastically reducing its nucleophilicity.[8]
Dichloromethane (DCM)AproticModerateLess polar than other aprotic solvents; solubility of fluoride salts can be limited.
Acetonitrile (MeCN)Polar AproticGoodGood balance of polarity and ability to dissolve fluoride salts without strong solvation of the anion.
N,N-Dimethylformamide (DMF)Polar AproticExcellentHigh polarity effectively solvates the counter-cation, leaving a "naked," highly nucleophilic fluoride anion. Must be anhydrous.
Dimethyl sulfoxide (DMSO)Polar AproticExcellentSimilar to DMF, effectively enhances fluoride nucleophilicity. Must be anhydrous.[8]

Section 4: Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Low Yield in Fluorination

This diagram provides a logical decision-making process for troubleshooting a low-yielding fluorination reaction.

G start Low Yield in Fluorination Reaction reagent Check Fluorinating Reagent start->reagent reagent_active Reagent is Active reagent->reagent_active OK? reagent_inactive Reagent is Inactive/ Degraded reagent->reagent_inactive No conditions Review Reaction Conditions reagent_active->conditions Yes replace_reagent Use Fresh/Anhydrous Reagent reagent_inactive->replace_reagent replace_reagent->reagent temp Optimize Temperature conditions->temp solvent Optimize Solvent temp->solvent Optimized temp_increase Increase Temperature (if no reaction) temp->temp_increase No Reaction temp_decrease Decrease Temperature (if decomposition) temp->temp_decrease Decomposition solvent_change Switch to Anhydrous Polar Aprotic Solvent (e.g., MeCN, DMF) solvent->solvent_change Not Optimized success Improved Yield solvent->success Optimized temp_increase->conditions temp_decrease->conditions solvent_change->conditions

Caption: A decision tree for troubleshooting low-yielding fluorination reactions.

Diagram 2: General Strategies for Fluorinated Piperidine Synthesis

This diagram illustrates the primary retrosynthetic approaches to constructing fluorinated piperidines.

G target Fluorinated Piperidine strategy1 Strategy 1: Hydrogenation Hydrogenate a pre-functionalized fluoropyridine. target->strategy1 strategy2 Strategy 2: Direct Fluorination Introduce fluorine onto a pre-formed piperidine ring. target->strategy2 strategy3 Strategy 3: Cyclization Construct the piperidine ring from a fluorinated acyclic precursor. target->strategy3 precursor1 Fluoropyridine strategy1:f1->precursor1 requires precursor2 Piperidine Derivative strategy2:f1->precursor2 requires precursor3 Fluorinated Acyclic Amine strategy3:f1->precursor3 requires

Caption: Key synthetic strategies for accessing fluorinated piperidines.

References

Enhancing the stability of intermediates in multi-step synthesis involving this compound

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grignard Reagent Intermediates

Welcome to the technical support center for multi-step synthesis involving Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the stability and reactivity of these crucial, yet sensitive, intermediates. Here, we address common challenges through a detailed question-and-answer format, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Grignard reagent instability?

A: The fundamental instability of a Grignard reagent (R-MgX) stems from the high polarity of the Carbon-Magnesium (C-Mg) bond.[1][2] Magnesium is significantly less electronegative than carbon, resulting in a highly polarized bond that imparts considerable carbanionic character to the attached organic group.[1][2] This makes the reagent a powerful nucleophile but also an extremely strong base.[3][4] Its instability is primarily manifested in two ways:

  • Reaction with Protic Sources: The reagent is readily quenched by even mildly acidic protons, such as those from water, alcohols, or even terminal alkynes.[3][5] This protonolysis reaction forms a hydrocarbon (R-H), consuming the active reagent.[5] This is why rigorously anhydrous (dry) conditions are paramount for success.[5][6]

  • Equilibrium and Aggregation: In solution, Grignard reagents exist in a dynamic state known as the Schlenk equilibrium.[7][8] This is an equilibrium between the monomeric RMgX species and its dimerized (or aggregated) forms, as well as the disproportionation products R₂Mg and MgX₂.[7][8][9] The position of this equilibrium, influenced by solvent, temperature, and concentration, directly impacts the reagent's reactivity and stability.[7][10][11]

Q2: How does the choice of solvent affect the stability and reactivity of the Grignard intermediate?

A: Solvent choice is critical. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard for two main reasons:

  • Stabilization: The lone pairs on the ether's oxygen atom coordinate to the electron-deficient magnesium center.[8][12] This solvation stabilizes the Grignard reagent, keeping it in solution and modulating its reactivity.[12]

  • Aprotic Nature: These solvents lack acidic protons that would otherwise destroy the reagent.[12]

THF is generally a better solvating agent than diethyl ether, which can be beneficial for forming Grignards from less reactive halides like aryl chlorides.[12][13] However, the higher boiling point of THF can sometimes promote side reactions if the reaction is not properly cooled. The choice between them often depends on the specific substrate and reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the formation and use of Grignard reagents.

Problem 1: My Grignard reagent formation does not initiate.

Symptom: After adding the organic halide to the magnesium turnings, there is no observable reaction (e.g., no gentle bubbling, no exotherm/warming, no appearance of cloudiness).[14]

Possible Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[14][15]

    • Solution: Activation. The MgO layer must be disrupted. Several methods can be employed.[15]

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[6][16][17] Iodine is thought to etch the oxide layer, and the disappearance of its characteristic purple/brown color is a good indicator of initiation.[16] 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, cleaning the surface.[17][18]

      • Mechanical Activation: In a dry flask, vigorously stirring the magnesium turnings under an inert atmosphere before solvent addition can help break the oxide layer.[3][17] For difficult cases, crushing the magnesium with a dry glass rod (carefully!) can expose a fresh surface.[2][15]

  • Presence of Water: Trace moisture in the glassware, solvent, or reagents will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[14][16]

    • Solution: Ensure Anhydrous Conditions. All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under a stream of dry inert gas (Nitrogen or Argon).[6][16] Solvents must be anhydrous grade and preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).

Problem 2: The reaction initiates but then stops, or the final yield is very low.

Symptom: The reaction starts but quickly subsides, leaving a significant amount of unreacted magnesium. Subsequent reaction with an electrophile gives a poor yield of the desired product.

Possible Causes & Solutions:

  • Wurtz Coupling Side Reaction: A major competing reaction is the coupling of the Grignard reagent with the starting organic halide (R-MgX + R-X → R-R + MgX₂).[16] This is especially problematic with reactive halides (e.g., allylic, benzylic) and at higher concentrations of the organic halide.[13]

    • Solution: Slow Addition. Add the organic halide dropwise from an addition funnel to the magnesium suspension.[16] This maintains a low concentration of the halide, minimizing the rate of the Wurtz coupling relative to Grignard formation.

  • Inaccurate Reagent Concentration: If the concentration of the formed Grignard reagent is not known, you may be adding a stoichiometric excess or deficit to your subsequent reaction.[14]

    • Solution: Titration. Before use, determine the molarity of your Grignard solution. A common method is titration against a known concentration of I₂ until the iodine color persists, or more accurately, using a Gilman titration or titration with a solution of a secondary alcohol like menthol with a colorimetric indicator.[14]

Problem 3: During the reaction with a ketone, I recover a lot of starting material and see byproducts.

Symptom: After workup, analysis (TLC, NMR) shows a significant amount of the starting ketone and potentially other unexpected products instead of the desired tertiary alcohol.

Possible Causes & Solutions:

  • Enolization: If the Grignard reagent is sterically bulky or the ketone's alpha-protons are particularly acidic, the Grignard can act as a base instead of a nucleophile.[14][19] It will deprotonate the ketone to form an enolate, which is unreactive towards further Grignard addition. Upon acidic workup, the enolate is protonated back to the starting ketone.[14][20]

    • Solution 1: Lower Temperature. Perform the addition of the ketone to the Grignard reagent at low temperatures (e.g., 0 °C to -78 °C).[21] This often favors the kinetic nucleophilic addition pathway over the deprotonation pathway.

    • Solution 2: Use a Less Hindered Reagent. If possible, switch to a less sterically demanding Grignard reagent.

  • Reduction: Some Grignard reagents, particularly those with beta-hydrogens (e.g., isopropylmagnesium bromide), can reduce the ketone to a secondary alcohol.[19] This occurs via a six-membered ring transition state where a hydride is transferred from the Grignard's beta-carbon to the ketone's carbonyl carbon.

    • Solution: Reagent Choice. Avoid Grignard reagents prone to beta-hydride elimination if reduction is a significant issue. Reagents like methylmagnesium bromide or phenylmagnesium bromide cannot undergo this side reaction.

Data & Protocols

Table 1: Comparison of Common Solvents for Grignard Synthesis
SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Causality
Diethyl Ether(C₂H₅)₂O34.64.3Classic Choice: Lower boiling point makes it easy to remove but also poses a fire hazard. Its moderate polarity is sufficient for most common Grignards. The volatility helps initiate reactions via localized boiling at the Mg surface ("hot spotting").
Tetrahydrofuran (THF)C₄H₈O667.6Higher Solvating Power: More polar than Et₂O, enhancing the rate of formation and stabilizing the reagent, especially for less reactive halides (vinyl, aryl).[12] Its higher boiling point allows for higher reaction temperatures if needed, but can also increase side reactions.
2-Methyl-THFC₅H₁₀O806.2Greener Alternative: Similar properties to THF but with a lower tendency to form explosive peroxides. Often used in industrial settings.
TolueneC₇H₈1112.4For Unsolvated Reagents: Used in the presence of a catalytic amount of an ether.[10] The resulting reagent is often more reactive but can be less stable and prone to precipitation.[10]
Protocol 1: Standardized Preparation and Titration of Phenylmagnesium Bromide

Objective: To prepare a solution of phenylmagnesium bromide in THF and determine its precise concentration.

Materials:

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.0 eq), freshly distilled

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Salicylaldehyde 1,10-phenanthroline complex (for titration)

  • Anhydrous sec-Butanol in xylene (standardized, ~1.0 M)

Methodology:

Part A: Reagent Formation

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel under vacuum. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Magnesium Activation: Add the magnesium turnings (1.2 eq) and the iodine crystal to the flask. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, coating the turnings.[17] Allow to cool.

  • Initiation: Add ~10% of the total anhydrous THF required. In the dropping funnel, add the bromobenzene (1.0 eq) dissolved in the remaining THF. Add a small portion (~5-10%) of the bromobenzene solution to the magnesium suspension.

  • Propagation: The initiation is marked by the disappearance of the iodine color and a gentle reflux.[22] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, stir the resulting grey/brown solution at room temperature for 1 hour to ensure all magnesium has reacted.[6]

Part B: Titration

  • Indicator Prep: In a separate, dry flask under inert gas, add a few crystals of the salicylaldehyde 1,10-phenanthroline complex indicator and dissolve in a small amount of anhydrous THF. The solution should be colorless.

  • Titration: Add a precise volume (e.g., 1.00 mL) of the prepared Grignard solution to the indicator. The solution will turn a distinct color (e.g., yellow/orange).

  • Endpoint: Titrate this solution with the standardized sec-butanol solution dropwise until the color disappears.

  • Calculation: The molarity is calculated based on the 1:1 stoichiometry between the Grignard reagent and the alcohol. Repeat the titration for accuracy.

Visualized Workflows & Mechanisms

Diagram 1: Troubleshooting Grignard Reaction Initiation

This decision tree outlines a logical workflow for diagnosing and solving common issues when a Grignard reaction fails to start.

G start Grignard Reaction Fails to Initiate check_conditions Are conditions rigorously anhydrous? start->check_conditions no_dry No check_conditions->no_dry No yes_dry Yes check_conditions->yes_dry Yes check_mg Is the Magnesium surface active? no_active No check_mg->no_active No yes_active Yes check_mg->yes_active Yes action_dry Action: Flame-dry glassware. Use anhydrous solvent. no_dry->action_dry yes_dry->check_mg action_activate Action: Activate Mg. Use I₂, 1,2-dibromoethane, or mechanical crushing. no_active->action_activate action_other Problem may be unreactive halide. Consider changing solvent (Et₂O -> THF) or using Rieke Magnesium. yes_active->action_other

Caption: Decision tree for troubleshooting Grignard initiation failure.

Diagram 2: The Schlenk Equilibrium

This diagram illustrates the dynamic equilibrium that defines the composition of a Grignard reagent in solution, impacting its reactivity.

Schlenk RMgX 2 R-Mg-X (Monomer) Dimer (RMgX)₂ (Dimer/Aggregates) RMgX->Dimer Aggregation Products R₂Mg + MgX₂ (Disproportionation Products) RMgX->Products Disproportionation

Caption: The Schlenk Equilibrium for Grignard reagents in solution.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-Boc-4-fluoro-4-piperidinecarboxylic acid, a key building block in modern medicinal chemistry. We will explore its spectral features in comparison to relevant structural analogs, offering experimental insights and detailed protocols to empower your research and development endeavors.

The Significance of Fluorinated Piperidines in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability. The piperidine scaffold, a prevalent motif in numerous pharmaceuticals, when combined with fluorine, offers a unique set of properties desirable for drug design. This compound, in particular, serves as a versatile starting material for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its structural and electronic properties, accessible through NMR spectroscopy, is paramount for its effective utilization.

Decoding the NMR Spectra: A Comparative Analysis

  • 1-Boc-4-piperidinecarboxylic acid: The non-fluorinated parent compound.

  • 1-Boc-4-(p-fluorophenyl)-4-piperidinecarboxylic acid: An analog with a fluorinated aromatic ring at the 4-position.

This comparative approach will allow us to dissect the influence of the fluorine substituent on the chemical shifts and coupling constants of the piperidine ring.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Based on the analysis of its structural analogs and the known effects of fluorine substitution, we predict the following ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for Comparator Compounds.

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
This compound (Predicted) Boc (C(CH₃)₃)~1.45 (s, 9H)~80.5 (C), ~28.4 (CH₃)
H-2, H-6 (axial)~3.0-3.2 (m, 2H)~42-44 (d, ²JCF ≈ 20-25)
H-2, H-6 (equatorial)~3.8-4.0 (m, 2H)
H-3, H-5 (axial)~1.8-2.0 (m, 2H)~30-32 (d, ³JCF ≈ 5-10)
H-3, H-5 (equatorial)~2.1-2.3 (m, 2H)
C-4~92-95 (d, ¹JCF ≈ 180-200)
COOH~10-12 (br s, 1H)~175-178
1-Boc-4-piperidinecarboxylic acid (Experimental) [1]Boc (C(CH₃)₃)1.46 (s, 9H)79.5 (C), 28.5 (CH₃)
H-2, H-62.80-3.00 (m, 2H), 3.90-4.10 (m, 2H)43.0
H-3, H-51.60-1.80 (m, 2H), 1.90-2.10 (m, 2H)28.0
H-42.40-2.60 (m, 1H)41.5
COOH12.1 (br s, 1H)179.0
1-Boc-4-(p-fluorophenyl)-4-piperidinecarboxylic acid (Experimental) [2]Boc (C(CH₃)₃)1.43 (s, 9H)79.8 (C), 28.3 (CH₃)
H-2, H-62.90-3.10 (m, 2H), 3.80-4.00 (m, 2H)42.5
H-3, H-52.00-2.20 (m, 4H)33.0
C-445.0
COOH12.5 (br s, 1H)178.5
Aromatic CH7.00-7.10 (m, 2H), 7.30-7.40 (m, 2H)115.5 (d, ²JCF ≈ 21), 129.0 (d, ³JCF ≈ 8)
Aromatic C-F162.0 (d, ¹JCF ≈ 245)

Causality Behind Experimental Choices and Spectral Interpretation

The choice of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent is critical. Carboxylic acids can undergo hydrogen bonding and proton exchange, which can broaden the -COOH proton signal significantly.[3][4] Using a polar aprotic solvent like DMSO-d₆ can sometimes sharpen this signal.

Analysis of this compound Spectra (Predicted)
  • ¹H NMR:

    • Boc Group: A sharp singlet around 1.45 ppm integrating to 9 protons is characteristic of the tert-butyl group.

    • Piperidine Protons (H-2, H-6): These protons adjacent to the nitrogen will appear as two distinct multiplets due to the chair conformation of the piperidine ring. The equatorial protons are typically deshielded (shifted downfield) compared to the axial protons.

    • Piperidine Protons (H-3, H-5): These protons will also present as complex multiplets. The presence of the fluorine at C-4 will introduce additional complexity due to H-F coupling. We expect to see geminal (²JHF) and vicinal (³JHF) couplings. The magnitude of ³JHF is dependent on the dihedral angle between the proton and the fluorine atom, a principle established by the Karplus equation.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (10-12 ppm), which may exchange with D₂O.[5]

  • ¹³C NMR:

    • Boc Group: Two signals are expected, one for the quaternary carbon around 80.5 ppm and another for the three methyl carbons around 28.4 ppm.

    • Piperidine Carbons: The most significant feature will be the signal for C-4, which will be split into a doublet due to the one-bond coupling with fluorine (¹JCF), with a large coupling constant of approximately 180-200 Hz. The carbons at C-2/C-6 and C-3/C-5 will also exhibit smaller doublet splittings due to two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The electronegative fluorine atom will cause a significant downfield shift for C-4 compared to its non-fluorinated counterpart.

    • Carbonyl Carbon: A signal in the range of 175-178 ppm.

Comparative Insights

  • Effect of Fluorine at C-4: The direct attachment of fluorine to C-4 is predicted to cause a substantial downfield shift of the C-4 signal in the ¹³C NMR spectrum. This is a direct consequence of the high electronegativity of fluorine.

  • H-F and C-F Coupling: The presence of through-bond H-F and C-F couplings provides invaluable structural information. The magnitudes of these coupling constants can help in assigning the relative stereochemistry of the piperidine ring. For instance, the ³JHF coupling constants can help determine the axial or equatorial orientation of the protons at C-3 and C-5 relative to the fluorine atom.

  • Comparison with the Phenyl-Fluorinated Analog: In 1-Boc-4-(p-fluorophenyl)-4-piperidinecarboxylic acid, the fluorine is on an aromatic ring attached to the piperidine. The electronic effects on the piperidine ring are therefore transmitted through more bonds and are less pronounced compared to the direct fluorination at C-4. This is reflected in the more subtle changes in the chemical shifts of the piperidine protons and carbons.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH signal should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • To aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90) is highly recommended. This will differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the piperidine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, which is essential for unambiguous assignment of the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

    • ¹⁹F NMR: If available, a ¹⁹F NMR spectrum will provide direct information about the fluorine environment and its couplings to neighboring protons.

Visualization of Key NMR Correlations

The following diagram illustrates the key through-bond correlations that are expected to be observed in 2D NMR experiments for this compound, aiding in its structural elucidation.

NMR_Correlations N1 N C2 C2 N1->C2 ¹JNC C6 C6 N1->C6 ¹JNC Boc Boc N1->Boc ¹JNC C3 C3 C2->C3 ¹JCC F F C2->F ⁴JHF C2->F ³JCF C5 C5 C6->C5 ¹JCC C6->F ⁴JHF C6->F ³JCF C4 C4 C3->C4 ¹JCC C3->F ³JHF C3->F ²JCF C5->C4 ¹JCC C5->F ³JHF C5->F ²JCF C4->F ¹JCF COOH COOH C4->COOH ¹JCC Boc->C2 ³JHC (HMBC) Boc->C6 ³JHC (HMBC)

Caption: Key NMR correlations for this compound.

This guide provides a robust framework for understanding and utilizing ¹H and ¹³C NMR spectroscopy in the characterization of this compound and related fluorinated scaffolds. By combining predictive analysis with comparative data from structural analogs and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of these important pharmaceutical building blocks.

References

A Senior Application Scientist's Comparative Guide to the High-Resolution Mass Spectrometry of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The characterization of novel synthetic intermediates like 1-Boc-4-fluoro-4-piperidinecarboxylic acid is a critical step in modern drug discovery and development. This molecule, while seemingly simple, presents a unique set of analytical challenges due to its fluorination, lack of a strong UV chromophore, and the labile nature of its tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth, comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the definitive identification and characterization of this compound. We will explore the nuances of experimental design, from ionization source to mass analyzer selection, and contrast the rich data obtained from HRMS with alternative analytical techniques. The superior precision, sensitivity, and structural elucidation capabilities of HRMS make it an indispensable tool for ensuring the identity, purity, and quality of such pivotal pharmaceutical building blocks.[1][2] This document serves as a practical guide for researchers, scientists, and drug development professionals seeking to apply HRMS with scientific rigor and confidence.

The Analytical Challenge: Characterizing a Modern Pharmaceutical Building Block

This compound is a key intermediate in medicinal chemistry, combining several structural features that require a sophisticated analytical approach:

  • Boc Protecting Group: The tert-butoxycarbonyl group is thermally labile and prone to fragmentation, even under relatively mild conditions. This can lead to in-source decay in the mass spectrometer, complicating spectral interpretation.[3]

  • Piperidine Scaffold: The basic nitrogen of the piperidine ring is a primary site for protonation during ionization but also directs characteristic fragmentation pathways.[4]

  • Fluorine Substitution: The presence of a fluorine atom introduces a significant mass defect and influences the molecule's electronic properties and ionization behavior.[5]

  • Lack of UV Chromophore: The molecule does not possess a significant UV-absorbing structure, rendering analysis by conventional HPLC-UV detection challenging and insensitive, especially for impurity profiling.[6][7]

These combined features necessitate an analytical technique that offers high mass accuracy for unambiguous elemental composition, high resolution to separate isobaric interferences, and tandem MS capabilities to probe molecular structure through controlled fragmentation.

High-Resolution Mass Spectrometry: The Gold Standard for Unambiguous Identification

High-Resolution Mass Spectrometry (HRMS) has become the cornerstone of small molecule analysis in the pharmaceutical industry due to its ability to provide extremely accurate mass measurements, typically to within 5 parts-per-million (ppm).[1][8][9] This precision allows for the confident determination of a molecule's elemental formula, a critical first step in structural confirmation.

Experimental Workflow: An Overview

The HRMS analysis of this compound follows a multi-stage process, each requiring careful optimization.

HRMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Analyte in LC-MS Grade Solvent (e.g., 50:50 ACN:H2O) LC Reverse-Phase HPLC/UHPLC (C18 Column) Prep->LC Injection ESI Electrospray Ionization (ESI) Positive Ion Mode LC->ESI Elution Analyzer Mass Analyzer (Orbitrap or TOF) ESI->Analyzer MS1 Full Scan MS1 Acquisition (Accurate Mass of [M+H]+) Analyzer->MS1 Precursor Precursor Ion Selection (Isolate [M+H]+) MS1->Precursor CID Collision-Induced Dissociation (CID/HCD) Precursor->CID MS2 MS2 Fragment Ion Scan CID->MS2 Analysis Elemental Composition Calculation & Fragmentation Pathway Analysis MS2->Analysis

Caption: A typical experimental workflow for LC-HRMS analysis.

Ionization: The Gateway to the Mass Analyzer

Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this.[10] Given the basic nitrogen on the piperidine ring, positive ion mode is highly effective, yielding a protonated molecule, [M+H]⁺.

  • Causality: The acidic mobile phase used in reverse-phase chromatography (e.g., containing 0.1% formic acid) provides a proton-rich environment that facilitates the formation of the [M+H]⁺ ion in the ESI source, ensuring a strong signal for the precursor ion.

Mass Analyzers: Orbitrap vs. Time-of-Flight (TOF)

The choice of mass analyzer is critical. Both Orbitrap and TOF instruments provide the high resolution necessary for this analysis, but they have distinct operational advantages.[11][12][13]

FeatureOrbitrap (e.g., Thermo Scientific™ Q Exactive™)Quadrupole Time-of-Flight (Q-TOF)Rationale for this compound
Resolving Power Very High (up to >240,000 FWHM)[13][14]High (up to 60,000 FWHM)[11]Orbitrap's superior resolution provides greater confidence in elemental composition and better separation of potential isobaric impurities.
Mass Accuracy Excellent (< 1-3 ppm)Excellent (< 2-5 ppm)Both are sufficient, but the higher accuracy of the Orbitrap reduces the number of possible elemental formulas.
Acquisition Speed Moderate to FastVery Fast[15]For standard LC separations, both are adequate. TOF's speed is more advantageous for ultra-fast chromatography.
Sensitivity ExcellentExcellentBoth instruments offer the high sensitivity needed for trace-level analysis and impurity detection.[2][16]
Dynamic Range Very GoodExcellentBoth are well-suited for pharmaceutical analysis where analyte concentrations can vary significantly.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

By isolating the protonated molecule ([M+H]⁺, nominal m/z 248) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that serves as a structural fingerprint.

Predicted Fragmentation Pathways:

  • Loss of Boc Group: The most prominent fragmentation is the cleavage of the labile Boc group. This can occur via two primary pathways:

    • Neutral Loss of Isobutylene (56 Da): The protonated molecule fragments to lose C₄H₈, resulting in a fragment ion at m/z 192.

    • Neutral Loss of CO₂ (44 Da) from the above fragment: Subsequent loss of carbon dioxide leads to a fragment at m/z 148.

  • Piperidine Ring Opening: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for piperidine derivatives.[4][17] This can lead to various smaller fragments.

The high mass accuracy of HRMS allows for the elemental composition of each fragment to be determined, providing irrefutable evidence for the proposed fragmentation pathway and, by extension, the structure of the parent molecule.

Comparative Analysis with Alternative Techniques

While HRMS is powerful, a comprehensive understanding requires comparison with other common analytical methods.

Decision_Guide cluster_goals cluster_methods Start What is the Primary Analytical Goal? Goal1 Unambiguous Identity & Impurity Profile Start->Goal1 Goal2 Definitive 3D Structure & Isomer Distinction Start->Goal2 Goal3 Routine QC Quantitation (Known Analyte) Start->Goal3 HRMS LC-HRMS Goal1->HRMS High confidence, sensitivity, and unknown identification NMR NMR Spectroscopy Goal2->NMR Gold standard for structural elucidation LCUV LC-UV (with derivatization) or other universal detector Goal3->LCUV Cost-effective for established methods

Caption: Decision guide for selecting an analytical technique.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with very high accuracy.- Unambiguous elemental formula confirmation.- High sensitivity for trace impurity detection.- Structural information from MS/MS.- Overcomes lack of UV chromophore.[1][2]- Cannot distinguish between certain isomers (e.g., stereoisomers).- Higher instrument cost and complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Gold standard for definitive structure elucidation.- Can distinguish between isomers.- Provides detailed information on molecular connectivity.- Relatively low sensitivity.- Not suitable for trace analysis or impurity profiling.- Lower throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass detection.- High separation efficiency for volatile compounds.- Analyte is non-volatile; requires derivatization.- Thermal lability of the Boc group can cause degradation in the GC inlet.[3]- Derivatization adds complexity and potential for artifacts.[4]
Liquid Chromatography-UV (LC-UV) Separates compounds followed by detection via UV absorbance.- Widely available and cost-effective.- Robust for routine quantitative analysis.- Major Limitation: Lack of a chromophore results in extremely poor sensitivity.[6][7]- Unsuitable for detecting or identifying unknown impurities without chromophores.

Trustworthiness & Validation: A Self-Validating System

In a regulated environment like drug development, any analytical method must be validated to ensure it is fit for purpose.[18][19][20] The HRMS protocol described here is inherently self-validating at multiple levels:

  • Mass Accuracy: The sub-5 ppm mass accuracy of the precursor ion provides a stringent check on the elemental formula. Any deviation outside this tolerance immediately flags a potential issue.

  • Isotopic Pattern: The instrument's high resolution allows for the clear observation of the isotopic distribution (e.g., the ¹³C isotope peak). The measured isotopic pattern must match the theoretical pattern for the proposed formula.

  • Fragmentation Consistency: The MS/MS spectrum provides a reproducible fingerprint. The accurate masses of the fragment ions must correspond to logical losses from the precursor, validating the proposed structure.

This multi-layered confirmation system provides an exceptionally high degree of confidence in the analytical result, which is crucial for regulatory submissions and ensuring product quality.[18][21]

Detailed Experimental Protocol: LC-HRMS Analysis

This protocol is a robust starting point for the analysis of this compound on a Q Exactive™ (Orbitrap) or similar HRMS system.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • Dilute the stock solution to a working concentration of 1 µg/mL using a solvent mixture of 50:50 (v/v) water:acetonitrile.

2. Liquid Chromatography (LC) Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions (Positive ESI):

  • Ion Source: Heated Electrospray Ionization (HESI).
  • Spray Voltage: 3.5 kV.
  • Capillary Temperature: 320 °C.
  • Sheath Gas Flow Rate: 40 (arbitrary units).
  • Aux Gas Flow Rate: 10 (arbitrary units).
  • MS1 (Full Scan) Parameters:
  • Resolution: 70,000 FWHM.
  • Scan Range: m/z 100-500.
  • AGC Target: 1e6.
  • MS2 (dd-MS²) Parameters:
  • Resolution: 17,500 FWHM.
  • Isolation Window: 1.5 m/z.
  • Collision Energy (HCD): Stepped (20, 30, 40 eV).
  • AGC Target: 1e5.

Conclusion

For the comprehensive characterization of this compound, High-Resolution Mass Spectrometry is not merely an alternative; it is the superior and necessary tool. It directly addresses the analyte's inherent analytical challenges, particularly its lack of a UV chromophore and the need for unambiguous identification. While NMR remains essential for absolute structural proof, HRMS provides an unparalleled combination of sensitivity, speed, and structural insight that is vital for impurity profiling and confirming molecular identity in the fast-paced environment of drug development. The data generated is robust, highly specific, and builds a foundation of trust in the quality and integrity of the chemical entity.

References

A Senior Application Scientist's Guide to Protecting Group Strategy for 4-Fluoro-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-4-piperidinecarboxylic Acid in Medicinal Chemistry

The 4-fluoro-4-piperidinecarboxylic acid scaffold is a privileged motif in modern drug discovery. The rigid piperidine ring system serves as a versatile building block for constraining molecular geometry, while the quaternary center bearing both a fluorine atom and a carboxylic acid provides unique physicochemical properties. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions, making this scaffold highly attractive for the development of novel therapeutics targeting CNS disorders, oncology, and beyond.[1][2]

However, the synthetic utility of this valuable building block is critically dependent on a robust and selective protecting group strategy. The secondary amine of the piperidine ring is a reactive nucleophile that must be masked to allow for selective transformations at the carboxylic acid moiety (e.g., amide bond formation) or other parts of a larger molecule. The choice of the amine protecting group is not trivial; it dictates the reaction conditions that can be employed in subsequent steps and ultimately impacts the overall efficiency and success of a synthetic campaign.

This in-depth technical guide provides a comparative analysis of three of the most widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of 4-fluoro-4-piperidinecarboxylic acid. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide you, my fellow researchers, with the causal logic behind experimental choices, field-proven insights, and self-validating protocols to empower your synthetic strategies.

The Cornerstone of Strategy: The Principle of Orthogonality

In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonality , allows for the sequential unmasking and reaction of different functional groups within the same molecule.[3] The three protecting groups discussed here form a classic orthogonal set:

  • Boc (tert-Butoxycarbonyl): Labile to acidic conditions.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Labile to basic conditions.

  • Cbz (Carboxybenzyl): Labile to catalytic hydrogenolysis.

This mutual exclusivity in deprotection conditions is the foundation of their strategic power.

References

X-ray crystal structure analysis of 1-Boc-4-fluoro-4-piperidinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid Derivatives: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This spatial arrangement, or conformation, dictates how a molecule interacts with biological targets, thereby influencing its efficacy and pharmacokinetic properties. The this compound framework is a privileged scaffold in modern drug discovery. The piperidine ring is a common motif in many approved drugs, the tert-butoxycarbonyl (Boc) group serves as a crucial protecting group during synthesis, and the strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1]

This guide provides a comprehensive comparison of X-ray crystal structure analysis with other key analytical techniques for characterizing these valuable derivatives. As a senior application scientist, my aim is to move beyond mere protocols and delve into the causality behind experimental choices, offering a self-validating system of analysis for achieving trustworthy and robust structural data.

The Gold Standard: X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the precise solid-state structure of a molecule. It provides a static, high-resolution snapshot of the molecule's conformation, including exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is invaluable for structure-based drug design and for validating computational models.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Success hinges on the quality of the initial crystallization experiment.

Step 1: Synthesis and High-Purity Purification The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques like column chromatography followed by recrystallization are typically employed.

Step 2: Crystallization This is often the most challenging and empirical step. The goal is to slowly precipitate the molecules from a supersaturated solution, allowing them to pack in a highly ordered, repeating lattice. For piperidine derivatives, a range of solvents and techniques should be screened.[2][3]

  • Common Solvents: Ethanol, methanol, dichloromethane, chloroform, and solvent/anti-solvent pairs like dichloromethane/hexane are frequently effective for piperidine derivatives.[2]

  • Proven Techniques:

    • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is a simple and often effective starting point.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.

    • Solvent Layering: A solution of the compound is carefully layered with a less dense anti-solvent. Crystals form at the interface where the two solvents slowly mix.

Causality in Crystallization: The choice of solvent is critical. A good solvent will dissolve the compound sufficiently, but not so well that supersaturation cannot be achieved. The rate of crystallization must be controlled; rapid precipitation leads to amorphous solids or poorly ordered microcrystals, whereas slow, controlled growth yields high-quality single crystals suitable for diffraction.

Step 3: Data Collection and Processing A suitable single crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector. Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset.

Step 4: Structure Solution and Refinement The collected diffraction data (a set of intensities and positions of spots) is processed to solve the "phase problem" and generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data to improve the fit, resulting in the final, highly accurate crystal structure.[4][5]

XRay_Workflow cluster_synthesis Preparation cluster_crystal Crystallization cluster_data Data Acquisition & Processing cluster_structure Structure Determination Synthesis Synthesis & Purification Screening Solvent Screening Synthesis->Screening Technique Select Technique (Slow Evaporation, Vapor Diffusion) Screening->Technique Growth Crystal Growth Technique->Growth Mount Crystal Mounting & Cooling Growth->Mount Collect X-ray Data Collection Mount->Collect Process Data Processing Collect->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Final Final Validate->Final Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray analysis.

A Broader Perspective: Comparison with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, it offers a static picture that may not fully represent the molecule's behavior in a biological (solution) environment. A multi-technique approach is essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure and dynamics in solution. For fluorinated piperidines, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

  • Key Insights: NMR reveals the connectivity of atoms and, crucially, the conformational preferences of the molecule in different solvents.[6] Studies on fluorinated piperidines have shown that solvent polarity can play a major role in determining the preferred conformation.[7][8][9] For instance, a fluorine atom that is equatorial in the solid state (crystal structure) might favor an axial position in a polar solvent due to stabilizing charge-dipole interactions or hyperconjugation.[7][8][10]

  • Experimental Data: Conformational analysis is often performed by measuring the coupling constants between nuclei, such as the ³J(¹⁹F,¹H) coupling, which is sensitive to the dihedral angle between the coupled atoms.[7][8]

Computational Modeling (e.g., DFT)

Computational methods, particularly Density Functional Theory (DFT), serve as a vital bridge between the solid-state structure and solution behavior.

  • Key Insights: DFT calculations can predict the relative stability of different conformers (e.g., chair conformations with axial vs. equatorial substituents) in the gas phase or in a simulated solvent environment.[9] These calculations help rationalize the experimental findings from both X-ray and NMR. For example, computations can quantify the energetic contributions of factors like steric repulsion, dipole minimization, and hyperconjugation that dictate the overall conformational preference.[8][9][10]

  • Validation: The experimentally determined X-ray structure serves as the ultimate benchmark for validating the accuracy of the computational methods used.

Mass Spectrometry (MS)

Mass spectrometry is a complementary technique used for confirming the identity and purity of the synthesized compound.

  • Key Insights: MS provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer clues about the molecule's structure, but it does not provide direct information about conformation.[11]

Comparative Data Summary

TechniqueStateKey Information ProvidedLimitations
X-ray Crystallography SolidPrecise 3D structure, bond lengths/angles, stereochemistry, intermolecular packing.Static picture; conformation may differ from solution state; requires high-quality crystals.
NMR Spectroscopy SolutionAtomic connectivity, solution-state conformation and dynamics, solvent effects.Provides an averaged structure for rapidly interconverting conformers; interpretation can be complex.
Computational (DFT) In SilicoRelative conformational energies, predicted geometries, electronic properties.Accuracy depends on the level of theory and model used; must be validated by experimental data.
Mass Spectrometry Gas PhaseMolecular weight confirmation, elemental formula, fragmentation patterns.Provides no direct conformational or stereochemical information.

The Synergy of Techniques: A Holistic Approach

The most robust structural characterization of a this compound derivative does not rely on a single technique. Instead, it involves a synergistic workflow where each method validates and informs the others.

Logic_Diagram cluster_exp Experimental Analysis cluster_theory Theoretical Analysis Compound Synthesized Compound XRay X-ray Crystallography (Solid-State Structure) Compound->XRay NMR NMR Spectroscopy (Solution Conformation) Compound->NMR MS Mass Spectrometry (Identity & Purity) Compound->MS DFT Computational Modeling (DFT) (Energetics & Prediction) XRay->DFT Validates Model Full_Understanding Comprehensive Structural Understanding XRay->Full_Understanding NMR->DFT Corroborates Prediction NMR->Full_Understanding MS->Full_Understanding DFT->Full_Understanding

Caption: Logical relationship between analytical techniques.

References

A Senior Application Scientist's Guide to In Vitro Metabolic Stability of Molecules with the 4-Fluoro-4-Carboxypiperidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding a molecule's metabolic fate is a cornerstone of a successful campaign.[1][2][3] The introduction of specific chemical moieties can profoundly influence a compound's pharmacokinetic profile. This guide provides an in-depth analysis of the 4-fluoro-4-carboxypiperidine moiety, a structural motif increasingly used to optimize drug candidates. We will explore the underlying scientific principles, provide robust experimental protocols, and offer a comparative framework for interpreting metabolic stability data.

The Rationale Behind the 4-Fluoro-4-Carboxypiperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties.[4] However, it is also susceptible to metabolic modification. The 4-fluoro-4-carboxypiperidine moiety is a strategic design element intended to address two common metabolic liabilities simultaneously:

  • Blocking Oxidative Metabolism: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by oxidative enzymes like Cytochrome P450s (CYPs).[5][6] Placing a fluorine atom at a metabolically vulnerable position—a "metabolic soft spot"—is a classic strategy to enhance stability and prolong the drug's half-life.[5][7][8]

  • Modulating Physicochemical Properties: The carboxylic acid group introduces a polar, ionizable handle. This can be used to fine-tune solubility, modulate pKa, and provide a potential vector for targeted drug delivery. However, it also introduces a new potential site for metabolism.

Therefore, a molecule containing this moiety presents a fascinating metabolic puzzle. We hypothesize that while the fluorine atom will shield the piperidine ring from Phase I oxidation at that position, the carboxylic acid will become a primary site for Phase II conjugation.

Core Concepts in In Vitro Metabolic Stability

The goal of in vitro metabolic stability assays is to determine a compound's susceptibility to biotransformation.[3][9] This is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo pharmacokinetic parameters.[1] The primary metabolic processes are categorized into:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by CYP enzymes located in the liver's endoplasmic reticulum.[2][10] These reactions typically unmask or introduce functional groups.

  • Phase II Metabolism: Involves the conjugation of endogenous molecules (like glucuronic acid) to the drug or its Phase I metabolites.[2] This process, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), increases water solubility and facilitates excretion.[11][12][13][14]

To fully understand the metabolic fate of a 4-fluoro-4-carboxypiperidine-containing molecule, it is essential to use in vitro systems that capture both Phase I and Phase II activities.

Experimental Design: Choosing the Right System and Comparators

A well-designed study is self-validating. The choice of in vitro system is critical and depends on the questions being asked.

dot graph "Experimental_System_Decision_Tree" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Assess Metabolic Stability", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Question1 [label="Primary Goal:\nHigh-throughput screening\nof Phase I metabolism?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Microsomes [label="Use Liver Microsomes", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Question2 [label="Need to assess both\nPhase I and Phase II metabolism\n(e.g., glucuronidation)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hepatocytes [label="Use Cryopreserved Hepatocytes", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Microsomes_Supp [label="Use Microsomes +\nUDPGA & Alamethicin", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Mic [label="Provides Phase I CLint", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; End_Hep [label="Provides overall\n(Phase I + II) CLint", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; End_Mic_Supp [label="Provides Phase I + UGT CLint", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Question1; Question1 -> Microsomes [label="Yes"]; Question1 -> Question2 [label="No / Need More Detail"]; Microsomes -> End_Mic; Question2 -> Hepatocytes [label="Yes (Gold Standard)"]; Question2 -> Microsomes_Supp [label="Yes (Alternative)"]; Hepatocytes -> End_Hep; Microsomes_Supp -> End_Mic_Supp; } Caption: Decision tree for selecting the appropriate in vitro system.

  • Liver Microsomes: These are subcellular fractions containing the bulk of Phase I CYP enzymes.[10] They are cost-effective and ideal for high-throughput screening of oxidative metabolism.[10] However, they lack the necessary cofactors and enzymes for most Phase II reactions unless specifically supplemented.

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[15][16] They are considered the "gold standard" for predicting overall hepatic clearance.[2][17][18]

The Importance of Comparators: To understand the impact of the 4-fluoro-4-carboxypiperidine moiety, it is crucial to test it alongside structurally related analogs.

CompoundMoietyRationale for Comparison
Test Article 4-fluoro-4-carboxypiperidineThe molecule of interest.
Comparator A 4-H-4-carboxypiperidineTo directly assess the metabolic blocking effect of the fluorine atom.
Comparator B 4-fluoro-4-(ester)-piperidineTo isolate the metabolic liability of the carboxylic acid group (Phase II).
Comparator C Piperidine (unsubstituted)To establish a baseline metabolic rate for the core scaffold.

Detailed Experimental Protocols

Scientific integrity demands robust and reproducible protocols. The following are detailed, self-validating workflows for microsomal and hepatocyte stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is designed to assess Phase I metabolic stability. To investigate the contribution of UGTs, a parallel experiment including the cofactor UDPGA and a pore-forming agent like alamethicin should be run.

Workflow: dot graph "HLM_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Prep [label="1. Preparation\n- Thaw HLM & reagents on ice\n- Prepare master mix (buffer, MgCl2)\n- Prepare NADPH solution", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="2. Incubation\n- Pre-warm master mix & test compounds (37°C)\n- Initiate reaction by adding NADPH\n- Incubate at 37°C with shaking", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="3. Sampling\n- At T=0, 5, 15, 30, 60 min:\n- Aliquot reaction into stop solution\n(cold Acetonitrile + Internal Standard)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Process [label="4. Processing\n- Vortex and centrifuge to precipitate protein", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="5. Analysis\n- Transfer supernatant to new plate\n- Analyze by LC-MS/MS", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Incubate; Incubate -> Sample; Sample -> Process; Process -> Analyze; } Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) and a 1M MgCl₂ solution on ice.[19]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM stock of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare 1 mM stock solutions of test compounds and controls (e.g., high-clearance verapamil, low-clearance warfarin) in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture Preparation:

    • In a master mix tube, combine phosphate buffer, MgCl₂, and HLM (final protein concentration 0.5 mg/mL).

    • Prepare separate reaction plates for +NADPH and -NADPH (negative control) conditions.

    • Add the test compound to the wells (final concentration 1 µM; final DMSO concentration <0.5%).[19]

  • Incubation:

    • Pre-incubate the reaction plates at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution to the +NADPH wells and an equal volume of buffer to the -NADPH wells.[20][21]

    • Incubate at 37°C, shaking gently.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[10][16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[10][17]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II pathways.[15][16]

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., trypan blue). Viability should be >80%.

    • Adjust the cell density to the desired concentration (e.g., 0.5-1.0 million viable cells/mL).[17]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add test compounds and controls (final concentration 1 µM).

    • Incubate at 37°C in a humidified CO₂ incubator, shaking gently.[18]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the HLM protocol (using cold acetonitrile with an internal standard).[17][18]

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described previously.

Data Analysis and Comparative Interpretation

The disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance:

    • HLM CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein)

    • Hepatocyte CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / million cells/mL) [17]

Interpreting Comparative Data:

The following table presents hypothetical but mechanistically plausible data for our compound set.

CompoundMoietyHLM t½ (min)Hepatocyte t½ (min)Predicted Primary Metabolic Pathway
Test Article 4-fluoro-4-carboxypiperidine>6025Phase II (Glucuronidation)
Comparator A 4-H-4-carboxypiperidine2015Phase I (Oxidation) & Phase II
Comparator B 4-fluoro-4-(ester)-piperidine>60>120Metabolically Stable
Comparator C Piperidine (unsubstituted)3530Phase I (Oxidation)

Analysis of Results:

  • Test Article vs. Comparator A: The significantly longer half-life of the Test Article in HLM (>60 min vs. 20 min) strongly suggests the fluorine atom is successfully blocking CYP-mediated oxidation at the 4-position of the piperidine ring.

  • Test Article vs. Comparator B: The Test Article is rapidly cleared in hepatocytes (25 min), while its esterified analog (Comparator B) is very stable (>120 min). This points directly to the carboxylic acid as the primary metabolic liability, most likely through Phase II glucuronidation, a pathway active in hepatocytes but not in standard HLM assays.[14][22]

  • Overall Profile: The 4-fluoro-4-carboxypiperidine moiety demonstrates a classic metabolic switching effect. By blocking Phase I oxidation, the molecule's clearance is now driven almost entirely by Phase II conjugation of the carboxylic acid.[7][23] This is a desirable outcome, as glucuronide metabolites are typically non-toxic and readily excreted.[12] However, acyl glucuronides can sometimes be reactive, warranting further investigation if clearance is very high.[22][24][25][26]

dot graph "Metabolic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5!"]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Parent [label="Parent Drug\n(4-Fluoro-4-Carboxypiperidine)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CYP [label="Phase I (CYP450)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UGT [label="Phase II (UGT)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocked [label="Oxidation Blocked\nby Fluorine", style="dotted", color="#5F6368"]; Glucuronide [label="Acyl Glucuronide\nMetabolite", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excretion [label="Excretion", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Parent -> CYP [label="Minor/Blocked"]; Parent -> UGT [label="Major Pathway"]; CYP -> Blocked [style=dotted, color="#5F6368"]; UGT -> Glucuronide; Glucuronide -> Excretion; } Caption: Predicted metabolic pathway for the 4-fluoro-4-carboxypiperidine moiety.

Conclusion and Strategic Outlook

The 4-fluoro-4-carboxypiperidine moiety is an effective tool for medicinal chemists aiming to improve metabolic stability. Our comparative in vitro analysis demonstrates that this moiety successfully blocks CYP-mediated Phase I oxidation while directing metabolism towards a predictable Phase II glucuronidation pathway.

Key Takeaways for Researchers:

  • Dual-Assay Approach is Essential: To fully characterize molecules with this moiety, both HLM and hepatocyte stability assays are required to differentiate between Phase I and Phase II clearance mechanisms.

  • Strategic Fluorination is Effective: The use of fluorine as a metabolic shield is a validated strategy, significantly enhancing stability against oxidative metabolism.[8][23]

  • Carboxylic Acid Drives Clearance: The carboxyl group becomes the dominant site of metabolism. While generally a favorable outcome, for compounds with very high clearance, metabolite identification and assessment of potential acyl glucuronide reactivity may be necessary as recommended by regulatory guidance.[24][27][28][29]

By employing the robust protocols and comparative framework outlined in this guide, drug development teams can confidently assess the metabolic profile of their compounds, make informed decisions, and accelerate the journey from discovery to clinic.

References

A Senior Application Scientist's Guide to the Pharmacokinetic Profile Comparison of Fluorinated vs. Non-Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in numerous approved drugs. Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition at various biological targets. However, these same features often present pharmacokinetic challenges, such as rapid metabolism. A primary strategy to mitigate these liabilities is the selective incorporation of fluorine. This guide provides an in-depth comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated piperidine analogs, grounded in experimental data and established scientific principles. We will explore the causal mechanisms behind fluorine's effects and provide detailed, validated protocols for assessing these critical drug-like properties.

The Strategic Role of Fluorine in Modulating Drug Properties

Fluorine's unique properties make it a powerful tool for medicinal chemists.[1][2] Its introduction into a molecule can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][4] Key effects include:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a metabolically vulnerable position—a "metabolic soft spot"—can block oxidative metabolism by enzymes like Cytochrome P450s (CYPs), thereby increasing the drug's half-life and systemic exposure.[1][5][6]

  • pKa Modulation: Fluorine is highly electronegative. Its placement near a basic nitrogen, such as the one in the piperidine ring, can lower the amine's pKa.[7] This reduction in basicity can decrease unwanted interactions with acidic targets (e.g., hERG channel) and improve properties like cell permeability and oral absorption.[8][9]

  • Conformational Control & Lipophilicity: Fluorine substitution can alter a molecule's preferred conformation and its lipophilicity (logD), which in turn affects membrane permeability, plasma protein binding, and target engagement.[1][2][4] While often increasing lipophilicity, the effect is highly dependent on the specific structural context.[5][7][10]

Comparative Analysis of Key Pharmacokinetic Parameters

The decision to fluorinate a piperidine-containing lead candidate is driven by the need to optimize its pharmacokinetic behavior. Below, we compare the typical effects on three critical ADME parameters, supported by hypothetical but realistic experimental data.

Metabolic Stability

A common metabolic liability of piperidine rings is CYP-mediated oxidation at one of the ring carbons. Strategic fluorination can effectively block this pathway.

  • Non-Fluorinated Analog: Subject to rapid hydroxylation, leading to low metabolic stability and high intrinsic clearance (Clint).

  • Fluorinated Analog: Fluorine substitution at the site of metabolism prevents oxidation, dramatically increasing the metabolic half-life (t½) and reducing clearance. Judicious placement is key; incorrect placement may offer no benefit or even increase degradation rates.[7]

dot

cluster_0 Non-Fluorinated Piperidine cluster_1 Fluorinated Piperidine Analog1 Piperidine Analog Metabolite1 C4-Hydroxylated Metabolite (Rapid Clearance) Analog1->Metabolite1 CYP3A4 Oxidation Analog2 4-Fluoro-Piperidine Analog NoReaction Metabolism Blocked (Slow Clearance) Analog2->NoReaction CYP3A4 Oxidation cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare 1µM Compound in Buffer (pH 7.4) B Add HLM (0.5 mg/mL) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ & Clint H->I

References

A Senior Application Scientist's Guide to the Synthetic Utility of Substituted 1-Boc-piperidine-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive review of 1-Boc-piperidine-4-carboxylic acid, a cornerstone building block for researchers, medicinal chemists, and drug development professionals. The piperidine ring is a privileged scaffold, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it an invaluable design element. This guide moves beyond a simple catalog of reactions to provide a deep, field-proven perspective on the strategic application of its most versatile derivative: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Here, we will dissect the causality behind common synthetic choices, present self-validating experimental protocols, and offer a comparative analysis of its strategic role in complex molecular construction.

The Foundation: Synthesis of the Core Building Block

The journey begins with the reliable and scalable synthesis of the title compound. The most common and efficient method involves the N-protection of isonipecotic acid (piperidine-4-carboxylic acid) using di-tert-butyl dicarbonate (Boc)₂O.[2] The tert-butoxycarbonyl (Boc) group is the protector of choice for this scaffold due to its robust stability across a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis, organometallic reactions) and its clean, quantitative removal under acidic conditions.[2][3]

Experimental Protocol: Synthesis of 1-Boc-piperidine-4-carboxylic acid[2][4]
  • Dissolution: To a solution of isonipecotic acid (1.0 eq) in a 1:1 mixture of tert-butanol and 1N aqueous sodium hydroxide at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to ambient temperature and stir overnight. The reaction is typically complete within 16-24 hours.

  • Work-up: Concentrate the solution under reduced pressure to remove the tert-butanol. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted (Boc)₂O.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl. A white precipitate will form.

  • Filtration & Drying: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield 1-Boc-piperidine-4-carboxylic acid as a white crystalline solid in high purity and yield (>95%).

The Workhorse Reactions: Transformations of the Carboxyl Group

With the nitrogen securely masked, the carboxylic acid becomes the primary handle for diversification. Its transformations are central to constructing libraries of novel compounds.

Amide Bond Formation: The Most Prevalent Transformation

Amide coupling is arguably the most frequent reaction performed with this building block in drug discovery.[4][5] Direct condensation with an amine is inefficient; therefore, activation of the carboxylic acid is required.[5][6] The choice of coupling reagent is critical and depends on the amine's nucleophilicity, steric hindrance, and the need to suppress epimerization if chiral centers are present.[7]

Comparative Analysis of Common Coupling Reagents

Coupling SystemBaseKey AdvantagesCausality & Field InsightsTypical Yield
EDC / HOBt DIPEA, TEACost-effective, low allergenicity compared to DCC, byproduct is water-soluble.The classic choice. HOBt acts as a nucleophilic catalyst, forming an active ester that is less prone to racemization and side reactions than the initial O-acylisourea intermediate from EDC alone.[7]High
HATU DIPEAFast reaction times, highly efficient for hindered amines and acids, low racemization.The gold standard for difficult couplings. The 7-aza in the HOAt leaving group provides superior reactivity through neighboring group participation. Use 2-3 equivalents of base to neutralize both the starting acid and the released HCl.[7]Excellent
DCC / DMAP None (or cat. DMAP)Strong activating agent.Largely replaced by EDC in modern labs due to the formation of dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove via chromatography. DMAP is a hyper-nucleophilic catalyst for esterification and amidation.[7]High
Experimental Protocol: General Amide Coupling via EDC/HOBt[8]
  • Pre-activation: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the mixture to 0 °C.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Reduction to Primary Alcohol

Conversion of the carboxylic acid to 1-Boc-4-(hydroxymethyl)piperidine provides a crucial intermediate for ether synthesis or further oxidation to the corresponding aldehyde. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (NaBH₄) are ineffective.[8]

  • Lithium Aluminum Hydride (LiAlH₄): The most common and powerful reagent for this reduction.[8] It readily reduces the carboxylate formed after initial deprotonation. The reaction proceeds through an aldehyde intermediate which is immediately reduced to the alcohol.

  • Borane (BH₃•THF or BH₃•SMe₂): An excellent alternative that offers higher chemoselectivity. Borane complexes will reduce carboxylic acids in the presence of esters, a significant advantage in multifunctional substrates.[9]

Experimental Protocol: Reduction of Carboxylic Acid with LiAlH₄
  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF.

  • Addition: Cool the solution to 0 °C and slowly add a solution of LiAlH₄ in THF (typically 1M, 1.5-2.0 eq) via syringe. Caution: Exothermic reaction and H₂ gas evolution will occur.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Quench (Fieser workup): Cool the reaction to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the solid aluminum salts and wash thoroughly with THF or EtOAc. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography if necessary.

The Gatekeeper: Strategic Use and Comparison of the Boc Group

The true utility of this building block is realized through the strategic removal of the Boc protecting group. This step unmasks the piperidine nitrogen for subsequent functionalization.

Boc Deprotection: Mechanism and Best Practices

The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by elimination to form CO₂, isobutene, and the highly stable tert-butyl cation.[10]

G BocN Boc-Protected Piperidine Protonated Protonated Intermediate BocN->Protonated H+ (TFA/HCl) tBu_Cation tert-Butyl Cation (t-Bu+) Protonated->tBu_Cation Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Side_Product t-Butylated Side Product tBu_Cation->Side_Product Nucleophile (Substrate) Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Scavenger Free_Amine Deprotected Piperidine (as salt) Carbamic_Acid->Free_Amine -CO2 Scavenger Scavenger (e.g., TIS, Anisole)

This liberated tert-butyl cation is a potent electrophile that can alkylate nucleophilic residues on the substrate, leading to unwanted side products.[10] Expertise in Practice: To prevent this, a "scavenger" is added to the deprotection cocktail. Scavengers are nucleophiles designed to preferentially trap the tert-butyl cation.[10][11]

  • Triisopropylsilane (TIS): A common scavenger that works via hydride transfer.

  • Water: Can act as a scavenger but should be used in controlled amounts.

  • Anisole: An effective scavenger for protecting electron-rich aromatic rings.

Experimental Protocol: Standard Boc Deprotection with TFA[12][14]
  • Preparation: Dissolve the N-Boc-piperidine substrate in dichloromethane (DCM).

  • Deprotection Cocktail: In a separate flask, prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM. Add scavengers as needed (e.g., 2.5% TIS and 2.5% water).

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the TFA and DCM. The resulting residue is the TFA salt of the deprotected piperidine, which can be used directly or neutralized with a base (e.g., saturated NaHCO₃) to yield the free amine.

Orthogonal Strategy: Boc vs. Cbz vs. Fmoc

In complex, multi-step syntheses, using protecting groups that can be removed under different conditions is essential. This concept, known as orthogonality, allows for selective deprotection.[12][13] Boc, Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) are the pillars of orthogonal amine protection strategies.[12][14]

G

Strategic Implications:

  • A molecule containing both an N-Boc and an N-Fmoc group can have the Fmoc group removed with piperidine without affecting the Boc group.[12][15][]

  • Subsequently, the Boc group can be removed with TFA, leaving any Cbz groups intact.

  • This selective deprotection allows for the precise, stepwise construction of highly functionalized molecules.

Conclusion

1-Boc-piperidine-4-carboxylic acid is more than just a chemical reagent; it is a strategic tool that enables controlled and versatile synthesis. Its robust Boc protection scheme allows for extensive modification of the carboxylic acid handle through reliable reactions like amide coupling and reduction. Crucially, the acid-lability of the Boc group provides an orthogonal entry point for further functionalization of the piperidine nitrogen. By understanding the causality behind protocol choices—from selecting the right coupling reagent to employing scavengers during deprotection—researchers can harness the full synthetic power of this indispensable building block to accelerate innovation in drug discovery and chemical science.[3][17]

References

Head-to-head comparison of Boc and Fmoc strategies for peptides containing this building block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. The two dominant methodologies for solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[1][2] The choice between these strategies is a critical decision that significantly impacts yield, purity, and overall success, particularly when synthesizing peptides containing challenging residues.

This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies, focusing on the specific challenges posed by the incorporation of Arginine (Arg) . The strongly basic guanidinium group of arginine's side chain requires robust protection to prevent side reactions, and the approaches to this protection differ fundamentally between the two chemistries.[3][4]

The Core Chemistry: A Tale of Two Orthogonalities

The primary distinction between Boc and Fmoc SPPS lies in the chemical nature of the temporary protecting group used for the α-amino (Nα) group of the growing peptide chain. This dictates the conditions for deprotection in each cycle and, consequently, the choice of "permanent" protecting groups for reactive amino acid side chains.[1][5]

  • Boc Strategy (Acid-Labile Nα-Protection): This classic approach uses the acid-labile Boc group for Nα-protection. The Boc group is removed at the start of each coupling cycle with a moderate acid, typically trifluoroacetic acid (TFA).[1][6] Side-chain protecting groups (e.g., Benzyl-based) are more stable to acid and require a very strong acid, like anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[7] This reliance on differential acid lability is considered a "quasi-orthogonal" scheme.[5]

  • Fmoc Strategy (Base-Labile Nα-Protection): The more modern Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved using a secondary amine, most commonly piperidine.[8][9] This allows for the use of acid-labile side-chain protecting groups (e.g., tert-Butyl based), which can be removed simultaneously with the peptide's cleavage from the resin using TFA.[10] This represents a truly orthogonal protection scheme, as the conditions for Nα-deprotection and final cleavage are chemically distinct.[10][11]

The Arginine Challenge

Arginine's side chain is highly basic and nucleophilic, necessitating robust protection to prevent protonation and unwanted side reactions during synthesis. The choice of protecting group for Arg is a critical factor influencing coupling efficiency, side reaction propensity, and final deprotection success.

In Boc chemistry , the arginine side chain is commonly protected with sulfonyl-type groups like Tosyl (Tos) . These groups are highly stable throughout the synthesis but require the extremely harsh and hazardous conditions of liquid HF for cleavage.[12][13]

In Fmoc chemistry , the standard is to use more acid-labile sulfonyl derivatives, primarily Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) .[12][14] The Pbf group is designed to be stable to the basic conditions of Fmoc removal but readily cleaved by the final TFA cocktail.[14]

Comparative Analysis: Boc-Arg(Tos) vs. Fmoc-Arg(Pbf)

The selection between Boc and Fmoc strategies for synthesizing arginine-containing peptides involves a trade-off between reaction conditions, potential side reactions, and safety considerations.

FeatureBoc Strategy with Arg(Tos)Fmoc Strategy with Arg(Pbf)
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Nα-Deprotection Moderate Acid (e.g., 50% TFA in DCM)[15]Base (e.g., 20% Piperidine in DMF)[9]
Arg Side-Chain Protection Tosyl (Tos)Pbf (pentamethyldihydrobenzofuran-sulfonyl)
Final Cleavage/Deprotection Strong, hazardous acid (e.g., HF, TFMSA)[7]Moderate acid (TFA-based cocktails)[16]
Orthogonality Quasi-orthogonal (based on acid lability)Fully orthogonal (base vs. acid)[10]
Key Advantage Can be advantageous for long or aggregation-prone sequences due to N-terminal protonation after deprotection, which disrupts secondary structures.[1]Milder conditions are compatible with a wider range of sensitive functionalities and allow for easier automation.[1][]
Key Disadvantage Requires specialized, hazardous HF apparatus. Harsh final cleavage can degrade sensitive peptides.[7]Potential for δ-lactam formation during Arg activation. Risk of peptide aggregation in difficult sequences.[18]
Common Side Reactions Tryptophan alkylation by released Tos groups (can be suppressed with scavengers).[12]δ-Lactam formation: Intramolecular cyclization of activated Arg, leading to chain termination.[3] Tryptophan alkylation by the Pbf cation (less severe than with other sulfonyl groups like Pmc).[12][14]
Experimental Data: Purity and Yield Considerations

While exact yields are sequence-dependent, the choice of strategy demonstrably impacts the purity of the crude product. The milder deprotection and cleavage conditions of the Fmoc strategy generally lead to fewer side reactions and a cleaner crude product for many standard peptides.

One study comparing Pbf with the older Pmc protecting group in Fmoc synthesis highlighted the impact on purity. After a 3-hour cleavage, the use of Arg(Pbf) resulted in 69% of the desired peptide, compared to only 46% when using Arg(Pmc), primarily due to reduced alkylation of tryptophan residues.[12][14] This underscores the importance of the protecting group choice within the Fmoc framework.

For Boc synthesis, while the chemistry is robust, the harsh final HF cleavage step can be a significant source of impurities if not performed with appropriate scavengers and care.

Experimental Workflows & Protocols

Boc Solid-Phase Peptide Synthesis Cycle

The Boc-SPPS cycle involves a repetitive sequence of deprotection, neutralization, and coupling.

cluster_Boc Boc SPPS Cycle for Arginine A Resin-Peptide-Boc B 1. Deprotection (50% TFA/DCM) A->B C Resin-Peptide-NH3+TFA- B->C D 2. Neutralization (DIEA) C->D E Resin-Peptide-NH2 D->E F 3. Coupling Boc-Arg(Tos)-OH + Activator (e.g., HBTU) E->F G Resin-Peptide-Arg(Tos)-Boc F->G G->A Repeat Cycle

Boc-SPPS workflow for incorporating an Arginine residue.
Generalized Boc-SPPS Protocol Step

(Based on a 0.1 mmol scale)

  • Resin Swelling: Swell the appropriate resin (e.g., PAM or MBHA) in dichloromethane (DCM) for 30-60 minutes.[6]

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash thoroughly with DCM and isopropanol (IPA).[15]

  • Neutralization: Treat the resin with a solution of 5% diisopropylethylamine (DIEA) in DCM (2 x 1 min) to neutralize the N-terminal ammonium salt. Wash with DCM.[19]

  • Coupling: In a separate vessel, dissolve Boc-Arg(Tos)-OH (3 eq.) and a coupling agent like HBTU (2.9 eq.) in N,N-dimethylformamide (DMF). Add DIEA (6 eq.) to activate. Immediately add this solution to the resin and agitate for 1-2 hours.

  • Monitoring: Check for complete coupling using a qualitative method like the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

Fmoc Solid-Phase Peptide Synthesis Cycle

The Fmoc-SPPS cycle leverages a base-labile protecting group, which is orthogonal to the acid-labile side-chain protection.

cluster_Fmoc Fmoc SPPS Cycle for Arginine A Resin-Peptide-Fmoc B 1. Deprotection (20% Piperidine/DMF) A->B C Resin-Peptide-NH2 B->C D 2. Coupling Fmoc-Arg(Pbf)-OH + Activator (e.g., HATU) C->D E Resin-Peptide-Arg(Pbf)-Fmoc D->E E->A Repeat Cycle

Fmoc-SPPS workflow for incorporating an Arginine residue.
Generalized Fmoc-SPPS Protocol Step

(Based on a 0.1 mmol scale)

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang) in DMF for 1-2 hours.[20]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 15-30 minutes.[9]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene byproduct.[20]

  • Coupling: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 eq.) and a coupling agent like HATU (2.9-4.5 eq.) in DMF. Add DIEA (6-10 eq.) to activate. Immediately add this solution to the deprotected resin and agitate for 1-4 hours.[20]

  • Monitoring: Check for complete coupling using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF and DCM to prepare for the next cycle.

Conclusion and Recommendations

Both Boc and Fmoc SPPS are powerful, well-established methods for synthesizing peptides. The choice for a sequence containing arginine often hinges on the overall peptide properties, available equipment, and specific experimental goals.

Choose the Fmoc strategy for:

  • Routine Synthesis: Its milder conditions, easier automation, and safer cleavage protocols make it the method of choice for most applications.[1]

  • Acid-Sensitive Peptides: The absence of repeated acid treatment for Nα-deprotection is beneficial for peptides containing sensitive residues like Tryptophan.[]

  • Laboratories without specialized HF equipment: The final cleavage with TFA is far more accessible.[21]

Consider the Boc strategy for:

  • Long or "Difficult" Sequences: For peptides known to be prone to aggregation, the Boc/TFA deprotection step results in a protonated N-terminus, which can help disrupt intermolecular hydrogen bonding and improve solvation.[1][18]

  • Specific Industrial-Scale Productions: In some cases, established, well-optimized Boc protocols continue to be used for large-scale manufacturing.[1]

  • Synthesis of C-terminal Thioesters: Boc chemistry can offer straightforward routes for producing peptide thioesters needed for native chemical ligation.[7]

Ultimately, a deep understanding of the underlying chemical principles of both strategies is crucial for troubleshooting and successfully synthesizing complex arginine-containing peptides.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-fluoro-4-piperidinecarboxylic Acid
Reactant of Route 2
1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.